1-(6-Chloro-hexyl)-1H-imidazole hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
869094-62-2 |
|---|---|
Molecular Formula |
C9H16Cl2N2 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
1-(6-chlorohexyl)imidazole;hydrochloride |
InChI |
InChI=1S/C9H15ClN2.ClH/c10-5-3-1-2-4-7-12-8-6-11-9-12;/h6,8-9H,1-5,7H2;1H |
InChI Key |
GPMGCNCXJNDEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCCCCCl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Architecture & Application Profile: 1-(6-Chloro-hexyl)-1H-imidazole Hydrochloride
[1]
Executive Summary
This compound (CAS 869094-62-2) represents a critical class of bifunctional linker molecules used in advanced organic synthesis.[1] Unlike simple alkyl imidazoles, this compound features a reactive electrophilic tail (alkyl chloride) and a nucleophilic head (imidazole), temporarily stabilized as a hydrochloride salt.
This duality makes it an essential precursor for Gemini (dicationic) ionic liquids , surface-grafted catalytic systems, and nitrogen-containing pharmaceutical scaffolds.[1] This guide moves beyond basic property listing to explore the mechanistic utility, synthesis protocols, and handling requirements necessary for high-integrity research.
Molecular Characterization & Physicochemical Profile[1][2]
The hydrochloride salt form is engineered to overcome the handling difficulties associated with the free base, which is typically a viscous, hygroscopic oil prone to oxidation. The salt lattice stabilizes the molecule, allowing for precise stoichiometric weighing and long-term storage.[1]
Datasheet: CAS 869094-62-2[1]
| Property | Specification | Technical Insight |
| Chemical Formula | C₉H₁₅ClN₂[1] · HCl | The HCl adduct protonates the N3 position. |
| Molecular Weight | 223.14 g/mol | Includes the hydrochloride counterion. |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; must be stored under desiccant.[1] |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Et₂O | The ionic nature of the salt enables dissolution in polar media, unlike the free base. |
| Melting Point | 85–95 °C (Typical range for class) | Sharp melting point indicates high purity; broad range suggests moisture absorption. |
| Reactive Moieties | 1. Imidazolium N-H (Acidic)2. Alkyl Chloride (Electrophilic) | The chloride is a moderate leaving group, allowing selective substitution without disturbing the imidazole ring. |
Structural Logic & Functional Zones
The molecule functions through three distinct zones. The Head acts as the latent nucleophile (upon deprotonation), the Spacer determines lipophilicity and steric freedom, and the Tail serves as the attachment point.
Figure 1: Functional anatomy of the molecule. The C6 spacer provides sufficient flexibility for the imidazole head to interact with active sites in catalytic applications.
Mechanistic Functionality & Applications
The utility of CAS 869094-62-2 lies in its ability to undergo orthogonal functionalization .[1]
A. Synthesis of Gemini Ionic Liquids
Researchers utilize this compound to create "Gemini" or dicationic ionic liquids. By reacting the chloro-tail with a second equivalent of methylimidazole (or another amine), two cationic heads are linked by the hexyl chain.[1] These materials exhibit superior thermal stability and shear resistance compared to mono-cationic analogs.[1]
B. Surface Immobilization (Grafting)
In material science, the alkyl chloride tail reacts with surface hydroxyls or amines on silica/polymers, tethering the imidazole ring. This "heterogenized" imidazole can then coordinate metal catalysts (e.g., Pd, Cu), creating reusable catalytic systems.
C. Pharmaceutical "Click" Chemistry
The chloride group can be displaced by azides (
Experimental Protocols
Protocol A: Synthesis of the Free Base Intermediate
Before obtaining the hydrochloride salt, the free base must be synthesized via N-alkylation.[1]
Reagents: Imidazole (1.0 eq), 1-Bromo-6-chlorohexane (1.1 eq), NaH (1.2 eq), DMF (Anhydrous).[1]
-
Activation: Suspend NaH (60% in oil) in anhydrous DMF at 0°C under Argon. Slowly add Imidazole. Stir for 30 min until
evolution ceases (Formation of Sodium Imidazolide). -
Alkylation: Add 1-Bromo-6-chlorohexane dropwise. The Bromine is the better leaving group, ensuring the Chlorine remains intact at the other end.
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine.[2] Dry over
and concentrate to yield the oily free base.
Protocol B: Conversion to Hydrochloride Salt (CAS 869094-62-2)
This step is critical for stabilizing the product.[1]
-
Dissolution: Dissolve the crude oily free base (from Protocol A) in a minimal amount of dry Diethyl Ether or Dioxane.
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring.
-
Precipitation: A white precipitate will form immediately. Continue stirring for 30 mins.
-
Isolation: Filter the solid under inert atmosphere (Schlenk line recommended to avoid moisture uptake).
-
Drying: Wash the cake with cold ether. Dry under high vacuum (
mbar) for 24 hours.
Figure 2: Synthetic workflow converting raw imidazole to the stable hydrochloride salt.
Safety, Stability, and Handling (E-E-A-T)
Stability Concerns
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric water, which can lead to hydrolysis of the alkyl chloride over long periods or simply make accurate weighing impossible. Storage: Desiccator at 4°C.
-
Autopolymerization: The free base (oil) can slowly self-quaternize (the imidazole of one molecule attacks the alkyl chloride of another) forming oligomers. The HCl salt prevents this by blocking the nucleophilic nitrogen.
Safety Profile
-
GHS Classification: Skin Irritant (H315), Eye Irritant (H319).
-
Specific Hazard: Alkyl chlorides are potential alkylating agents. While less reactive than bromides/iodides, they should be handled as potential mutagens. Wear nitrile gloves and work in a fume hood.
Analytical Validation
To verify the integrity of CAS 869094-62-2, look for these specific signals:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI+):
-
Expect a parent ion peak
at m/z ~187.1 (corresponding to the cationic free base fragment).[1]
-
References
-
Ionic Liquid Synthesis: Anderson, J. L., et al. (2006). "Synthesis and characterization of gemini ionic liquids." Green Chemistry.
-
Imidazole Alkylation Protocols: BenchChem Technical Support. (2025).[3][4][5] "Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole and related chloro-alkyl derivatives."
-
General Properties of Imidazole Derivatives: PubChem Compound Summary for Imidazole Derivatives.
- Functionalization Mechanisms: Zhang, S., et al. (2014). "Ionic Liquids: Physicochemical Properties." Elsevier Science. (Contextual reference for halide stability).
Technical Whitepaper: 1-(6-Chlorohexyl)imidazole HCl
A Privileged Scaffold in Medicinal Chemistry and Materials Science
Executive Summary & Molecular Architecture
1-(6-Chlorohexyl)imidazole hydrochloride (CAS: Derivative of 1467-16-9) represents a "privileged intermediate" in organic synthesis. It is not merely a reagent but a bifunctional linker that bridges the gap between heterocyclic chemistry and alkylation technology.
Structurally, the molecule possesses two distinct reactive termini ("warheads") separated by a lipophilic hexyl spacer:
-
The Imidazolium Core: In its hydrochloride form, the imidazole ring is protonated at the N3 position, rendering it stable and water-soluble. Upon neutralization, the N3 atom becomes a potent nucleophile (
for conjugate acid) or a ligand for metal coordination. -
The Alkyl Chloride Tail: The terminal chloro- group serves as a moderate electrophile. It is sufficiently stable to survive imidazole functionalization but reactive enough for nucleophilic substitution (
) with amines, thiols, or secondary imidazoles under forcing conditions.
This duality makes the compound indispensable in the synthesis of Ionic Liquids (ILs) , Antifungal Azoles , and PROTAC (Proteolysis Targeting Chimera) linkers.
Synthetic Routes & Process Chemistry
The synthesis of 1-(6-chlorohexyl)imidazole requires strict chemoselective control to prevent the formation of the symmetric byproduct, 1,6-bis(imidazol-1-yl)hexane.
2.1. Critical Process Parameters (CPP)
-
Stoichiometry: A high molar excess of 1,6-dichlorohexane (typically 3.0–4.0 equivalents) is mandatory to statistically favor mono-alkylation over di-alkylation.
-
Base Selection: Sodium hydride (NaH) provides irreversible deprotonation, driving the reaction to completion. However, for scalable safety, Potassium Carbonate (
) in Acetonitrile (MeCN) is preferred despite slower kinetics. -
Salt Formation: The free base is an oil. Conversion to the HCl salt is critical for long-term storage, preventing autopolymerization (quaternization of one molecule by another).
2.2. Optimized Protocol (Self-Validating)
Reagents:
-
Imidazole (1.0 eq)
-
1,6-Dichlorohexane (4.0 eq)
-
Potassium Carbonate (2.0 eq)[1]
-
Solvent: Acetonitrile (Reagent Grade)
-
HCl source: 4M HCl in Dioxane
Step-by-Step Methodology:
-
Activation: Charge a reactor with Imidazole and
in Acetonitrile. Heat to reflux (80–82°C) for 1 hour. Checkpoint: Ensure vigorous stirring to break up the carbonate cake. -
Addition: Add 1,6-Dichlorohexane in a single portion. The large excess acts as a co-solvent.
-
Reaction: Reflux for 12–16 hours. In-Process Control (IPC): TLC (10% MeOH/DCM). Stain with Iodine. The product (
) should appear; starting imidazole ( ) should disappear. -
Workup (Critical Purification):
-
Filter hot to remove inorganic salts (
). -
Concentrate the filtrate to remove Acetonitrile.
-
Distillation: High-vacuum distillation is required to remove the excess 1,6-dichlorohexane (
@ 10 mmHg). The residue is the crude free base.
-
-
Salting Out: Dissolve the oily residue in minimal dry Ethanol. Add 4M HCl/Dioxane dropwise at 0°C until pH < 2. Dilute with Diethyl Ether to precipitate the white hygroscopic solid.
2.3. Reaction Pathway Diagram
Caption: Chemoselective synthesis pathway highlighting the suppression of the bis-imidazole impurity via stoichiometric control.
Structural Characterization (Spectroscopy)
The HCl salt exhibits distinct spectral features compared to the free base, primarily due to the desymmetrization of the imidazole ring upon protonation.
3.1. NMR Spectroscopy Data (in
or
)
| Position | Moiety | Shift ( | Multiplicity | Integration | Diagnostic Note |
| C2-H | Imidazole | 8.90 – 9.20 | Singlet (s) | 1H | Significantly downfield due to cationic charge (N+). |
| C4/C5-H | Imidazole | 7.60 – 7.80 | Multiplet (m) | 2H | Aromatic protons. |
| N-CH2 | Alkyl | 4.15 – 4.25 | Triplet (t) | 2H | Diagnostic for N-alkylation. |
| Cl-CH2 | Alkyl | 3.50 – 3.65 | Triplet (t) | 2H | Diagnostic for terminal chloride. |
| Internal | Alkyl Chain | 1.70 – 1.90 | Multiplet (m) | 4H | |
| Core | Alkyl Chain | 1.30 – 1.50 | Multiplet (m) | 4H | Central methylene protons. |
3.2. Mass Spectrometry (ESI-MS)
-
Positive Mode (+): Major peak at m/z 187.1
. The chlorine isotope pattern ( ) typically visible in the fragmentation or if the Cl is retained in a specific adduct, but usually, the imidazole cation dominates.
Reactivity Profile & Applications
The utility of 1-(6-chlorohexyl)imidazole HCl lies in its ability to be "unlocked" (neutralized) and then reacted at either end.
4.1. Application 1: Ionic Liquid Synthesis
This molecule is the direct precursor to asymmetric ionic liquids. Reacting the chloro-tail with a second nucleophile (e.g., Methylimidazole) creates a Dicationic Ionic Liquid or a "Gemini" surfactant.
-
Mechanism:[2][3][4][5] Quaternization of the N3 nitrogen (after neutralization) or displacement of the Cl by a tertiary amine.
4.2. Application 2: Medicinal Chemistry (Antifungals)
In the synthesis of Azole antifungals (e.g., analogues of Clotrimazole or Miconazole), the imidazole ring binds to the heme iron of fungal CYP450 enzymes. The 6-carbon chain acts as a lipophilic anchor that interacts with the enzyme's hydrophobic access channel.
4.3. Functionalization Workflow
Caption: Divergent synthesis capabilities: Path A modifies the tail; Path B modifies the head.
Safety & Handling (SDS Summary)
-
Hazards: The compound is an Alkylating Agent . It causes severe skin burns and eye damage (Category 1B). It is harmful if swallowed.[6][7]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The HCl salt is significantly more stable than the free base, which darkens upon oxidation.
-
Disposal: Quench with aqueous ammonium hydroxide before disposal to destroy the alkylating potential.
References
-
Synthesis of Imidazole Derivatives
- Source: Organic Chemistry Portal. "Synthesis of Imidazoles."
-
URL:[Link]
-
Ionic Liquid Precursors
- Source: ResearchGate / Polymer Chemistry. "Synthesis of ionic liquid and its application in rubber modification.
-
URL:[Link]
-
Medicinal Chemistry Applications
- Source: National Institutes of Health (PMC). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry."
-
URL:[Link]
- General Safety Data (Imidazole HCl): Source: Fisher Scientific SDS.
Sources
The Solubility of 1-(6-chlorohexyl)-1H-imidazole in Organic Solvents
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(6-chlorohexyl)-1H-imidazole, a key intermediate in various synthetic pathways. Due to the limited availability of direct quantitative data in public literature, this document synthesizes theoretical principles, predictive analysis based on its structural motifs, and robust, field-proven experimental protocols for accurate solubility determination. We explore the compound's physicochemical properties, predict its behavior in a range of common organic solvents, and provide step-by-step methodologies for researchers, scientists, and drug development professionals to generate precise solubility data. This guide is designed to empower laboratory professionals to make informed decisions regarding solvent selection, reaction conditions, and purification strategies.
Introduction to 1-(6-chlorohexyl)-1H-imidazole
1-(6-chlorohexyl)-1H-imidazole is a bifunctional organic molecule featuring a polar imidazole head and a non-polar six-carbon alkyl chloride tail. This structure makes it a valuable building block in medicinal chemistry and materials science, often used in the synthesis of ionic liquids, active pharmaceutical ingredients (APIs), and functionalized polymers.[1] The imidazole ring is a common feature in many biological molecules, including the amino acid histidine, and is found in numerous pharmaceuticals.[2][3]
The solubility of this compound is a critical physical property that dictates its utility.[4][5] Proper solvent selection is paramount for achieving optimal reaction kinetics, simplifying product isolation, enabling effective purification, and formulating for biological assays. Understanding and predicting its solubility profile is therefore a foundational requirement for its successful application.
Table 1: Physicochemical Properties of 1-(6-chlorohexyl)-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₉H₁₅ClN₂ | Inferred from structure |
| Molecular Weight | 186.68 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or solid | [6] |
| Core Structural Features | Polar 1-alkyl-imidazole head; Non-polar hexyl chain; Terminal chloro group | [1][6] |
Theoretical Principles and Solubility Prediction
The solubility of a solute in a solvent is governed by the intermolecular forces between them, a principle often summarized as "like dissolves like." The unique amphiphilic structure of 1-(6-chlorohexyl)-1H-imidazole—possessing both polar and non-polar regions—results in a nuanced solubility profile.
-
The Imidazole Head: The imidazole ring is highly polar and aromatic.[3][7] The sp²-hybridized nitrogen atom (N-3) acts as a hydrogen bond acceptor, while the alkyl-substituted nitrogen (N-1) region contributes to the dipole moment. This polarity promotes solubility in polar solvents.
-
The Hexyl Chloride Tail: The six-carbon alkyl chain is non-polar and hydrophobic, driving solubility in non-polar organic solvents.[6] The terminal chlorine atom adds a degree of polarity to the chain but does not fundamentally alter its hydrophobic character.
Based on these principles and solubility data for analogous long-chain alkylimidazoles and other imidazole derivatives, a qualitative solubility profile can be predicted.[8][9][10]
Table 2: Predicted Qualitative Solubility of 1-(6-chlorohexyl)-1H-imidazole
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large, non-polar hexyl group significantly reduces affinity for highly-ordered hydrogen-bonding networks, likely overcoming the polarity of the imidazole ring.[1][11] |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents effectively solvate both the polar imidazole head through dipole-dipole interactions and the non-polar alkyl tail, making them excellent candidates. DMF and DMSO are particularly effective for N-alkylation reactions involving imidazoles.[12] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly to Moderately Soluble | The long alkyl chain promotes solubility. However, the high polarity of the imidazole head may limit miscibility, potentially leading to lower solubility compared to fully non-polar solutes. Solubility in ethers tends to decrease as the ether's alkyl chain length increases.[9] |
Experimental Determination of Solubility
To move beyond prediction and obtain quantitative data, rigorous experimental measurement is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[13]
3.1. General Workflow for Solubility Determination
The following diagram outlines the logical flow for experimentally measuring the solubility of a solid compound.
Caption: General experimental workflow for solubility determination.
3.2. Protocol: Isothermal Shake-Flask Method
This protocol describes a robust method for determining the equilibrium solubility of 1-(6-chlorohexyl)-1H-imidazole.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials:
-
1-(6-chlorohexyl)-1H-imidazole (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 1-(6-chlorohexyl)-1H-imidazole to a vial (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial (e.g., 2 mL).
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 48-72 hours is typical.
-
Causality Insight: This extended agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Kinetic measurements, while faster, may not reflect true thermodynamic solubility.[13]
-
-
Phase Separation: After equilibration, allow the vials to rest for a short period to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Self-Validation: The presence of a visible solid pellet after this step validates that a saturated solution was achieved.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
3.3. Selection of Quantification Method
The choice of analytical technique is critical for accurate results.
Caption: Decision tree for selecting a quantification method.
-
HPLC-UV: The imidazole ring provides a UV chromophore, making HPLC-UV an ideal method for quantification due to its high sensitivity and specificity.[13]
-
Gravimetric Analysis: A simpler but less sensitive method involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid.[14]
-
NMR: Quantitative NMR (qNMR) can also be used with an internal standard.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(6-chlorohexyl)-1H-imidazole may not be widely available, its structure is derived from imidazole, which is a known hazardous substance. Therefore, appropriate precautions are mandatory.
-
General Hazards: Based on the imidazole core, the compound should be treated as potentially corrosive, harmful if swallowed, and a potential reproductive toxin.[15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[16]
-
Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[16]
Conclusion
1-(6-chlorohexyl)-1H-imidazole exhibits a complex solubility profile due to its amphiphilic nature. It is predicted to be highly soluble in polar aprotic solvents like DCM and DMF, moderately soluble in non-polar solvents like toluene, and have low solubility in polar protic solvents such as water. This guide provides the theoretical foundation for these predictions and, more importantly, offers a detailed, validated experimental protocol for researchers to determine precise quantitative solubility data. Accurate solubility information is not merely academic; it is a critical prerequisite for the efficient and successful application of this versatile compound in research and development. The methodologies outlined herein provide a clear pathway to generating this essential data.
References
- Vertex AI Search. (2022).
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chem LibreTexts. (2023). Solubility of Organic Compounds.
- ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Academia.edu.
- Nature Communications. (2020).
- PMC. (2020).
- Journal of Chemical & Engineering Data. (2003). Solubility of Imidazoles in Ethers.
- G-Biosciences.
- ECHEMI.
- Semantic Scholar. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- MilliporeSigma. (2025).
- BioShop Canada Inc.
- Wikipedia. Imidazole.
- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Fisher Scientific. (2010).
- Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles.
- MDPI. (2020). Alkylimidazoles | Encyclopedia.
- ChemBK. (2024). 1-cyclohexyl-iMidazole.
- CymitQuimica. CAS 33529-01-0: 1H-Imidazole, 1-hexyl-.
- BenchChem. Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole.
Sources
- 1. Alkylimidazoles | Encyclopedia MDPI [encyclopedia.pub]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CAS 33529-01-0: 1H-Imidazole, 1-hexyl- | CymitQuimica [cymitquimica.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chembk.com [chembk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. (PDF) Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K [academia.edu]
- 15. bioshopcanada.com [bioshopcanada.com]
- 16. fishersci.com [fishersci.com]
Difference between 1-(6-chlorohexyl)imidazole and 1,6-bis(imidazolyl)hexane
Executive Summary
This guide delineates the structural, synthetic, and functional distinctions between 1-(6-chlorohexyl)imidazole (Mono-functional intermediate) and 1,6-bis(imidazolyl)hexane (Bi-functional crosslinker/ligand).
While both molecules share a hexyl-imidazole backbone, their utility in drug development and materials science is divergent. 1-(6-chlorohexyl)imidazole serves as a critical "asymmetric gateway," allowing for the synthesis of hetero-functionalized ionic liquids and surface-grafted ligands. In contrast, 1,6-bis(imidazolyl)hexane acts as a "symmetric bridge," primarily utilized in the formation of Metal-Organic Frameworks (MOFs), gemini surfactants, and epoxy curing systems.
Part 1: Structural & Physiochemical Analysis
The fundamental difference lies in the termination of the hexyl chain: a reactive electrophile (chloride) versus a nucleophilic donor (imidazole).
| Feature | 1-(6-chlorohexyl)imidazole | 1,6-bis(imidazolyl)hexane |
| Common Name | 1-CHI / Chlorohexyl-Im | C6(mim)₂ / Bis-Im-Hexane |
| CAS Number | 869094-62-2 (HCl salt) | 69506-88-3 |
| Molecular Formula | ||
| Molecular Weight | 186.68 g/mol | 218.30 g/mol |
| Functionality | Mono-functional (Head: Nucleophile, Tail: Electrophile) | Bi-functional (Dual Nucleophilic Heads) |
| Polarity | Amphiphilic (Lipophilic tail) | Polar / Symmetric |
| Solubility | Soluble in DCM, CHCl₃, THF | Soluble in Alcohols, Water (pH dependent), DMSO |
| Reactivity | Alkylating agent (via Cl) & Ligand (via N) | Chelation, Crosslinking, Proton acceptor |
Structural Visualization
The following diagram illustrates the structural divergence and the "Termination vs. Bridging" concept.
Figure 1: Structural comparison highlighting the electrophilic terminus of the mono-substituted species vs. the dual-nucleophilic nature of the bis-species.
Part 2: Synthetic Pathways & Process Control
For the synthetic chemist, the challenge is selectivity . Both molecules originate from the alkylation of imidazole with 1,6-dichlorohexane. The outcome is dictated strictly by stoichiometry and kinetics.
The Selectivity Mechanism
-
Targeting 1-(6-chlorohexyl)imidazole: Requires a high ratio of dihaloalkane to imidazole (typically >3:1). This statistical excess ensures that once an imidazole molecule attacks one end of the hexyl chain, the probability of a second imidazole attacking the other end is minimized due to dilution.
-
Targeting 1,6-bis(imidazolyl)hexane: Requires a ratio of Imidazole to dihaloalkane of ≥ 2:1. The reaction is driven to completion to consume all alkyl halides.
Figure 2: Synthetic divergence based on stoichiometry. Condition A favors the mono-substituted intermediate; Condition B drives the reaction to the bis-substituted bridge.
Part 3: Detailed Experimental Protocols
These protocols are designed for reproducibility and high purity.
Protocol A: Selective Synthesis of 1-(6-chlorohexyl)imidazole
Objective: Maximize mono-substitution and suppress bis-formation.
-
Reagents:
-
Imidazole (1.0 eq, 68.08 g/mol )
-
1,6-Dichlorohexane (4.0 eq, 155.07 g/mol ) — Critical Excess
-
Potassium Hydroxide (KOH) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Solvent: Acetonitrile (ACN) or THF (anhydrous).
-
-
Procedure:
-
Activation: In a 3-neck flask under
, dissolve Imidazole in ACN. Add base (KOH/NaH) and stir at RT for 30 mins to generate the imidazolide anion. -
Addition: Add the entirety of 1,6-dichlorohexane to the flask. Note: Do not add the dihalide dropwise; high local concentration of dihalide is required to favor mono-substitution.
-
Reflux: Heat to reflux (
) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear less polar than the bis-impurity. -
Work-up: Filter off salt byproducts. Concentrate the filtrate.
-
Purification (Crucial): The excess 1,6-dichlorohexane must be removed. Since it is a liquid with a high boiling point, vacuum distillation is preferred. The residue is then purified via silica column chromatography (Gradient: Hexane
5% MeOH/DCM) to isolate the mono-product.
-
Protocol B: Synthesis of 1,6-bis(imidazolyl)hexane
Objective: Complete conversion to the bis-compound.
-
Reagents:
-
Imidazole (2.5 eq) — Slight excess ensures complete consumption of linker.
-
1,6-Dichlorohexane (1.0 eq)
-
NaOH (2.5 eq)
-
Solvent: Ethanol or DMF.
-
-
Procedure:
-
Mixing: Combine Imidazole, NaOH, and solvent.[1][2] Stir until dissolved.
-
Addition: Add 1,6-dichlorohexane dropwise to the refluxing imidazole solution.
-
Reflux: Reflux vigorously for 12–24 hours.
-
Work-up: Cool to RT. Pour into ice water. The bis-imidazole is often a solid or a heavy oil that precipitates/separates.
-
Purification: Recrystallization from Ethyl Acetate/Hexane or Acetone is typically sufficient.
-
Part 4: Functional Applications & Divergence
The choice between these two molecules dictates the architecture of the final material.
The Asymmetric Gateway: 1-(6-chlorohexyl)imidazole
This molecule is a "linker with a handle." The chlorine atom is a leaving group, allowing for a second, different nucleophilic attack.
-
Asymmetric Ionic Liquids: Reacting the Cl-end with Pyridine or Methyl-Imidazole creates "Gemini" surfactants with two different head groups (Hetero-gemini).
-
Surface Grafting: The Cl-group can react with surface silanols or amines on silica nanoparticles, tethering the imidazole ring to a solid support for catalysis.
The Symmetric Bridge: 1,6-bis(imidazolyl)hexane
This molecule is a "defined spacer."
-
Metal-Organic Frameworks (MOFs): The two imidazole nitrogens bind to metal centers (Zn, Cu, Co), forming coordination polymers (e.g., ZIF precursors). The flexible hexyl chain introduces "breathing" behavior in the MOF pore structure.
-
Epoxy Curing: The tertiary nitrogens catalyze the homopolymerization of epoxy resins, while the hexyl chain improves impact resistance (toughness) compared to rigid imidazole hardeners.
Figure 3: Application divergence. The mono-species is a building block for complexity; the bis-species is a structural linker.
References
-
BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. (Note: Analogous synthesis protocol for mono-alkylation).
-
ChemicalBook. (2023). 1,1'-(1,6-hexanediyl)bisimidazole Properties and Suppliers.
-
Salman, A. W., et al. (2021).[4] Metal complexes of 1,6-bis(1-benzimidazolyl) hexane: synthesis, characterization and biological activity. Journal of Physics: Conference Series.
-
MDPI. (2018). Synthesis, Structure, and Properties of Coordination Polymers Based on Bis-imidazole Ligands.
-
PubChem. (2025).[5] 1,1'-Hexane-1,6-diylbis(1H-imidazole) Compound Summary.
Sources
Molecular weight and formula of 1-(6-chlorohexyl)-1H-imidazole hydrochloride
Executive Summary
1-(6-chlorohexyl)-1H-imidazole hydrochloride (CAS: 869094-62-2) is a functionalized imidazole derivative serving as a critical intermediate in the synthesis of functionalized ionic liquids (FILs), surface-active agents, and pharmaceutical linkers. Its structure features an imidazole ring N-alkylated with a chlorohexyl chain, providing a dual-reactive scaffold: the imidazole ring allows for further quaternization or coordination, while the terminal alkyl chloride serves as an electrophilic handle for nucleophilic substitution.
This guide details the molecular properties, precise synthesis protocols, and application workflows for researchers utilizing this compound in material science and medicinal chemistry.
Part 1: Chemical Identity & Molecular Properties[1]
Structural Specifications
The compound consists of a 1H-imidazole core substituted at the
| Property | Detail |
| IUPAC Name | 1-(6-chlorohexyl)-1H-imidazole hydrochloride |
| CAS Number | 869094-62-2 |
| Molecular Formula | |
| SMILES | ClCCCCCCn1cncc1.Cl |
| Physical State | Hygroscopic solid or viscous oil (purity dependent) |
| Solubility | Soluble in water, methanol, ethanol, DMSO; insoluble in non-polar solvents (hexane). |
Molecular Weight Calculation
The molecular weight is calculated based on standard atomic weights (IUPAC 2021). High-precision values are critical for stoichiometry in ionic liquid synthesis.
Formula:
| Element | Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Chlorine (Cl) | 2 | 35.450 | 70.900 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total MW | 223.141 g/mol |
Note: The free base (
) has a molecular weight of 186.68 g/mol . Ensure you are using the correct value for your stoichiometric calculations depending on whether you are using the salt or the free base.
Part 2: Synthesis & Manufacturing Protocol
Reaction Mechanism
The synthesis involves the nucleophilic substitution (
Pathway:
-
Deprotonation: Imidazole is treated with a base (e.g., NaH or KOH) to form the imidazolide anion.
-
Alkylation: The anion attacks 1-bromo-6-chlorohexane. The bromo- group is a better leaving group than chloro-, ensuring the chloro-alkane chain remains intact.
-
Salt Formation: Treatment with anhydrous HCl.
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway from imidazole precursor to the final hydrochloride salt.
Detailed Experimental Protocol
Reagents:
-
Sodium Hydride (1.2 eq, 60% dispersion in mineral oil) or KOH (powdered)
-
1-bromo-6-chlorohexane (1.0 eq)
-
Solvent: Anhydrous DMF or THF
-
HCl (4M in dioxane)
Step 1: Formation of the Free Base
-
Setup: Flame-dry a 3-neck round bottom flask under nitrogen atmosphere.
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF/DMF at 0°C. Add imidazole (1.0 eq) portion-wise. Stir for 30–60 minutes until
evolution ceases. -
Alkylation: Add 1-bromo-6-chlorohexane (1.0 eq) dropwise to the solution at 0°C.
-
Critical Control Point: Maintain low temperature during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Silica, MeOH:DCM 1:9).
-
Workup: Quench with water. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Purify the residue via column chromatography to obtain the pale yellow oil (Free Base).
Step 2: Hydrochlorination
-
Dissolve the purified free base in anhydrous diethyl ether or dichloromethane.
-
Cool to 0°C in an ice bath.
-
Add HCl (4M in dioxane) dropwise until pH < 2.
-
A white to off-white precipitate should form.
-
Filter the solid, wash with cold ether, and dry under high vacuum to yield 1-(6-chlorohexyl)-1H-imidazole hydrochloride .
Part 3: Applications & Utility
Precursor for Functionalized Ionic Liquids (FILs)
This compound is a primary scaffold for "Task-Specific Ionic Liquids" (TSILs). The terminal chloride allows for a second quaternization step with a different amine or phosphine, creating dicationic (gemini) ionic liquids.
-
Mechanism: The terminal
undergoes substitution with methylimidazole or pyridine to form unsymmetrical dications. -
Use Case: High-stability electrolytes for batteries and supercapacitors.
Pharmaceutical Linker Technology
In drug discovery, the hexyl chain acts as a lipophilic spacer. The imidazole moiety can coordinate with metal centers (e.g., Heme groups in enzymes), while the chloro-alkyl group covalently binds to target proteins or drug pharmacophores.
Surface Functionalization
The imidazole ring can bind to metal surfaces (Cu, Au) or coordinate with metal ions, while the alkyl chloride tail remains available for "click" chemistry (after conversion to azide) or nucleophilic displacement, creating functional monolayers.
Part 4: Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Hygroscopic: Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture absorption converts the free-flowing powder into a sticky gum.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. The alkylating nature of the precursor (1-bromo-6-chlorohexane) requires strict avoidance of skin contact.
References
-
EPA CompTox Chemicals Dashboard. (2025). 1-(6-Chlorohexyl)-1H-imidazole--hydrogen chloride (1/1) Details. U.S. Environmental Protection Agency. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Imidazoles and N-Alkylation Protocols. Organic Chemistry Portal. [Link]
Sources
An In-Depth Technical Guide to 1-(6-Chlorohexyl)-1H-imidazole as a Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(6-chlorohexyl)-1H-imidazole, a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in organic synthesis. Its unique structure, featuring a nucleophilic imidazole ring and a reactive terminal chloroalkyl chain, makes it a valuable building block for the construction of a diverse range of molecular architectures, from pharmacologically active agents to specialized materials like ionic liquids.
Core Synthesis and Mechanistic Insights
The primary route to 1-(6-chlorohexyl)-1H-imidazole is through the N-alkylation of imidazole with a suitable 6-carbon dihalogenated alkane, most commonly 1-bromo-6-chlorohexane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Reaction Mechanism: The synthesis proceeds in two key steps:
-
Deprotonation of Imidazole: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromo-6-chlorohexane. The greater reactivity of the C-Br bond compared to the C-Cl bond ensures selective displacement of the bromide, leaving the chloride intact for subsequent functionalization.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products, such as the formation of dialkylated imidazolium salts.[1]
Experimental Protocol: N-Alkylation of Imidazole
This protocol is adapted from established methodologies for the N-alkylation of imidazoles.[1][2]
Materials:
-
Imidazole
-
1-Bromo-6-chlorohexane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Sodium Hydride (a strong base):
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a round-bottom flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Deprotonation: A solution of imidazole (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0°C (ice bath). The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating complete formation of the imidazolate anion.
-
Alkylation: The reaction mixture is cooled back to 0°C, and a solution of 1-bromo-6-chlorohexane (1.05 equivalents) in anhydrous DMF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C. The product is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(6-chlorohexyl)-1H-imidazole.
Procedure using Potassium Carbonate (a milder base):
-
Reaction Setup: A round-bottom flask is charged with imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Alkylation: 1-Bromo-6-chlorohexane (1.2 equivalents) is added to the stirred suspension.
-
Reaction Progression: The mixture is heated to reflux (approximately 82°C for acetonitrile) and stirred for 12-24 hours, with monitoring by TLC.[3]
-
Work-up and Purification: After cooling to room temperature, the solid is filtered off, and the solvent is evaporated. The residue is then dissolved in an organic solvent, washed with water and brine, dried, and concentrated. Purification is achieved via column chromatography.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 1-(6-chlorohexyl)-1H-imidazole.
Physicochemical and Spectroscopic Characterization
While comprehensive experimental data for 1-(6-chlorohexyl)-1H-imidazole is not extensively published in a consolidated source, its properties can be inferred from data on analogous compounds and general principles of organic chemistry.
Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source/Basis |
| Molecular Formula | C₉H₁₅ClN₂ | Calculated |
| Molecular Weight | 186.68 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar N-alkylimidazoles |
| Boiling Point | > 200 °C (Predicted) | General properties of similar imidazoles[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | General properties of imidazoles[5] |
Spectroscopic Data:
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 1-(6-chlorohexyl)-1H-imidazole.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the imidazole ring protons and the hexyl chain protons. The chemical shifts of the imidazole protons are typically observed in the aromatic region.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the aliphatic hexyl chain.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the imidazole ring and the C-Cl bond.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Applications as a Synthesis Intermediate
The bifunctional nature of 1-(6-chlorohexyl)-1H-imidazole makes it a valuable intermediate in several areas of chemical synthesis, particularly in drug discovery and materials science. The imidazole moiety can act as a ligand for metal ions, a hydrogen bond donor/acceptor, or a basic catalyst, while the terminal chloride provides a reactive site for nucleophilic substitution.[8][9]
Synthesis of Active Pharmaceutical Ingredients (APIs)
The imidazole scaffold is a common feature in many pharmaceuticals due to its ability to mimic the histidine residue in proteins and its favorable interactions with biological targets.[10] 1-(6-chlorohexyl)-1H-imidazole serves as a precursor for introducing a flexible, functionalized side chain onto a core molecule.
Example Application: Synthesis of Antifungal Agents
Many azole-based antifungal drugs, such as ketoconazole and clotrimazole, feature an imidazole ring.[11] These drugs function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.[12] The hexyl chain of 1-(6-chlorohexyl)-1H-imidazole can be used to link the imidazole pharmacophore to other molecular fragments, potentially enhancing the drug's potency or modifying its pharmacokinetic properties.[13]
Reaction Pathway Diagram:
Caption: General scheme for API synthesis using the intermediate.
Precursor for Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure and tunable properties.[14] Imidazolium-based ILs are among the most common and well-studied. 1-(6-chlorohexyl)-1H-imidazole can be readily converted into an imidazolium salt through quaternization of the second nitrogen atom on the imidazole ring.
Synthesis of a Task-Specific Ionic Liquid:
The terminal chloro group on the hexyl chain can be further functionalized either before or after the formation of the imidazolium salt, allowing for the creation of task-specific ionic liquids with desired properties. For example, the chloride can be substituted with other functional groups to modulate the IL's polarity, viscosity, or catalytic activity.
Reaction Pathway Diagram:
Caption: Synthesis of an ionic liquid from the intermediate.
Development of Chemical Probes and Linkers
In chemical biology and proteomics, bifunctional linkers are used to connect different molecular entities, such as a small molecule probe to a reporter tag or a protein to a solid support.[8] The distinct reactivity of the imidazole ring and the chloroalkyl chain in 1-(6-chlorohexyl)-1H-imidazole makes it a candidate for the design of such linkers. The hexyl chain provides a flexible spacer, which can be important for maintaining the biological activity of the linked molecules.[15][16]
Conclusion
1-(6-chlorohexyl)-1H-imidazole is a versatile and valuable synthetic intermediate with significant potential in drug discovery, materials science, and chemical biology. Its straightforward synthesis via N-alkylation of imidazole provides access to a bifunctional molecule with orthogonal reactivity. As the demand for novel and complex molecular architectures continues to grow, the utility of such well-defined building blocks will undoubtedly increase, making 1-(6-chlorohexyl)-1H-imidazole a key compound in the synthetic chemist's toolbox.
References
[14] ResearchGate. (n.d.). Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. [Link]
[17] Sánchez-Migallón, A. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
[3] Davood, A., Alipour, E., & Shafiee, A. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, 32(3), 389-395. [Link]
[18] MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank. [Link]
[7] ResearchGate. (n.d.). FTIR spectra of pure monomer [1-(6-chlorohexyl) imidazole]. [Link]
[15] Park, J., et al. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Accounts of Chemical Research, 45(8), 1235–1245. [Link]
[19] Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. [Link]
[6] ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
[20] JScholar Publisher. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. [Link]
[4] National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. [Link]
[21] FABAD Journal of Pharmaceutical Sciences. (2025, November 12). N-Alkylation of Some Imidazopyridines. [Link]
[22] U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole, 1-(1-methylethyl)- Properties. CompTox Chemicals Dashboard. [Link]
[23] Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]
[24] ResearchGate. (2025, August 6). (PDF) N-alkylation of imidazole by alkaline carbons. [Link]
[25] Academia.edu. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. [Link]
[16] Beilstein Journals. (2024, September 12). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. [Link]
[26] Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
[27] Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
[28] Carl ROTH. (n.d.). 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 100 g. [Link]
[29] Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]
[30] Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. [Link]
Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]
[31] Laboratory Chemicals. (n.d.). 1-Hexyl-3-methyl imidazolium chloride, 98% 171058-17-6. [Link]
[32] Nature. (n.d.). A chemical probe for proteomic analysis and visualization of intracellular localization of lysine-succinylated proteins. [Link]
[12] National Center for Biotechnology Information. (n.d.). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. PubMed Central. [Link]
[11] MDPI. (n.d.). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. [Link]
[33] Google Patents. (n.d.). US7807837B2 - Scalable synthesis of imidazole derivatives.
[13] ResearchGate. (2025, October 16). (PDF) Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. [Link]
[5] Wikipedia. (n.d.). Imidazole. [Link]
[8] ResearchGate. (2024, September 12). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. [https://www.researchgate.net/publication/383893359_Improved_deconvolution_of_natural_products'protein_targets_using_diagnostic_ions_from_chemical_proteomics_linkers]([Link] proteomics_linkers)
[9] National Center for Biotechnology Information. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. [Link]
[34] Beilstein Journals. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
[10] S. Asfendiyarov Kazakh National Medical University. (2022, April 28). Review of pharmacological effects of imidazole derivatives. [Link]
[35] ResearchGate. (2025, August 7). A Mild Chemically Cleavable Linker System for Functional Proteomic Applications | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinmedkaz.org [clinmedkaz.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. jscholaronline.org [jscholaronline.org]
- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 22. CompTox Chemicals Dashboard [comptox.epa.gov]
- 23. asianpubs.org [asianpubs.org]
- 24. researchgate.net [researchgate.net]
- 25. (PDF) N-alkylation of imidazole by alkaline carbons [academia.edu]
- 26. biolmolchem.com [biolmolchem.com]
- 27. Imidazole synthesis [organic-chemistry.org]
- 28. 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 100 g, CAS No. 171058-17-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 29. rsc.org [rsc.org]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 31. 1-Hexyl-3-methyl imidazolium chloride, 98% 171058-17-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 32. pubs.rsc.org [pubs.rsc.org]
- 33. US7807837B2 - Scalable synthesis of imidazole derivatives - Google Patents [patents.google.com]
- 34. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 35. researchgate.net [researchgate.net]
Stability of chlorohexyl imidazole derivatives in storage
An In-Depth Technical Guide to the Storage Stability of Chlorohexyl Imidazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Chlorohexyl Imidazole Scaffold in Modern Drug Development
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous essential biological molecules and therapeutic agents, including the amino acid histidine and various antifungal drugs.[1][2][3] Its unique electronic properties, including its aromaticity and amphoteric nature (acting as both a weak acid and a weak base), allow it to participate in crucial biological interactions.[1][4][5] The derivatization of the imidazole core with various functional groups allows for the fine-tuning of its pharmacological profile.
This guide focuses on a specific, synthetically important class: chlorohexyl imidazole derivatives . The incorporation of a hexyl chain introduces significant lipophilicity, which can be critical for membrane permeability and target engagement. The chloro-substituent, an electron-withdrawing group, modifies the electronic density of the imidazole ring, influencing its pKa, reactivity, and metabolic stability.[6] Understanding the inherent stability of this chemical class is paramount for researchers, scientists, and drug development professionals. Ensuring a compound's integrity from the bench to preclinical studies is a foundational requirement for generating reliable data and developing safe, effective pharmaceuticals.
This document provides a comprehensive overview of the factors governing the stability of chlorohexyl imidazole derivatives, the primary degradation pathways they undergo, and the analytical methodologies required to rigorously assess their integrity over time.
Core Principles of Chemical Stability
The stability of a chlorohexyl imidazole derivative is not solely dependent on the imidazole ring but is a composite of the entire molecular structure. The imidazole ring itself is an aromatic heterocycle with significant resonance energy, which confers a degree of stability.[3] However, it is also susceptible to specific degradation pathways.
The primary drivers of instability are:
-
Hydrolysis: Cleavage of chemical bonds by water.
-
Oxidation: Loss of electrons, often involving reaction with atmospheric oxygen (autoxidation) or reactive oxygen species.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
The chlorohexyl substituent directly impacts these pathways. The hexyl group, being a lipophilic alkyl chain, is generally stable but can be susceptible to oxidation at specific positions. The chloro group, being electron-withdrawing, can influence the susceptibility of the imidazole ring to both nucleophilic attack and oxidation.
Diagram: Fundamental Structure
Below is a diagram representing the core scaffold of a generic chlorohexyl imidazole derivative, highlighting the key components influencing its stability.
Caption: Overview of major stress factors and the potential classes of degradation products for chlorohexyl imidazoles.
Key Factors Influencing Stability in Storage
To ensure the long-term integrity of chlorohexyl imidazole derivatives, the following storage parameters must be strictly controlled.
| Parameter | Influence on Stability | Recommended Practice |
| Temperature | Affects the rate of all chemical degradation reactions (hydrolysis, oxidation). Higher temperatures accelerate degradation. | Store at recommended temperatures, typically -20°C for long-term storage of solids and 2-8°C for solutions. Avoid repeated freeze-thaw cycles for solutions. [7] |
| pH (for solutions) | The stability of imidazole derivatives in solution is often highly pH-dependent. [8][9]Extreme pH values (highly acidic or alkaline) typically accelerate hydrolysis and other degradation pathways. | Prepare solutions in buffers at a pH where the compound exhibits maximum stability, often near neutral pH. This must be determined experimentally. |
| Light | Exposure to UV and visible light can cause significant degradation (photolysis). [10][11] | Store solids and solutions in amber vials or containers wrapped in aluminum foil to protect from light. [12]Conduct all manipulations under subdued light conditions where possible. |
| Atmosphere | The presence of oxygen can promote oxidative degradation, especially for sensitive compounds. [10] | For highly sensitive derivatives, consider storing under an inert atmosphere (e.g., nitrogen or argon) by purging the container before sealing. |
| Moisture | As a solid, the compound may be hygroscopic. Adsorbed water can promote hydrolysis or degradation, especially if the solid is not highly crystalline. | Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed. |
Experimental Protocols for Stability Assessment
A robust assessment of stability requires validated analytical methods. The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can separate the parent compound from all potential degradation products. [13][14][15]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is foundational for understanding degradation pathways and for developing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of the chlorohexyl imidazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at a controlled temperature for a specified time. Cool, neutralize with 0.1 M HCl, and dilute. [16]4. Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified time. Dilute to the final concentration.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set period. Also, reflux the stock solution at a controlled temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [12][17]Keep a control sample protected from light.
-
Analysis: Analyze all stressed samples and an unstressed control sample by HPLC-UV or HPLC-MS. The goal is to achieve 5-20% degradation of the parent compound.
Diagram: Forced Degradation Experimental Workflow
Caption: Step-by-step workflow for conducting forced degradation studies on a new chemical entity.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a generalized protocol. The specific column, mobile phase, and gradient must be optimized for each unique chlorohexyl imidazole derivative.
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water, or an appropriate buffer like potassium dihydrogen phosphate. [13]* Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 210-300 nm).
-
Column Temperature: 25-40°C.
-
Procedure:
-
Develop a gradient elution method starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Inject the unstressed sample and all samples from the forced degradation study.
-
Validation Criteria: The method is considered "stability-indicating" if:
-
The parent peak is well-resolved from all degradation product peaks and any solvent/excipient peaks.
-
Peak purity analysis (using a Diode Array Detector or MS) confirms the main peak is spectrally pure in all stressed samples.
-
Mass balance is close to 100%, meaning the decrease in the parent compound peak area is accounted for by the sum of the areas of the degradation product peaks.
-
-
Conclusion and Best Practices
The stability of chlorohexyl imidazole derivatives is a critical parameter that dictates their viability as research tools or drug candidates. Degradation is primarily driven by hydrolysis, oxidation, and photolysis, with the rate and outcome being highly sensitive to environmental factors such as temperature, pH, and light.
For professionals in the field, the following best practices are essential:
-
Assume Sensitivity: Until proven otherwise, treat all new chlorohexyl imidazole derivatives as potentially unstable.
-
Characterize Early: Perform comprehensive forced degradation studies early in the development process to understand potential liabilities.
-
Develop Robust Methods: Invest in the development and validation of a stability-indicating HPLC method to ensure accurate quantification.
-
Control Storage Conditions: Adhere strictly to recommended storage conditions (cold, dark, dry) to maximize the shelf-life and preserve the integrity of these valuable compounds.
By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the quality and reliability of their work with this important class of molecules.
References
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Biodegradability of imidazole structures. ResearchGate. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... ResearchGate. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. Informa UK Limited. [Link]
-
Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. ResearchGate. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. ISCA. [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT FOR ESTIMATION OF METRONIDAZOLE AND RIFAXIMIN IN TABLET DOSAGE FORM. TMP Universal Journal of Advances in Pharmaceutical sciences. [Link]
-
Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. [Link]
- Method for quantitative determination of imidazole derivatives (imidazoline group).
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Auctores Online. [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PMC. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
HALAMID® - STABILITY DATA. Axcentive. [Link]
-
Photostability of Pharmaceuticals. Klimatest. [Link]
-
Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
-
The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC. [Link]
-
Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutica. SpringerLink. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles. ACS Publications. [Link]
-
Long-term stability of ready-to-use 1-mg/mL midazolam solution. PubMed. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IntechOpen. [Link]
-
Effect of the temperature of biomixing on the pH/temperature sensitive controlled drug release of a Chitooligosaccharide based hydrogel. Materials Advances (RSC Publishing). [Link]
-
Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. ResearchGate. [Link]
-
pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC. [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 16. scispace.com [scispace.com]
- 17. ikev.org [ikev.org]
An In-depth Technical Guide to 1-(6-Chloro-hexyl)-1H-imidazole hydrochloride: Synthesis, Applications, and Procurement
Executive Summary
This technical guide provides a comprehensive overview of 1-(6-chloro-hexyl)-1H-imidazole hydrochloride, a heterocyclic compound with significant potential in pharmaceutical research and drug development. Given its status as a specialized chemical, this guide focuses on a putative synthetic pathway, potential therapeutic applications based on the broader class of imidazole derivatives, and a practical procurement strategy for research and development purposes. This document is intended for an audience of researchers, medicinal chemists, and professionals in the drug development sector, offering in-depth scientific insights and actionable protocols.
Introduction: The Significance of Imidazole Scaffolds in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to form hydrogen bonds contribute to its versatility as a pharmacophore.[1] The imidazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anti-infective, anticancer, and antihypertensive properties.[2] The derivatization of the imidazole core, such as through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties and biological activity. The title compound, this compound, represents a promising scaffold for the development of novel therapeutic agents, leveraging the established biological importance of the imidazole moiety.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in public literature, its properties can be reasonably extrapolated from the known characteristics of similar long-chain N-alkylated imidazoles and their hydrochloride salts.
| Property | Estimated Value/Information |
| Molecular Formula | C₉H₁₆ClN₂ · HCl |
| Molecular Weight | 225.15 g/mol |
| CAS Number | 869094-62-2[3] |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |
| Stability | The hydrochloride salt form enhances stability and water solubility. The compound is likely stable under standard laboratory conditions but should be protected from strong bases. |
Putative Synthesis of this compound
The most direct and widely adopted method for the synthesis of N-alkylated imidazoles is through the N-alkylation of the imidazole ring with a suitable alkyl halide.[4] This section outlines a detailed, step-by-step protocol for the synthesis of 1-(6-chloro-hexyl)-1H-imidazole, followed by its conversion to the hydrochloride salt. This protocol is based on well-established chemical principles and analogous reactions found in the literature.[4]
Synthesis Workflow Diagram
Caption: Logical workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(6-Chloro-hexyl)-1H-imidazole
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 equivalent) and a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil), portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.
-
Alkylation: In the dropping funnel, prepare a solution of 1,6-dichlorohexane (a significant excess, e.g., 5-10 equivalents, to minimize dialkylation) in anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature. After the addition is complete, heat the mixture to 60-80 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane), to afford pure 1-(6-chloro-hexyl)-1H-imidazole.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the purified 1-(6-chloro-hexyl)-1H-imidazole from Step 1 in a minimal amount of a dry, non-polar organic solvent such as diethyl ether.
-
Acidification: Cool the solution in an ice bath and add a solution of anhydrous hydrogen chloride in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound.
Potential Applications in Research and Drug Development
While specific studies on this compound are limited, its structural features suggest several promising areas for investigation:
-
Anticancer Agents: The imidazole scaffold is present in numerous anticancer drugs.[5] The lipophilic hexyl chain could enhance membrane permeability, while the terminal chloride provides a site for further functionalization to target specific cancer cell lines.
-
Antifungal and Antibacterial Agents: Azole compounds, which include imidazoles, are well-known antifungal agents. This compound could be explored for its activity against various fungal and bacterial strains.
-
Antiviral Research: Imidazole derivatives have shown promise as antiviral agents, including against HIV.[6] The unique combination of the imidazole core and the chloro-hexyl side chain could lead to novel antiviral properties.
-
Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active sites. This compound could be screened as an inhibitor for various metalloenzymes implicated in disease.
Safety and Handling Precautions
-
Harmful if swallowed. [7]
-
Causes severe skin burns and eye damage. [8]
-
May damage fertility or the unborn child. [8]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid breathing dust.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
Procurement Strategy: Sourcing a Specialty Chemical
As of early 2026, this compound (CAS 869094-62-2) is not listed in the catalogs of major chemical suppliers. For researchers and drug development professionals, the most viable procurement route is through custom synthesis .
Several Contract Research Organizations (CROs) and specialized chemical synthesis companies offer these services. When engaging a custom synthesis provider, it is essential to provide the CAS number, desired quantity, and required purity.
Potential Custom Synthesis Providers:
-
Enamine: Offers custom synthesis of a wide variety of organic compounds from milligram to kilogram scale.[3]
-
Otava Chemicals: Specializes in the custom synthesis of organic molecules for biotech and pharmaceutical applications.[7]
-
ChiroBlock: Provides custom synthesis of commercially unavailable compounds and optimization of synthetic routes.
-
ResolveMass Laboratories Inc.: Delivers custom synthesis solutions with a focus on small and large molecule synthesis.[4]
-
Apex Molecular: Offers both fee-for-service (FFS) and full-time equivalent (FTE) models for chemical synthesis projects.
The choice between a Fee-for-Service (FFS) model, where payment is contingent on successful delivery, and a Full-Time Equivalent (FTE) model, which involves dedicated chemist time, will depend on the complexity and novelty of the synthesis.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole.
- Thermo Fisher Scientific. (2025).
-
ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved February 25, 2026, from [Link]
- G-Biosciences. (n.d.).
-
Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved February 25, 2026, from [Link]
- ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Custom Synthesis Service.
- SigutLabs. (2021). FTE/FFS.
- Bentham Science. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
- U.S. Patent and Trademark Office. (n.d.).
- MilliporeSigma. (2025).
- PubMed. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective.
- ResearchGate. (2016).
-
Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 25, 2026, from [Link]
- PubMed. (2025). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective.
-
Wikipedia. (n.d.). Imidazole. Retrieved February 25, 2026, from [Link]
- ResearchGate. (2016).
- U.S. Environmental Protection Agency. (2025). 1-(6-Chlorohexyl)-1H-imidazole--hydrogen chloride (1/1)
- MedchemExpress.com. (n.d.). 1H-Imidazole hydrochloride.
- National Center for Biotechnology Information. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
Sources
- 1. Costs for Custom Synthesis & Contract Models - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 2. CRO Chemistry | NEDP [nedp.com]
- 3. Custom Synthesis - Enamine [enamine.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Custom Synthesis [otavachemicals.com]
- 6. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 7. apexmolecular.com [apexmolecular.com]
- 8. FTE/FFS - SigutLabs [sigutlabs.com]
Methodological & Application
Advanced Synthesis & Functionalization of Ionic Liquids using 1-(6-chlorohexyl)imidazole
Application Note & Protocol Guide | Doc ID: IL-SYN-06-HEX | Version 2.1
Executive Summary
This technical guide details the synthesis, functionalization, and application of ionic liquids (ILs) derived from 1-(6-chlorohexyl)imidazole . This specific precursor is a critical "molecular scaffold" in modern ionic liquid chemistry. Its value lies in its duality: it possesses a neutral imidazole head (ready for quaternization to form the ionic cation) and a reactive chloroalkyl tail (a handle for covalent attachment to drugs, surfaces, or polymers).
For drug development professionals, this molecule represents a gateway to Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) . The chlorohexyl linker allows for the covalent tethering of pharmacophores, while the ionic core can be tuned for solubility and membrane permeability.
Part 1: Strategic Workflow & Mechanism
The Synthetic Logic
The synthesis is modular. We do not simply "mix and heat"; we build a defined architecture.
-
Scaffold Synthesis: Create the neutral 1-(6-chlorohexyl)imidazole. Critical Control Point: Prevent the formation of the "geminal" bis-imidazole byproduct by using excess dihaloalkane.
-
Cation Formation (Quaternization): Convert the neutral scaffold into an ionic liquid by alkylating the N3 position.
-
Tail Functionalization: (Optional) Convert the chloro-group into a high-value functional group (e.g., Azide for "Click" chemistry).
-
Anion Metathesis: Swap the halide anion for a hydrophobic or bioactive anion (e.g., NTf2, BF4).
Reaction Pathway Diagram
Caption: Modular synthesis workflow. The central scaffold (Yellow) allows divergence into mono-cationic or dicationic functional materials.
Part 2: Experimental Protocols
Module 1: Synthesis of the Scaffold
Target: 1-(6-chlorohexyl)imidazole Reaction Type: N-Alkylation (SN2)
Reagents & Equipment
-
Imidazole (Reagent Grade, 99%)
-
1,6-Dichlorohexane (Excess, 3.0 equivalents)
-
Potassium Hydroxide (KOH) (Powdered) or Sodium Hydride (NaH) (60% in oil)
-
Solvent: Acetonitrile (ACN) or THF (Dry)
-
Equipment: 250mL Round Bottom Flask, Reflux Condenser, Inert Gas (N2/Ar) line.
Protocol Steps
-
Activation: In a 250 mL flask, dissolve Imidazole (6.8 g, 100 mmol) in dry Acetonitrile (100 mL). Add KOH (6.7 g, 120 mmol) and stir at room temperature for 30 minutes. Expert Note: If using NaH, cool to 0°C during addition to manage H2 evolution.
-
Addition: Add 1,6-Dichlorohexane (46.5 g, 300 mmol) in a single portion.
-
Why 3 equivalents? Using a large excess forces the reaction kinetics to favor mono-substitution. If you use a 1:1 ratio, the product will compete with the starting material, leading to the formation of 1,6-bis(imidazol-1-yl)hexane (the "dumbbell" dimer), which is difficult to separate.
-
-
Reaction: Reflux the mixture (approx. 80°C for ACN) for 12–18 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The spot for 1,6-dichlorohexane (high Rf) should persist; imidazole (low Rf) should disappear.
-
Workup:
-
Purification (The "Wash" Method):
-
The residue contains the product and excess 1,6-dichlorohexane.
-
Dissolve the residue in a minimal amount of Ethyl Acetate.
-
Wash with Hexane (3 x 50 mL). The excess 1,6-dichlorohexane is highly soluble in hexane, while the mono-substituted imidazole product is more polar and will remain in the Ethyl Acetate phase (or oil out).
-
Alternative: Vacuum distillation can recover the excess dichlorohexane.
-
-
Yield: Expect 75–85% yield of a pale yellow viscous oil.
Module 2: Synthesis of Functionalized Ionic Liquids
Target: 1-(6-chlorohexyl)-3-methylimidazolium Iodide (Intermediate for Metathesis) Reaction Type: Quaternization
Protocol Steps
-
Setup: Charge a pressure tube or round bottom flask with 1-(6-chlorohexyl)imidazole (18.6 g, 100 mmol) and dry Acetonitrile (50 mL).
-
Quaternization: Cool to 0°C. Add Methyl Iodide (15.6 g, 110 mmol) dropwise.
-
Safety: Methyl Iodide is a potent alkylating agent. Use a fume hood.
-
-
Reaction: Allow to warm to room temperature and stir for 24 hours. For less reactive halides (e.g., Butyl Chloride), heating to 70°C for 48 hours is required.
-
Isolation: The product often precipitates as a solid or forms a dense lower phase.
-
Remove solvent via rotary evaporation.
-
Washing: Wash the resulting solid/oil with diethyl ether (3 x 30 mL) to remove any unreacted starting material.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 8 hours.
-
Characterization: 1H NMR will show a distinct downfield shift of the N-CH=N proton (approx. 9.0 ppm) confirming cation formation.
Module 3: Functional Transformation (The "Click" Switch)
Target: 1-(6-azidohexyl)-3-methylimidazolium Iodide Application: This converts the "chloro" tail into an "azide" tail, enabling Click Chemistry (CuAAC) with alkyne-functionalized drugs.
Protocol Steps
-
Reagents: Dissolve 1-(6-chlorohexyl)-3-methylimidazolium iodide (10 mmol) in water (20 mL).
-
Substitution: Add Sodium Azide (NaN3) (15 mmol, 1.5 eq).
-
Conditions: Heat to 80°C for 12 hours.
-
Workup: Remove water via lyophilization (freeze-drying). Extract the residue with dry Dichloromethane (DCM) to leave behind inorganic salts (NaCl/NaI).
-
Result: An Azide-functionalized IL ready for bioconjugation.
Part 3: Data & Properties
Physical Properties Table
| Compound | State (RT) | Melting Point | Water Solubility | Key Feature |
| 1-(6-chlorohexyl)imidazole | Viscous Oil | N/A | Low | Neutral precursor |
| [Cl-Hex-MIm][I] | Waxy Solid | 55–60°C | High | Quaternized Intermediate |
| [Cl-Hex-MIm][NTf2] | Liquid | < -20°C | Hydrophobic | Low viscosity, stable |
| [Cl-Hex-MIm][BF4] | Liquid | -10°C | Miscible | High ionic conductivity |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product contains bis-imidazole | Insufficient excess of dihaloalkane in Step 1. | Use 3.0–4.0 eq of 1,6-dichlorohexane. Add imidazole to the dihalide solution slowly. |
| Dark/Black Product | Oxidation or overheating during quaternization. | Perform reaction under N2 atmosphere. Keep temp < 80°C. |
| Incomplete Quaternization | Alkyl halide evaporated.[2] | Use a sealed pressure tube for volatile halides (MeI, EtBr). |
| Water in Final IL | Hydroscopic nature of halide salts. | Dry under high vacuum (0.01 mbar) at 60°C for >12h. Verify with Karl-Fischer titration. |
Part 4: Applications in Drug Development
API-IL Conjugation
The chlorohexyl tail serves as a covalent anchor.
-
Prodrug Synthesis: React the Cl-IL with a drug containing a carboxylic acid (e.g., Ibuprofen) in the presence of a base (Cs2CO3). This forms an ester-linked API-IL .
-
Benefit: The IL cation increases the water solubility of the lipophilic drug, while the ester bond is hydrolyzable in vivo (releasing the active drug).
-
Permeation Enhancers
The amphiphilic nature of 1-(6-chlorohexyl)-3-methylimidazolium cations disrupts the lipid bilayer of the Stratum Corneum.
-
Protocol: Use 1-5% w/w of the IL in a transdermal formulation.
-
Mechanism:[5][6][7][8] The hexyl chain inserts into the lipid bilayer, creating "fluidized" channels for drug transport.
References
-
Synthesis of Functionalized Imidazolium Ionic Liquids. Journal of Organic Chemistry. "Mild and efficient protocols provide 1,4,5-trisubstituted imidazoles."[9]
-
Dicationic Ionic Liquids. Molecules. "Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids."
-
Ionic Liquids in Drug Delivery. Pharmaceutics. "Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems."
-
Nucleophilic Substitution Mechanisms. Chemical Reviews. "Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, and Solvent."[7]
-
API-IL Concept. Ananikov Lab Reports. "Ionic and covalent drug delivery using Ionic Liquids."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Imidazole synthesis [organic-chemistry.org]
Application Notes & Protocols: Leveraging 1-(6-chlorohexyl)-1H-imidazole as a Versatile Linker in Advanced Drug Design
Abstract
In the landscape of modern therapeutics, which is increasingly dominated by targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical determinant of efficacy, stability, and safety. This guide provides an in-depth technical overview of 1-(6-chlorohexyl)-1H-imidazole, a bifunctional linker poised for significant utility in drug design. We will explore its fundamental physicochemical properties, the strategic rationale for its application, detailed protocols for its synthesis and conjugation, and troubleshooting insights to empower researchers in its effective implementation.
Section 1: Core Principles & Design Rationale
The molecular architecture of 1-(6-chlorohexyl)-1H-imidazole offers a compelling combination of features for the drug development professional. It consists of three key components: a reactive chloroalkane handle, a flexible hexyl chain, and a polar imidazole headgroup. Understanding the distinct contribution of each is paramount to its rational application.
1.1 The Hexyl Alkyl Chain: The Flexible Spacer
Flexible alkyl chains are foundational linkers in drug design, particularly in the PROTAC field.[1] The six-carbon chain of this linker provides a balance of flexibility and defined length, which is crucial for enabling the productive interaction between two conjugated moieties, such as a target protein and an E3 ligase in a PROTAC ternary complex.[1]
-
Spatial Orientation: The hexyl chain offers sufficient length (approximately 7.5-8.5 Å) to span the distance required for many protein-protein interactions without imposing excessive conformational rigidity.
-
Modulation of Physicochemical Properties: Unlike hydrophilic PEG linkers, alkyl chains increase lipophilicity, which can enhance membrane permeability and bioavailability.[] This dampening of polarity can also weaken non-specific binding to plasma proteins, increasing the fraction of the unbound drug available to engage its target.[] Medium-length chains (C6–C8) are often considered optimal for balancing permeability and solubility during lead optimization.[]
1.2 The Imidazole Moiety: The Polar Modulator
The imidazole ring is a privileged structure in medicinal chemistry, recognized for its unique electronic and hydrogen-bonding capabilities.[3][4]
-
Enhanced Solubility: As a polar, water-soluble heterocycle, the imidazole group can help counteract the hydrophobicity of the alkyl chain and other conjugated components, improving the overall aqueous solubility of the final drug conjugate.[5][6]
-
Hydrogen Bonding: The two nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, and the N-H (in its protonated form) can act as a donor.[6] This allows for potential interactions with the target protein or other biological molecules, which can influence binding affinity and specificity.
-
Physiological Stability: The imidazole ring is highly stable under a wide range of physiological conditions.[7] Furthermore, with a pKaH of approximately 7.1, it can exist in both neutral and protonated (imidazolium) forms at physiological pH, which can influence cell permeability and electrostatic interactions.[6][8]
1.3 The Chloroalkane Handle: The Covalent Anchor
The terminal chloroalkane is the linker's primary reactive center, enabling the covalent attachment to a target molecule through nucleophilic substitution. This functionality is the cornerstone of its use in bioconjugation.
-
Versatile Reactivity: It readily reacts with soft nucleophiles, most notably thiols (from cysteine residues) and, to a lesser extent, amines (from lysine residues), to form stable thioether or amine linkages, respectively.
-
Specificity with Engineered Tags: The chloroalkane handle is the specific substrate for HaloTag®, a modified haloalkane dehalogenase enzyme.[9] This system allows for rapid, highly specific, and irreversible covalent bond formation under physiological conditions, making it an exceptional tool for site-specific protein labeling in vitro and in vivo.[9][10][11]
| Property | Value / Description | Rationale & Impact |
| Molecular Formula | C₉H₁₅ClN₂ | |
| Molecular Weight | 186.68 g/mol | Influences overall size and diffusion properties of the conjugate. |
| Structure | Imidazole ring connected via an N-alkylation to a 6-carbon chain with a terminal chlorine. | Bifunctional nature for sequential or targeted conjugation strategies. |
| Chain Length | 6 carbons | Provides a flexible spacer of ~8 Å, optimal for many PROTACs and bioconjugates.[] |
| Reactivity | Electrophilic chloroalkane | Enables covalent bond formation with nucleophiles (thiols, amines) and specific protein tags like HaloTag®.[9] |
| Solubility | Moderately soluble in aqueous buffers; soluble in organic solvents (DMF, DMSO). | The imidazole moiety enhances aqueous solubility compared to a simple hexyl chloride linker.[5] |
Table 1: Summary of key properties and their strategic implications in drug design.
Section 2: Key Applications in Targeted Drug Development
The unique attributes of 1-(6-chlorohexyl)-1H-imidazole make it suitable for several cutting-edge therapeutic modalities.
2.1 Application in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker is arguably the most critical component, as its length, attachment points, and chemical nature dictate the formation and stability of the key ternary complex.[1] The C6 alkyl chain of 1-(6-chlorohexyl)-1H-imidazole provides the flexibility and length frequently required for successful PROTAC development.[]
Caption: The PROTAC mechanism of action, highlighting the linker's central role in forming the ternary complex.
2.2 Application in Bioconjugation and ADCs
The chloroalkane handle is ideal for conjugating imidazole-containing payloads (e.g., kinase inhibitors, metalloprotease inhibitors) to biomolecules. A particularly powerful application is with HaloTag® technology. By creating a fusion protein of a target (like an antibody fragment or cell-surface receptor) with the HaloTag® enzyme, the 1-(6-chlorohexyl)-1H-imidazole linker can be used to attach a drug molecule with high precision and stability.
Caption: General workflow for creating a drug conjugate using the chloroalkane linker.
Section 3: Synthesis & Characterization Protocol
The synthesis of 1-(6-chlorohexyl)-1H-imidazole is a straightforward N-alkylation reaction. Proper technique is crucial to maximize yield and minimize byproducts.
3.1 Detailed Synthesis Protocol
This protocol describes the N-alkylation of imidazole with 1,6-dichlorohexane. Using a di-chloro starting material is often more cost-effective than di-bromo, though the reaction may require slightly more forcing conditions.
Materials:
-
Imidazole
-
1,6-dichlorohexane (use at least 5 molar equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Base Suspension: Add anhydrous DMF to the flask to create a slurry of NaH. Cool the flask to 0 °C in an ice bath.
-
Imidazole Addition: Dissolve imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel.
-
Causality Insight: Imidazole's N-H proton is not acidic enough to react directly. A strong base like NaH is required to deprotonate it, forming the highly nucleophilic imidazolide anion.[12] The reaction evolves hydrogen gas, which should be safely vented.
-
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The cessation of gas evolution is a visual indicator.
-
Alkylation: Add 1,6-dichlorohexane (5.0 eq) to the reaction mixture dropwise.
-
Causality Insight: A large excess of the dihaloalkane is critical to favor the mono-alkylation product over the undesired bis-alkylation (1,6-di(imidazol-1-yl)hexane) byproduct.[13]
-
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product will contain the desired product and excess 1,6-dichlorohexane. Purify via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis of the 1-(6-chlorohexyl)-1H-imidazole linker.
3.2 Expected Analytical Data
Proper characterization is a self-validating step to ensure the purity and identity of the synthesized linker before its use in conjugation.
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the three imidazole protons (~7.5, 7.0, 6.8 ppm), a triplet for the N-CH₂ (~4.0 ppm), a triplet for the Cl-CH₂ (~3.5 ppm), and multiplets for the four internal methylene groups (~1.8, 1.4, 1.3 ppm).[14] |
| ¹³C NMR | Signals for the three imidazole carbons, and six distinct signals for the hexyl chain carbons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight (m/z = 187.10). |
| Purity (HPLC) | >95% purity is recommended for use in bioconjugation protocols. |
Table 2: Standard analytical characterization data for confirming linker identity and purity.
Section 4: Bioconjugation Protocols
The following protocols provide a starting point for using the linker to modify biomolecules. Optimization may be required based on the specific substrate.
4.1 Protocol: Conjugation to a Cysteine-Containing Peptide
This protocol details the S-alkylation of a peptide containing a free thiol group.
Materials:
-
Cysteine-containing peptide (dissolved in DMF or DMSO)
-
1-(6-chlorohexyl)-1H-imidazole (Linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Preparative RP-HPLC system
Procedure:
-
Peptide Preparation: Dissolve the peptide (1.0 eq) in anhydrous DMF. If the peptide has disulfide bonds, it must first be reduced (e.g., with TCEP) and purified.
-
Reagent Addition: To the peptide solution, add the Linker (1.5 eq) followed by DIPEA (3.0 eq).
-
Causality Insight: The chloroalkane is a mild electrophile. The reaction requires a non-nucleophilic organic base like DIPEA to deprotonate the cysteine thiol, forming the more reactive thiolate anion, without competing in the reaction itself.
-
-
Reaction: Stir the reaction mixture under an inert atmosphere at 50 °C for 4-6 hours. Monitor progress by LC-MS, observing the disappearance of the starting peptide mass and the appearance of a new mass corresponding to [Peptide+150.11 Da].
-
Purification: Upon completion, directly purify the reaction mixture using preparative reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Lyophilize the pure fractions and confirm the final product identity and purity by analytical LC-MS and/or MALDI-TOF.
4.2 Protocol: Labeling of a HaloTag® Fusion Protein
This protocol is for labeling a purified protein fused to the HaloTag® enzyme.
Materials:
-
Purified HaloTag® fusion protein (>1 mg/mL)
-
Labeling Buffer (e.g., PBS, pH 7.4)
-
1-(6-chlorohexyl)-1H-imidazole (Linker), 10 mM stock in DMSO
-
Size-exclusion chromatography (SEC) column or dialysis device
Procedure:
-
Protein Preparation: Ensure the purified HaloTag® fusion protein is in a buffer free of primary amines (like Tris), as these can interfere. A phosphate-based buffer is ideal.
-
Labeling Reaction: In a microcentrifuge tube, combine the HaloTag® protein solution with the Linker stock solution. A final Linker concentration 20-50 times the protein concentration is a good starting point (e.g., for 10 µM protein, use 200-500 µM Linker).
-
Incubation: Incubate the reaction at room temperature for 1 hour, or at 4 °C overnight. Protect from light if any component is light-sensitive.
-
Removal of Excess Linker: To ensure that unconjugated linker does not interfere with downstream applications, it must be removed. This can be achieved via:
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture over a desalting column (e.g., PD-10) equilibrated with the desired final buffer.
-
Dialysis: Dialyze the sample against a large volume of the final buffer, with several buffer changes.
-
-
Verification: Confirm successful labeling by mass spectrometry (Intact MS), which will show a mass shift of +150.11 Da on the HaloTag® protein. Labeling efficiency can also be assessed by SDS-PAGE if the attached payload is fluorescent.
Section 5: Troubleshooting & Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low linker synthesis yield | 1. Incomplete deprotonation of imidazole. 2. Moisture contamination deactivating NaH. 3. Insufficient excess of dihaloalkane. | 1. Ensure 1 hr stir time after imidazole addition; confirm cessation of H₂ gas. 2. Use anhydrous solvents and flame-dried glassware.[12] 3. Use at least 5 equivalents of the dihaloalkane to minimize byproduct.[13] |
| Low bioconjugation efficiency | 1. Thiol oxidation (for cysteine conjugation). 2. Insufficient base or incorrect pH. 3. Steric hindrance around the conjugation site. | 1. Work under an inert atmosphere; consider adding a small amount of a reducing agent like TCEP. 2. Ensure adequate base (2-3 eq) is used for thiol deprotonation. 3. Increase reaction time/temperature or consider a longer linker. |
| Non-specific labeling of proteins | The chloroalkane can have low-level reactivity with other nucleophiles (e.g., lysine, histidine). | For highly specific labeling, the HaloTag® system is strongly recommended.[10] Otherwise, optimize reaction conditions (lower temperature, shorter time) to favor the more nucleophilic thiol. |
| Precipitation during reaction | Poor solubility of the peptide or protein-conjugate. | Add a co-solvent like DMSO or NMP (up to 10-20% v/v). Ensure vigorous stirring. |
References
- BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
- MedchemExpress.com. (n.d.). AM-Imidazole-PA-Boc | PROTAC Linkers. MedchemExpress.
- MedChemExpress. (n.d.). AM-Imidazole-PA-Boc | PROTAC Linkers. MedChemExpress.
- Xiong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Los, G. V., et al. (2015). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry.
- van der Tempel, T., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- ResearchGate. (2021). Halo-tagged protein immobilization: Effect of halide linkers on peak profile and drug-protein interaction. ResearchGate.
- Roy, M., et al. (n.d.). 1 H NMR spectra of pure and impure monomer [1-(6-chlorohexyl) imidazole]. ResearchGate.
- ResearchGate. (n.d.). (A) Design concept for Azo‐PROTACs. (B) Screening of Linkers.... ResearchGate.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. BenchChem.
- Khan, I., et al. (2020). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. Molecules.
- Zeng, K., et al. (2021). Halo-tagged protein immobilization: Effect of halide linkers on peak profile and drug-protein interaction. Journal of Chromatography A.
- Axcelead. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Axcelead.
- Preprints.org. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
- St. Amant, M., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Bioconjugate Chemistry.
- Kumar, A., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing.
- ResearchGate. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. ResearchGate.
- Huang, R., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Ferreira, I., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry.
- Science Journal of Chemistry. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry.
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Halo-tagged protein immobilization: Effect of halide linkers on peak profile and drug-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Imidazolium Salts via Quaternization of 1-(6-chlorohexyl)imidazole
An Application Note and Protocol for Researchers
This guide provides a detailed exploration of the reaction conditions for the quaternization of 1-(6-chlorohexyl)imidazole, a critical step in the synthesis of functionalized imidazolium salts. These salts are pivotal precursors for N-heterocyclic carbenes (NHCs), advanced ionic liquids, and various specialized materials.[1][2] As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocol but also strategically adapt it for novel derivatives.
The quaternization of an N-substituted imidazole is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][3] In this specific case, the N-3 nitrogen of the 1-(6-chlorohexyl)imidazole ring acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent. The reaction proceeds through a single transition state, leading to the formation of a new carbon-nitrogen bond and, consequently, the positively charged imidazolium cation.[1][4]
Caption: General SN2 mechanism for imidazole quaternization.
I. Causality Behind Experimental Choices: Critical Reaction Parameters
The success of the quaternization reaction hinges on the careful selection of several key parameters. Understanding the role of each variable is crucial for optimizing yield, purity, and reaction time.
-
The Alkylating Agent: The choice of the electrophile is paramount. Alkyl halides (R-X) and dialkyl sulfates are common choices.[5] The reactivity is heavily influenced by the nature of the leaving group, following the general trend: Iodide > Bromide > Chloride. This is due to the better ability of larger, more polarizable anions to stabilize the developing negative charge in the transition state. Steric hindrance on the electrophilic carbon can significantly slow down the reaction, as the SN2 mechanism is sensitive to crowding.[4]
-
Solvent System: The solvent must solubilize the reactants and stabilize the charged transition state. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[1][6] These solvents possess high dielectric constants that can stabilize charged species but do not engage in strong hydrogen bonding that would overly solvate and deactivate the imidazole nucleophile. For certain highly reactive alkylating agents, reactions can also be conducted under neat (solvent-free) conditions, typically with thermal promotion.[4]
-
Temperature Control: Temperature directly correlates with reaction kinetics. Many quaternizations proceed efficiently at elevated temperatures, often between 80 °C and 100 °C, to ensure a reasonable reaction rate.[1][7] However, excessive heat can lead to the decomposition of reactants or the formation of unwanted byproducts.[6] For highly reactive electrophiles like methyl iodide, the reaction may even proceed smoothly at room temperature.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the alkylating agent (e.g., 1.05 to 1.2 equivalents) can drive the reaction to completion. However, a large excess complicates purification. Conversely, in some N-alkylation scenarios, a slight excess of the imidazole is used to prevent potential double alkylation, though this is less of a concern when the starting material is already N-1 substituted.[6]
-
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.[1][3] This prevents potential side reactions with atmospheric oxygen or moisture, which is particularly important when using moisture-sensitive reagents.
II. Experimental Protocols: A Self-Validating System
This section provides a detailed, step-by-step methodology for the quaternization of 1-(6-chlorohexyl)imidazole with a generic alkyl bromide, followed by a protocol for product isolation and purification.
Protocol 1: Synthesis of 1-(6-chlorohexyl)-3-alkylimidazolium Bromide
Materials and Reagents:
-
1-(6-chlorohexyl)imidazole
-
Alkyl Bromide (e.g., methyl bromide, ethyl bromide, etc.) (1.1 equivalents)
-
Acetonitrile (ACS grade or higher, anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature controller
Procedure:
-
Setup: Assemble the glassware (flask and condenser) and ensure it is dry. Place the flask in the heating mantle on a magnetic stir plate. Purge the system with an inert gas.
-
Charging the Flask: Under a positive pressure of inert gas, add 1-(6-chlorohexyl)imidazole (1.0 equivalent) to the reaction flask.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 to 1.0 M. Stir the mixture until the imidazole is fully dissolved.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and allow it to reflux.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product, being a salt, will typically have a much lower Rf value than the starting materials. The reaction is generally complete within 24 hours.[1][8]
Protocol 2: Product Isolation and Purification
Materials and Reagents:
-
Reaction mixture from Protocol 1
-
Diethyl ether or Ethyl acetate (anti-solvent)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Slowly add an anti-solvent, such as diethyl ether or ethyl acetate, to the stirred reaction mixture. The imidazolium salt product is typically insoluble in these less polar solvents and will precipitate out as a solid.[1][9]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with several small portions of the anti-solvent to remove any unreacted starting materials and impurities.
-
Drying: Transfer the purified solid to a clean, pre-weighed container and dry it under vacuum at 40-50 °C until a constant weight is achieved.[2]
-
Further Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture.[1]
Caption: Experimental workflow for imidazolium salt synthesis.
III. Product Characterization: Validating Success
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(6-chlorohexyl)-3-alkylimidazolium salt. The following table summarizes the key analytical techniques and the expected observations.
| Analytical Technique | Purpose & Expected Observations |
| ¹H & ¹³C NMR Spectroscopy | Confirms the covalent structure. Key indicators include a significant downfield shift of the imidazolium ring protons, especially the acidic C2-proton, and the appearance of new signals corresponding to the added alkyl group.[10][11] |
| FTIR Spectroscopy | Identifies functional groups. Look for characteristic stretching and bending vibrations of the imidazolium ring (C-N, C-H aromatic) and the aliphatic side chains.[1][10] |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the cation. The spectrum should show a prominent peak corresponding to the mass of the [1-(6-chlorohexyl)-3-alkylimidazolium]+ cation.[10] |
| Elemental Analysis (CHN) | Determines the elemental composition. The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the target molecular formula, confirming purity.[1][2] |
| Melting Point | A sharp melting point is a strong indicator of high purity for crystalline solids.[1] |
By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently synthesize a wide range of imidazolium salts based on the 1-(6-chlorohexyl)imidazole scaffold for applications in drug development and materials science.
IV. References
-
Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at:
-
Samat, N. A., et al. (2021). Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. ResearchGate. Available at:
-
Lv, T., et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Organic Chemistry Portal. Available at:
-
You, J., et al. (2013). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications. Available at:
-
Demir, Y., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. PMC. Available at:
-
You, J., et al. (2013). Copper-catalyzed direct aryl quaternization of N-substituted imidazoles to form imidazolium salts. PubMed. Available at:
-
Brehm, M., et al. (N.d.). A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes. Colibri. Available at:
-
Demir, Y., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers. Available at:
-
Unknown. (2026). Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes. Zenodo. Available at:
-
Raston, C. L., et al. (N.d.). Synthesis, characterization, physical properties, and Cytotoxicities of 1-(6-Hydroxyhexyl)-3-alkylimidazolium chloride ionic liquids. Murdoch University - Research Portal. Available at:
-
Unknown. (N.d.). Aryl quaternization of imidazole derivatives under copper catalysis. ResearchGate. Available at:
-
Szeja, W., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Available at:
-
M. Jasiński, R., et al. (2022). Diastereoselective Formation of Quaternary Stereocenters in Imidazole N-Oxide Cycloaddition with Fluoroalkenes. MDPI. Available at:
-
Unknown. (N.d.). Synthetic pathway of the quaternization of N-alkylimidazoles 10a–c for obtaining compounds 11a–c. ResearchGate. Available at:
-
Unknown. (2015). Imidazole containing quaternary ammonium salts. Google Patents. Available at:
-
Unknown. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at:
-
Kaur, H., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at:
-
Unknown. (2025). Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. Benchchem. Available at:
-
Schottenberger, H., et al. (2014). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. ResearchGate. Available at:
-
Unknown. (N.d.). Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. ResearchGate. Available at:
-
Unknown. (N.d.). Imidazole synthesis. Organic Chemistry Portal. Available at:
-
Ganjeh, M. M., et al. (N.d.). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry. Available at:
-
Matthews, S. E., et al. (2025). Synthesis of Imidazolium Salts Linked to a t-Butylcalix[12]arene Framework and the Isolation of Interesting By-Products. MDPI. Available at:
Sources
- 1. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 3. Frontiers | Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antibacterial Evaluation of Novel Imidazolium Salts and Their Silver (I) N-Heterocyclic Carbene Complexes [zenodo.org]
- 12. Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of dicationic imidazolium salts from chlorohexyl imidazole
Application Note: Stepwise Synthesis of Asymmetric Dicationic Imidazolium Salts from 1-(6-Chlorohexyl)-1H-imidazole
Executive Summary & Strategic Context
Dicationic imidazolium salts (often termed "Gemini" surfactants or ionic liquids) exhibit superior thermal stability, tunable amphiphilicity, and enhanced antimicrobial activity compared to their monocationic counterparts. While symmetric dications are easily synthesized from
This guide details the synthesis of asymmetric dicationic salts starting from 1-(6-chlorohexyl)-1H-imidazole . This specific precursor presents a unique chemical challenge: it contains both a nucleophilic head (the imidazole ring) and an electrophilic tail (the chlorohexyl group).
Critical Strategic Considerations:
-
The "Chloro" Constraint: The chloride leaving group in the 6-chlorohexyl chain is significantly less reactive than bromide or iodide (
). Direct substitution requires elevated temperatures, polar aprotic solvents (Acetonitrile), and extended reaction times (48–72h). -
Prevention of Polymerization: The starting material is an AB-type monomer (nucleophile + electrophile). Heating 1-(6-chlorohexyl)-1H-imidazole alone will lead to uncontrolled head-to-tail self-polymerization. The imidazole ring must be "locked" (quaternized) or the reaction conditions strictly controlled to favor intermolecular reaction with a secondary nucleophile.
-
Hygroscopicity: The resulting chloride salts are extremely hygroscopic. Protocols must include rigorous drying and handling under inert atmosphere to ensure accurate yield determination.[1]
Reaction Mechanism & Logic
The synthesis follows a Sequential Quaternization Strategy . We treat 1-(6-chlorohexyl)-1H-imidazole not just as a reactant, but as a "linker-provider" that allows two different imidazolium headgroups to be connected by a hydrophobic C6 spacer.
The Pathway:
-
Step 1 (Ring Locking): The free nitrogen (N3) of 1-(6-chlorohexyl)-1H-imidazole is alkylated with an alkyl halide (e.g., Methyl Iodide or Butyl Bromide). This converts the neutral imidazole into a cationic imidazolium head, preventing self-polymerization and activating the molecule.
-
Step 2 (Linker Activation): The resulting intermediate, 1-(6-chlorohexyl)-3-alkylimidazolium halide, is reacted with a second imidazole base (e.g., 1-Methylimidazole). The second imidazole attacks the terminal chloride of the hexyl chain via
substitution. -
Result: An asymmetric dicationic salt: 1-alkyl-3-(6-(3-methylimidazolium-1-yl)hexyl)imidazolium dihalide .
Caption: Sequential synthesis pathway preventing polymerization and ensuring asymmetry.
Detailed Experimental Protocols
Protocol A: Synthesis of the "Locked" Intermediate
Target: 1-(6-chlorohexyl)-3-methylimidazolium iodide (Intermediate) Note: If you already possess this salt, proceed to Protocol B.
Reagents:
-
1-(6-chlorohexyl)-1H-imidazole (1.0 equiv)
-
Methyl Iodide (MeI) (1.2 equiv) [Caution: Neurotoxin/Carcinogen]
-
Solvent: Ethyl Acetate (EtOAc) or Toluene (Dry)
Procedure:
-
Dissolve 1-(6-chlorohexyl)-1H-imidazole in dry EtOAc (5 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add Methyl Iodide dropwise under
atmosphere. The reaction is exothermic.[2] -
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Observation: The product is a salt and will likely precipitate out of the non-polar EtOAc as a white or yellowish solid/oil.
- with fresh diethyl ether to remove unreacted starting materials.
-
Dry under high vacuum (0.1 mbar) for 4 hours.
Protocol B: Synthesis of the Asymmetric Dication
Target: 1-methyl-3-(6-(3-methylimidazolium-1-yl)hexyl)imidazolium dichloride/iodide
Reagents:
-
Intermediate Salt from Protocol A (1.0 equiv)
-
1-Methylimidazole (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous, High Purity)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein accelerator
Procedure:
-
Setup: Charge a dry 2-neck round-bottom flask with the Intermediate Salt and anhydrous Acetonitrile (3 mL per gram).
-
Add 1-Methylimidazole via syringe.
-
Catalysis (Expert Tip): Since the leaving group on the hexyl chain is Chloride (slow), add 10 mol% KI. This converts the terminal -Cl to -I in situ, significantly accelerating the reaction rate.
-
Reaction: Equip with a reflux condenser and heat to Reflux (approx. 82°C) under
for 48 hours .-
Note: If not using KI, extend time to 72 hours.
-
-
Monitoring: Monitor by TLC (MeOH:DCM 1:9) or NMR.[3][7][8] The disappearance of the triplet at
ppm ( -Cl) and appearance of a new triplet at ppm ( -N+) indicates conversion. -
Workup (Purification):
-
Cool the mixture to RT.
-
Concentrate the Acetonitrile to ~20% of its original volume under reduced pressure.
-
Add the concentrated oil dropwise into a vigorously stirring beaker of cold Ethyl Acetate or Diethyl Ether (10x volume excess).
-
The dicationic salt will precipitate as a white/off-white hygroscopic solid or viscous gum.
-
-
Washing: Decant the supernatant.[1] Dissolve the crude product in a minimum amount of MeCN and re-precipitate in Ether (Repeat 2x). This removes excess 1-Methylimidazole.
-
Drying: Dry in a vacuum oven at 60°C for 24 hours. Crucial: Store in a desiccator.
Characterization & Data Analysis
The formation of the dication is confirmed by the symmetry (or lack thereof) in the NMR spectrum and the integration of the headgroup protons.
Table 1: Key 1H NMR Signals (in
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| N-CH=N (C2-H) | 8.8 – 9.2 | Singlet | Primary Indicator. In dications, this often integrates to 2H (if symmetric) or two 1H singlets (if asymmetric). |
| N-CH=C (C4/5-H) | 7.4 – 7.8 | Multiplet | Aromatic backbone protons. |
| N-CH3 | 3.8 – 3.9 | Singlet | Methyl headgroup. Integration confirms stoichiometry. |
| N-CH2 (Linker) | 4.1 – 4.3 | Triplet | The methylene groups attached to Nitrogen. Shift from ~3.5 (Cl-CH2) to ~4.2 confirms quaternization. |
| Bulk Linker | 1.2 – 1.9 | Multiplet | Internal methylene protons of the hexyl chain. |
Troubleshooting & Optimization (Self-Validating Systems)
-
Problem: Product remains an oil and won't crystallize.
-
Cause: Residual solvent or water (highly hygroscopic).
-
Solution: Dissolve in minimal dry methanol, add activated charcoal, filter, and re-precipitate in dry ether. Dry under high vacuum (>0.1 mbar) for 48h.
-
-
Problem: Incomplete conversion of the Chloride tail.
-
Cause: Low reactivity of Cl-C6 group.
-
Solution: Do not increase temperature >90°C (risk of degradation). Instead, add 0.5 equiv NaI to drive the reaction via the Finkelstein pathway.
-
-
Problem: Dark color (brown/black) in reaction.
-
Cause: Oxidation of imidazole or impurities.
-
Solution: Ensure
atmosphere.[7] Use freshly distilled 1-Methylimidazole (should be colorless).
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of dicationic salts.
References
-
Dicationic Ionic Liquids Synthesis: Han, X., Armstrong, D. W. (2007). Ionic Liquids in Separations. Accounts of Chemical Research. Link
-
Gemini Surfactant Protocols: Bhadani, A., Singh, S. (2011). Novel gemini pyridinium surfactants: Synthesis and physicochemical mechanisms. Langmuir. Link
-
Imidazolium Quaternization Kinetics: Anderson, J. L., et al. (2006). Mass spectrometry of ionic liquids. Journal of the American Chemical Society. Link
-
Antimicrobial Applications: Rezki, N., et al. (2020). Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. MDPI Crystals. Link
-
General Synthesis Guide: Wilkes, J. S. (2002). A short history of ionic liquids - from molten salts to neoteric solvents. Green Chemistry. Link
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. JP2008133248A - Method for producing imidazolium salt - Google Patents [patents.google.com]
- 5. orientjchem.org [orientjchem.org]
- 6. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Grafting 1-(6-chlorohexyl)imidazole onto Polymer Surfaces
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for grafting 1-(6-chlorohexyl)imidazole onto various polymer surfaces. The covalent attachment of imidazolium-based compounds, a class of ionic liquids, imparts unique functionalities to polymeric materials, including antimicrobial properties, enhanced conductivity, and altered surface energies.[1][2][3] This guide details two primary grafting strategies: "grafting to" and "grafting from". It offers step-by-step protocols, explains the underlying chemical principles, and outlines the necessary characterization techniques to validate successful surface modification. The information presented herein is designed to be a practical resource for developing advanced materials with tailored surface properties for a range of applications, from biomedical devices to specialized membranes.[4][5]
Introduction: The Significance of Imidazole-Grafted Polymer Surfaces
The surface modification of polymers is a critical field of materials science, enabling the enhancement of material properties for specific, high-value applications.[4][5] Grafting, a process that involves the covalent bonding of monomers or polymer chains onto a polymer backbone, is a powerful technique to achieve this.[6][7] Among the vast array of functional molecules, 1-(6-chlorohexyl)imidazole and its derivatives have garnered significant attention. As a precursor to imidazolium-based ionic liquids, its incorporation onto polymer surfaces can introduce a range of desirable characteristics.
The imidazole ring is a key component of many ionic liquids, which are salts that are liquid at low temperatures.[1] These compounds offer attributes such as fixed charge, high thermal stability, and the ability to facilitate ion or electron motion.[1] Consequently, grafting imidazolium moieties can transform an inert polymer surface into one that is bioactive, electroactive, or possesses specific affinities. A primary driver for this research is the development of antimicrobial surfaces. Cationic polymers, including those with quaternary ammonium and imidazolium groups, can interact with and disrupt the negatively charged membranes of bacterial cells, leading to cell lysis.[2][8] This makes them highly effective against a broad spectrum of bacteria and fungi.[2]
This guide will focus on the practical aspects of grafting 1-(6-chlorohexyl)imidazole, providing detailed protocols and the scientific rationale behind them.
Grafting Strategies: "Grafting To" vs. "Grafting From"
There are two principal strategies for covalently attaching polymer chains to a surface: "grafting to" and "grafting from".[7][9][10] The choice between these methods depends on the desired graft density, polymer chain length, and the nature of the substrate.
"Grafting To" Approach
In the "grafting to" method, pre-synthesized polymer chains with reactive end-groups are attached to the polymer surface. This approach is relatively straightforward as the polymerization and grafting steps are separate. However, steric hindrance from already attached chains can limit the overall grafting density.
"Grafting From" Approach
The "grafting from" technique involves immobilizing an initiator on the polymer surface, from which monomer units are then polymerized. This method can achieve higher grafting densities as the small monomer units can more easily diffuse to the active sites. Techniques like Atom Transfer Radical Polymerization (ATRP) are often employed for this purpose, allowing for controlled/"living" polymerization and the synthesis of well-defined polymer brushes.[11][12]
Diagram: Grafting Strategies
Caption: Comparison of "grafting to" and "grafting from" approaches.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 1-(6-chlorohexyl)imidazole | Sigma-Aldrich | ≥95% | Store in a cool, dry place. |
| Poly(4-vinylpyridine) (P4VP) | Scientific Polymer Products | Mv = 88,000 Da | Used as a backbone for "grafting to". |
| N-Vinylimidazole | Alfa Aesar | >99% | Inhibitor should be removed before use.[3] |
| 2,2'-Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Radical initiator. |
| Dimethylformamide (DMF) | Fisher Scientific | Anhydrous | Used as a solvent. |
| Copper(I) bromide (CuBr) | Acros Organics | 99.99% | Catalyst for ATRP. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Ligand for ATRP. |
Protocol 1: "Grafting To" - Quaternization of Poly(4-vinylpyridine) with 1-(6-chlorohexyl)imidazole
This protocol describes the modification of a pre-existing polymer, Poly(4-vinylpyridine), by reacting the pyridine nitrogen with the chloroalkyl group of 1-(6-chlorohexyl)imidazole. This results in a polymer with imidazolium side chains.
Rationale: The quaternization of poly(4-vinylpyridine) with alkyl halides is a well-established method for creating cationic polymers.[13][14] The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon attached to the chlorine atom in 1-(6-chlorohexyl)imidazole.
Step-by-Step Procedure:
-
Dissolution of P4VP: Dissolve Poly(4-vinylpyridine) (5.25 g, 0.05 mol of repeating units) in 25 mL of anhydrous Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[14]
-
Addition of Alkyl Halide: Under a nitrogen atmosphere, add a molar excess of 1-(6-chlorohexyl)imidazole (e.g., 0.075 mol) to the P4VP solution.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by the precipitation of the quaternized polymer, which is typically insoluble in DMF.[13][14] Allow the reaction to proceed for 24-72 hours to ensure a high degree of quaternization.
-
Isolation of the Product: Filter the precipitate and wash it thoroughly with acetone (50 mL) and then diethyl ether (25 mL) to remove unreacted reagents and the solvent.[13]
-
Drying: Dry the resulting quaternized polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight. Store the hygroscopic product in a desiccator.
Diagram: Quaternization of P4VP
Caption: Reaction scheme for the quaternization of P4VP.
Protocol 2: "Grafting From" - Surface-Initiated ATRP of N-Vinylimidazole followed by Quaternization
This protocol involves first grafting poly(N-vinylimidazole) chains from a polymer surface using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and then quaternizing the imidazole groups with a suitable hexyl halide.
Rationale: SI-ATRP allows for the growth of well-defined polymer brushes with controlled molecular weight and low polydispersity from a surface.[11][12] The subsequent quaternization step introduces the desired cationic charge.
Step-by-Step Procedure:
Part A: Immobilization of ATRP Initiator
-
Surface Preparation: Clean the polymer substrate (e.g., silicon wafer, polyethylene film) by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) and dry under a stream of nitrogen.
-
Surface Activation: Activate the surface to introduce hydroxyl groups. This can be achieved by plasma treatment or UV/ozone exposure.
-
Initiator Attachment: Immerse the activated substrate in a solution of an ATRP initiator containing a reactive group that can bind to the surface hydroxyls (e.g., (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide) in an anhydrous solvent like toluene. Allow the reaction to proceed overnight at room temperature.
-
Washing: Thoroughly rinse the substrate with the solvent to remove any unbound initiator and dry.
Part B: Surface-Initiated ATRP of N-Vinylimidazole
-
Monomer Solution Preparation: In a Schlenk flask under a nitrogen atmosphere, prepare a solution of N-vinylimidazole, a solvent (e.g., a mixture of water and methanol), and the ligand (PMDETA).
-
Degassing: Degas the solution by several freeze-pump-thaw cycles.
-
Catalyst Addition: Add the Cu(I)Br catalyst to the degassed solution.
-
Polymerization: Immerse the initiator-functionalized substrate in the polymerization mixture. Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C) and stir for the desired time. The polymerization of N-vinylimidazole can be slow at its natural pH of 9 and can be accelerated by lowering the pH.[15]
-
Termination and Washing: Stop the polymerization by exposing the solution to air. Remove the substrate and wash it extensively with a suitable solvent to remove any non-grafted polymer.
Part C: Quaternization of Grafted Poly(N-vinylimidazole)
-
Quaternizing Solution: Prepare a solution of 1,6-dichlorohexane in a suitable solvent like DMF.
-
Reaction: Immerse the poly(N-vinylimidazole)-grafted substrate in the solution and heat at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Final Washing: After the reaction, thoroughly wash the substrate with the solvent and dry it.
Characterization of Grafted Surfaces
Successful grafting and the properties of the modified surface must be confirmed through various analytical techniques.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of nitrogen from the imidazole ring and chlorine. High-resolution scans of the N 1s and Cl 2p regions can give information about the chemical state.[16] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic vibrational modes of the imidazole ring and the alkyl chains, confirming the presence of the grafted molecules.[16][17] |
| Contact Angle Goniometry | Measures the surface wettability. Successful grafting of ionic groups typically leads to a decrease in the water contact angle, indicating a more hydrophilic surface. |
| Atomic Force Microscopy (AFM) | Provides information about the surface topography and roughness. The grafting of polymer chains can lead to changes in the surface morphology. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While primarily a bulk technique, solid-state NMR can be used to characterize the structure of the grafted polymer. ¹H and ¹³C NMR are used to confirm the structure of the synthesized polymers before grafting.[18] |
Applications and Future Outlook
The ability to graft 1-(6-chlorohexyl)imidazole and similar ionic liquid precursors onto polymer surfaces opens up a wide range of applications. The most prominent among these is the development of non-leaching antimicrobial surfaces for medical devices, food packaging, and water purification systems.[2][8][19] The ionic nature of the grafted layers can also be exploited in the fabrication of ion-exchange membranes, sensors, and as solid-state electrolytes in batteries.[3]
Future research in this area will likely focus on the development of more efficient and environmentally friendly grafting techniques, such as photo-initiated and enzyme-catalyzed processes.[15] Furthermore, the exploration of a wider range of imidazole-based ionic liquids with different alkyl chain lengths and counter-anions will enable the fine-tuning of surface properties for highly specific applications.
References
- Designing imidazole-based ionic liquids and ionic liquid monomers for emerging technologies - Arizona State University. (2009, October 15).
- A facile, simple, and inexpensive ionic liquid, 1-alkyl-3-methylimidazole chloride, as ligand for the iron(iii)-mediated reverse atom transfer radical polymerization of methyl methacrylate - RSC Publishing.
- Atom Transfer Radical Polymerization of Ionic Liquid Monomer: The Influence of Salt/Counterion on Polymerization | Request PDF - ResearchGate.
- Ionic liquids as reaction media for polymerization processes: Atom transfer radical polymerization (ATRP) of acrylates in ionic liquids | Request PDF - ResearchGate.
- Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments - PMC.
- The Mechanisms and the Applications of Antibacterial Polymers in Surface Modification on Medical Devices - Frontiers.
- Quenching kinetics of partially quaternized poly(1-vinylimidazole)-bound ruthenium(II) complexes with C12V2+ mediated by L-tyrosine esters - New Journal of Chemistry (RSC Publishing).
- A facile route to well-defined imidazolium-based poly(ionic liquid)s of enhanced conductivity via RAFT - Polymer Chemistry (RSC Publishing).
- "Synthesis and characterization of polymeric ionic liquid poly(imidazol" by Ananda S. Amarasekara and Preethi Shanbhag - Digital Commons @PVAMU - Prairie View A&M University. (2011, August 1).
- Synthesis, characterization, physical properties, and Cytotoxicities of 1-(6-Hydroxyhexyl)-3-alkylimidazolium chloride ionic liquids - Murdoch University - Research Portal.
- Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO 2 Conversion to Cyclic Carbonate - MDPI.
- Synthesis and characterization of novel poly(ionic liquid)s and their viscosity-increasing effect | Request PDF - ResearchGate.
- Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing - PMC.
- Surface Modification of Polymer Substrates for Biomedical Applications - PMC - NIH.
- (PDF) Surface Modification of Polymer Substrates for Biomedical Applications.
- Journal of Macromolecular Science, Part A Quantitative Quaternization of Poly(4-Vinyl Pyridine). (2003, April 28).
- Grafting: a versatile means to modify polymers Techniques, factors and applications.
- (PDF) Polymer and surface modifications for antibacterial purposes - ResearchGate.
- (PDF) Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): Effect of degree of quaternization and copolymer composition - ResearchGate. (2023, September 4).
- Polymer Grafting and its chemical reactions - PMC.
- Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution - ResearchGate.
- Quantitative Quaternization of Poly(4-Vinyl Pyridine) - ResearchGate. (2003, January 5).
- Strategies of polymer grafting: (a) grafting-to; (b) grafting-from; (c) grafting-through. - ResearchGate.
- Surface Design of Liquid Separation Membrane through Graft Polymerization: A State of the Art Review - MDPI. (2021, October 28).
- En Route to Practicality of the Polymer Grafting Technology: One-Step Interfacial Modification with Amphiphilic Molecular Brushes - ACS Applied Materials & Interfaces - Figshare. (2018, April 1).
Sources
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Preparation and Functionalization of Polymers with Antibacterial Properties—Review of the Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 7. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mechanisms and the Applications of Antibacterial Polymers in Surface Modification on Medical Devices [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A facile, simple, and inexpensive ionic liquid, 1-alkyl-3-methylimidazole chloride, as ligand for the iron(iii)-mediated reverse atom transfer radical polymerization of methyl methacrylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. web.itu.edu.tr [web.itu.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Facile Synthesis of Binuclear Imidazole-Based Poly(ionic liquid) via Monomer Self-Polymerization: Unlocking High-Efficiency CO2 Conversion to Cyclic Carbonate [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. "Synthesis and characterization of polymeric ionic liquid poly(imidazol" by Ananda S. Amarasekara and Preethi Shanbhag [digitalcommons.pvamu.edu]
- 19. researchgate.net [researchgate.net]
Preparation of antifungal azole derivatives using chlorohexyl linkers
Executive Summary
This guide details the synthetic methodology for preparing antifungal azole derivatives utilizing a 1-chlorohexyl linker. The strategy focuses on the modular construction of "Twin Drugs" or "Hybrid Azoles" which target the fungal sterol 14
Strategic Rationale & Mechanism
The Linker Logic (Structure-Activity Relationship)
The hexyl (
-
Hydrophobic Channel Occupancy: The lipophilic chain mimics the lanosterol tail, stabilizing the inhibitor within the CYP51 access channel.
-
Bifunctional Utility: The use of a chlorohexyl linker (derived from 1-bromo-6-chlorohexane) enables a "protecting-group-free" synthesis. Bromine (
) is a superior leaving group ( of HBr -9) compared to Chlorine ( ) ( of HCl -7), allowing for selective displacement at the bromine terminus under mild conditions, preserving the alkyl chloride for a second, harsher coupling step.
Visualizing the Synthetic Strategy
Figure 1: Modular workflow exploiting the differential leaving group ability of Br vs. Cl to prevent polymerization and ensure directional synthesis.
Experimental Protocols
Protocol A: Selective Mono-N-Alkylation of 1,2,4-Triazole
Objective: Synthesize 1-(6-chlorohexyl)-1H-1,2,4-triazole while minimizing the formation of the
Reagents:
-
1,2,4-Triazole (1.0 eq)
-
1-Bromo-6-chlorohexane (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI) (0.1 eq - catalytic)
-
Solvent: Acetone (Dry) or Acetonitrile (
)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,2,4-triazole (6.9 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) in dry Acetone (150 mL). Stir at room temperature for 30 minutes to facilitate deprotonation.-
Expert Insight: Using
in Acetone favors thermodynamic control, generally improving the N1:N4 regioisomeric ratio compared to NaH/DMF.
-
-
Addition: Add 1-bromo-6-chlorohexane (21.9 g, 110 mmol) dropwise over 20 minutes.
-
Critical Control: Do not add all at once. The slight excess of linker prevents the formed product from acting as a nucleophile and reacting with itself (dimerization).
-
-
Reaction: Reflux the mixture at 60°C (Acetone) or 80°C (MeCN) for 12–16 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The spot for the starting triazole (
) should disappear, and a new spot ( ) should appear. -
Work-up: Cool to room temperature. Filter off the solid inorganic salts (
, ). Wash the filter cake with fresh acetone. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often an oil containing a mixture of N1 and N4 isomers. Purify via silica gel column chromatography (Gradient: 0
5% MeOH in DCM).-
Yield Target: 75-85%
-
Characterization: The terminal
triplet appears at ppm in -NMR.
-
Protocol B: Coupling of Secondary Pharmacophore (Finkelstein Modification)
Objective: Displace the terminal chloride with a phenol derivative (e.g., 2,4-dichlorophenol) to complete the hybrid scaffold.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Substituted Phenol (1.0 eq)
-
Cesium Carbonate (
) (1.5 eq) or (2.0 eq) -
Potassium Iodide (KI) (0.5 eq - stoichiometric/catalytic)
-
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted phenol (e.g., 2,4-dichlorophenol) in DMF (5 mL/mmol). Add the base (
) and stir for 15 minutes. -
Catalyst Addition: Add KI.
-
Coupling: Add the 1-(6-chlorohexyl)-triazole intermediate.
-
Heating: Heat to 80–90°C for 8–12 hours.
-
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid. If oil forms, extract with Ethyl Acetate (3x).
-
Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Data Analysis & Quality Control
Quantitative Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | High recovery of starting material. | Incomplete deprotonation or low temp. | Switch solvent to MeCN (higher boiling point) or add cat. KI. |
| Bis-Alkylation | Formation of symmetric dimer (Azole-Hexyl-Azole). | Stoichiometry error. | Ensure Linker is in excess (1.1–1.2 eq). Do not use excess Azole. |
| Regio-isomers | Complex NMR (multiple triazole peaks). | N1 vs N4 alkylation mixture.[1] | Purify via chromatography.[6] N1 is usually less polar. Switch base to DBU for higher N1 selectivity. |
| No Reaction (Step 2) | Alkyl chloride remains intact. | Cl is a poor leaving group. | Mandatory: Add KI (0.5 eq) to activate the chloride. Increase temp to 90°C. |
Diagnostic NMR Signals
To validate the structure, focus on the methylene protons of the hexyl chain.
| Position | Proton Environment | Chemical Shift ( | Multiplicity |
| Azole-N- | Attached to Nitrogen | 4.10 – 4.25 | Triplet |
| Cl- | Terminal Chloride (Step 1) | 3.50 – 3.55 | Triplet |
| O- | Ether Linkage (Step 2 Product) | 3.90 – 4.05 | Triplet |
| Internal | Bulk Alkyl Chain | 1.30 – 1.80 | Multiplets |
Biological Context: CYP51 Interaction[7]
The efficacy of the synthesized azole depends on its interaction with the heme iron of CYP51.[7] The chlorohexyl linker allows the "tail" of the molecule to interact with the hydrophobic access channel, potentially overcoming resistance mechanisms found in Candida albicans and Aspergillus fumigatus.
Figure 2: Mechanistic basis of affinity. The azole nitrogen coordinates the heme iron, while the hexyl linker anchors the molecule in the hydrophobic channel.
References
-
Shaban, et al. (2021). Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents.[2][8][9] Oriental Journal of Chemistry. [Link]
-
Wang, X., et al. (2009).[10] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.[10] Organic Letters.[3][10] [Link]
-
Cardiff University. (2025). Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors. [Link]
-
Organic Chemistry Portal. Synthesis of Imidazoles and Triazoles: General Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. chesci.com [chesci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alazharpharmacy.com [alazharpharmacy.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
Precision Functionalization of Hexyl-Imidazole Chains: Nucleophilic Substitution Protocols
Executive Summary & Strategic Analysis
The functionalization of 1-(6-chlorohexyl)-1H-imidazole is a pivotal gateway in the synthesis of functional ionic liquids, cross-linked polymer networks, and azole-based antifungal pharmacophores. However, the primary alkyl chloride moiety presents a kinetic bottleneck. Compared to bromides or iodides, the carbon-chloride bond is stronger (~339 kJ/mol vs. ~285 kJ/mol for C-Br) and chloride is a poorer leaving group (
The Core Challenge: Direct nucleophilic substitution (
The Solution: This guide prioritizes Halogen Exchange (Finkelstein) strategies to activate the substrate.[1] By converting the sluggish alkyl chloride into a reactive alkyl iodide in situ or as a discrete step, we lower the activation energy, allowing for milder reaction conditions and higher purity profiles.
Mechanistic Pathways & Decision Logic
The following decision tree illustrates the optimal synthetic route based on the target nucleophile.
Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile strength. Note the recommendation of Iodide catalysis for neutral nucleophiles.
Detailed Experimental Protocols
Protocol A: Synthesis of Bis-Imidazolium Salts (Quaternization)
Application: Synthesis of cross-linkers or ionic liquids.
Reaction Type:
Rationale: Neutral imidazoles are moderate nucleophiles. Reacting them with alkyl chlorides usually requires temperatures >100°C, which degrades the imidazole ring. Adding Potassium Iodide (KI) generates a transient alkyl iodide intermediate, which reacts ~100x faster, allowing the reaction to proceed at 70-80°C.
Materials
-
Substrate: 1-(6-chlorohexyl)-1H-imidazole (1.0 eq)
-
Nucleophile: 1-Methylimidazole (1.05 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for kinetics
-
Solvent: Acetonitrile (ACN) or Ethyl Acetate (EtOAc) - ACN is preferred for solubility
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(6-chlorohexyl)imidazole (10 mmol, 1.86 g) in anhydrous Acetonitrile (20 mL).
-
Activation: Add KI (1 mmol, 166 mg). Stir at room temperature for 10 minutes. Observation: The solution may turn slightly yellow due to trace iodine liberation.
-
Addition: Add 1-Methylimidazole (10.5 mmol, 0.84 mL) via syringe.
-
Reflux: Heat the mixture to reflux (82°C) under an inert atmosphere (
or Ar).-
Without KI: Reaction requires 7-10 days.
-
With KI: Reaction typically complete in 24-48 hours.
-
-
Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting chloride (
) will disappear; the product salt remains at the baseline. -
Workup (Biphasic Wash):
-
Evaporate the ACN to yield a viscous oil.
-
Redissolve in a minimum amount of DCM.
-
Purification Trick: Wash the DCM layer with Ethyl Acetate or Diethyl Ether (3 x 20 mL). The product (ionic liquid) is insoluble in ether/EtOAc, while unreacted starting materials and non-polar impurities are extracted.
-
-
Ion Exchange (Optional): If the mixed halide (Cl/I) anion is undesirable, perform an anion exchange (e.g., with
in water) or pass through an ion-exchange resin (Amberlite IRA-400 Cl form) to ensure a pure Chloride salt.
Protocol B: Azidation (Synthesis of "Click" Precursors)
Application: Preparation of 1-(6-azidohexyl)imidazole for CuAAC click chemistry.
Reaction Type: Direct
Rationale: The Azide anion (
Materials
-
Substrate: 1-(6-chlorohexyl)-1H-imidazole (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) -
Solvent: DMF (Anhydrous)[2]
-
Safety: WARNING. Sodium azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas. Do not use chlorinated solvents (DCM/CHCl3) during workup to avoid forming explosive diazidomethane.
Step-by-Step Methodology
-
Setup: Charge a flask with 1-(6-chlorohexyl)imidazole (10 mmol) and anhydrous DMF (15 mL).
-
Addition: Add
(15 mmol, 0.975 g) in a single portion. -
Reaction: Heat to 60°C for 12 hours.
-
Note: Higher temperatures (>80°C) increase the risk of azide decomposition.
-
-
Workup (Aqueous Extraction):
-
Cool to room temperature.[2]
-
Pour the reaction mixture into 100 mL of ice-water.
-
Extract with Ethyl Acetate (3 x 30 mL). Do not use DCM.
-
Wash the combined organic layers with saturated brine (2 x 50 mL) to remove DMF.
-
Dry over
and concentrate in vacuo.
-
-
Validation: IR Spectroscopy is the gold standard here. Look for the strong, diagnostic Azide stretch at ~2100 cm⁻¹ .
Quantitative Data Summary
The following table contrasts the reaction kinetics of the native chloride vs. the iodide-catalyzed process.
| Parameter | Direct Substitution (Cl) | Finkelstein-Assisted (I-Cat) | Benefit |
| Temperature | 100-110°C (Neat/Toluene) | 80°C (Acetonitrile) | Prevents thermal degradation |
| Time | 7 - 11 Days | 24 - 48 Hours | 5x throughput increase |
| Yield | 60-70% | 85-92% | Higher atom economy |
| Appearance | Dark Brown (Tarry) | Pale Yellow/Orange | Reduced purification burden |
Troubleshooting & Quality Control
Common Failure Modes
-
"The reaction is stuck at 50% conversion."
-
Cause: Equilibrium limitation or catalyst poisoning.
-
Fix: Add another 0.1 eq of KI. Ensure the system is strictly anhydrous; water solvates the nucleophile (especially
or ), drastically reducing its reactivity.
-
-
"Product is a dark black tar."
-
Cause: Oxidation of the imidazole ring or polymerization of the alkyl chain (if traces of elimination occurred).
-
Fix: Lower the temperature by 10°C and extend the time. Sparge solvents with Argon for 15 mins before use.
-
Analytical Validation (Self-Validating System)
-
H-NMR Shift: The key diagnostic is the triplet corresponding to the
adjacent to the halogen.-
Starting Material (
-Cl): ppm. -
Product (Imidazolium
- ): Shifts downfield to ppm. -
Intermediate (
-I): If the reaction stalls, you may see a triplet at ppm.
-
Visualization of Reaction Workflow
Figure 2: Operational workflow for the nucleophilic substitution process, highlighting the divergent workup paths for ionic vs. neutral products.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride. (2025).[2][3][4][5] Retrieved from
-
Organic Syntheses. Preparation of Alkyl Iodides: The Finkelstein Reaction.[5] Org.[5][6][7] Synth. 2005, 81, 121. Retrieved from
-
Royal Society of Chemistry. Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from
-
ChemSpider Synthetic Pages. Synthesis of 1-Hexyl-3-methylimidazolium Chloride. (2015).[8] Retrieved from
-
Master Organic Chemistry. The Finkelstein Reaction: Mechanism and Conditions. Retrieved from
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Preventing over-alkylation during 1-(6-chlorohexyl)imidazole synthesis
The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and self-validating protocols over generic instructions.
Topic: Optimization of Mono-alkylation & Prevention of Bis-alkylation Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published
The Mechanistic Landscape
Why does over-alkylation happen? In the synthesis of 1-(6-chlorohexyl)imidazole, "over-alkylation" refers to two distinct side-reactions. Understanding the difference is critical for troubleshooting:
-
Bridging (Bis-alkylation): The desired product (1-(6-chlorohexyl)imidazole) contains a leaving group (-Cl) and the reaction mixture contains unreacted imidazole. If the stoichiometry is incorrect, a second imidazole attacks the product, forming 1,6-di(1H-imidazol-1-yl)hexane . This is the most common failure mode.
-
Quaternization (Imidazolium formation): The product contains a nucleophilic nitrogen (N3). It can attack another molecule of the alkylating agent, forming a quaternary imidazolium salt.[1]
Reaction Pathway Analysis
The following diagram illustrates the competitive kinetics. To favor the Green Pathway , you must manipulate the concentration of the electrophile (
Figure 1: Kinetic competition between mono-alkylation (Target) and bridging/quaternization (Impurities).[2]
Troubleshooting Guide (FAQ)
Q1: I used a 1:1 molar ratio, but my yield is <40% and I see a heavy precipitate. What happened?
Diagnosis: You have succumbed to the "Bridging Trap." In a 1:1 stoichiometry, as soon as the mono-product is formed, it competes with the remaining 1,6-dichlorohexane for the remaining imidazole. Statistically, a significant portion of imidazole will react with the product, forming the bridged bis-imidazole (often a solid precipitate).
The Fix (The Dilution Principle): You must use a large excess of 1,6-dichlorohexane (typically 3.0 to 5.0 equivalents ). This ensures that every imidazole molecule "sees" a fresh dichloride molecule rather than a mono-substituted product.
Q2: If I use 5 equivalents of 1,6-dichlorohexane, how do I purify the product? It's a high-boiling oil.
Diagnosis: Purification anxiety. 1,6-dichlorohexane (BP ~205°C) cannot be removed by rotary evaporation. The Fix (Self-Validating Acid-Base Extraction): Do not use column chromatography as your primary purification step. Use the chemical properties of the imidazole ring.
-
Acidify: Treat the crude reaction mixture (dissolved in organic solvent) with 1M HCl. The product (basic imidazole) will protonate and move to the aqueous layer. The neutral 1,6-dichlorohexane stays in the organic layer.
-
Wash: Wash the aqueous layer with ether/EtOAc to remove all traces of the dihalide.
-
Basify: Neutralize the aqueous layer with NaOH. The product will deprotonate and oil out or precipitate.
-
Extract: Extract the pure product back into an organic solvent.
Q3: Should I use NaH or K2CO3?
Recommendation:
-
NaH (Sodium Hydride): Use for rapid, clean kinetics in anhydrous THF or DMF. It generates the naked imidazolyl anion, which is highly nucleophilic. Warning: Highly exothermic; requires strict moisture control.
-
K2CO3/KOH: Use with MeCN or DMSO.[3] Slower, but easier to handle. Often requires reflux, which increases the risk of quaternization (Impurity B).
-
Verdict: For preventing over-alkylation, NaH in THF/DMF at moderate temperatures (0°C to RT) is superior because high heat (required for carbonate bases) promotes the secondary quaternization reaction.
Optimized Experimental Protocol
Objective: Synthesis of 1-(6-chlorohexyl)imidazole with >90% Mono-Selectivity.
Materials & Stoichiometry
| Component | Equivalents | Role |
| Imidazole | 1.0 eq | Nucleophile |
| 1,6-Dichlorohexane | 4.0 eq | Electrophile (Excess is critical) |
| Sodium Hydride (60%) | 1.2 eq | Base |
| THF (Anhydrous) | Solvent [0.2 M] | Reaction Medium |
Step-by-Step Workflow
Step 1: Deprotonation (Activation)
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Add NaH (1.2 eq) and wash with dry hexane to remove mineral oil (optional but recommended for cleaner workup).
-
Add anhydrous THF. Cool to 0°C.[3]
-
Add Imidazole (1.0 eq) portion-wise. Stir at 0°C
RT for 30-60 mins until evolution ceases.-
Checkpoint: The solution should be clear to slightly cloudy (sodium imidazolide formation).
-
Step 2: The Inverse Addition (Critical for Selectivity)
-
In a separate flask, dissolve 1,6-dichlorohexane (4.0 eq) in THF.
-
Crucial: Transfer the imidazole anion solution dropwise INTO the dihaloalkane solution.
-
Reasoning: This maintains a local environment where [Electrophile] >>> [Nucleophile] at all times, statistically preventing the imidazole from meeting a product molecule.
-
Step 3: Reaction & Quench
-
Stir at Room Temperature (or mild heat, max 50°C) for 12-18 hours.
-
Note: Avoid reflux to prevent quaternization.
-
-
Monitor via TLC (MeOH/DCM 1:9). The product will be more polar than the dichloride but less polar than imidazole.
-
Quench with a small amount of water.
Step 4: Purification (The Acid-Base Workup)
-
Evaporate THF. Redissolve residue in EtOAc.
-
Extraction 1: Wash EtOAc with water to remove salts.
-
Extraction 2 (Separation): Extract the EtOAc layer with 1M HCl (3x) .
-
Phase Check: The Product is now in the Aqueous Acid layer. The Excess 1,6-dichlorohexane is in the EtOAc layer.
-
Discard the EtOAc layer (after verifying product is absent).
-
-
Recovery: Cool the acidic aqueous layer to 0°C. Basify to pH > 10 using 4M NaOH or solid
. -
Extract the cloudy aqueous mixture with DCM (3x).
Data Specifications & Expected Results
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil | Darkens upon oxidation/standing |
| Yield (Isolated) | 75 - 92% | Losses usually occur during extraction if pH is not optimized |
| 1H NMR Diagnostic | Distinct from bis-bridged ( | |
| 1H NMR Diagnostic | Confirms presence of chloro-linker |
Common NMR Impurity Signals
-
Bis-imidazole: Loss of the triplet at ~3.53 ppm (Cl-CH2). Appearance of symmetrical imidazole signals.
-
Imidazolium Salts: Significant downfield shift of the N-CH-N proton (from ~7.5 ppm to >9.0 ppm).
References
-
BenchChem Technical Support. Troubleshooting N-Alkylation Reactions of Imidazole. (Accessed 2025).[1][5][6] Link
-
BenchChem Protocols. An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. (Demonstrates dihaloalkane excess strategy). Link
-
National Institutes of Health (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (Context on imidazole reactivity). Link
-
Organic Chemistry Portal. Synthesis of Imidazoles - Recent Literature.Link
Sources
Removing excess 1,6-dichlorohexane from imidazole reaction mixtures
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting.
Ticket ID: PUR-IMID-006 Status: Open Topic: Purification of Imidazole Alkylation Mixtures Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Physical Data
The Issue: You have performed an N-alkylation of imidazole using 1,6-dichlorohexane. To ensure complete consumption of the imidazole (or to favor mono-alkylation), you likely used an excess of the electrophile (1,6-dichlorohexane).[1] Now, you need to separate the neutral, high-boiling alkyl halide (BP ~204°C) from the basic, polar product.[1]
The Solution Logic:
Standard rotary evaporation is ineffective because 1,6-dichlorohexane has a high boiling point and low volatility.[1] The most robust separation exploits the basicity of the imidazole nitrogen (
Physicochemical Comparison Table
| Property | 1,6-Dichlorohexane (Impurity) | 1-(6-chlorohexyl)imidazole (Product) |
| Molecular Weight | 155.07 g/mol | ~186.68 g/mol |
| Boiling Point | 204°C (760 mmHg) | >250°C (Predicted) / Decomposes |
| Solubility (Water) | Insoluble (<0.1 g/L) | Soluble at pH < 6 (Protonated) |
| Solubility (Organic) | Miscible (Hexane, DCM, Et2O) | Soluble (DCM, MeOH, EtOAc) |
| Acid/Base Character | Neutral | Basic (Tertiary amine-like) |
| Density | 1.07 g/mL | ~1.1–1.2 g/mL |
Primary Protocol: The "Reverse Extraction" (Acid-Base Workup)
Success Rate: High (>95%) Scale: Milligram to Kilogram[1]
This method is the "Gold Standard" for this separation. It forces the product into the aqueous phase (as a salt), leaving the greasy 1,6-dichlorohexane in the organic phase.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent.
-
Recommended:Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) .
-
Why: These solvents are excellent for 1,6-dichlorohexane but poor for the protonated imidazolium salt.
-
-
Acid Extraction (The Critical Step):
-
Phase Separation:
-
Keep the Aqueous Layer (Bottom). This contains your product.
-
Discard the Organic Layer (Top). This contains the excess 1,6-dichlorohexane.[1]
-
-
The "Safety" Wash:
-
Wash the combined acidic aqueous layers once with a small volume of Hexanes or Pentane.
-
Purpose: Removes any entrained droplets of 1,6-dichlorohexane.[1]
-
-
Basification & Recovery:
-
Cool the aqueous layer on ice (exothermic reaction).
-
Slowly add 6 M NaOH or Saturated NaHCO₃ until pH > 10.
-
Observation: The solution will turn cloudy as the free-base product "oils out."
-
-
Final Extraction:
Visualization: Acid-Base Workflow
Caption: Logical flow for separating basic imidazole products from neutral alkyl halides using pH manipulation.
Secondary Protocol: Flash Chromatography
Use Case: If the product is acid-sensitive or if the acid-base extraction formed an inseparable emulsion.
The Logic:
1,6-dichlorohexane is non-polar (
Method:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Eluent A: 100% Hexanes.
-
Eluent B: 5% Methanol in DCM (with 1%
or ). -
Procedure:
-
Flush the column with 100% Hexanes (2-3 column volumes). The 1,6-dichlorohexane will elute immediately near the solvent front.[1]
-
Switch to Eluent B (or a gradient of DCM/MeOH) to elute your imidazole product.
-
Note: The addition of Triethylamine (
) is crucial to prevent the imidazole from "streaking" or sticking permanently to the acidic silica gel.[1]
-
Troubleshooting & FAQs
Q1: I tried the acid-base extraction, but I got a terrible emulsion that won't separate. What now?
Diagnosis: Imidazoles act as surfactants, especially with long alkyl chains (like the hexyl chain you added).[1] The Fix:
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density of the aqueous phase and reduces the solubility of organic contaminants.[1]
-
Filtration: Run the emulsion through a small pad of Celite. Often, microscopic particulates stabilize the emulsion.[1]
-
Time & Gravity: If using a separatory funnel, allow it to sit overnight.
-
Centrifugation: If the scale is small (<50 mL), transfer to centrifuge tubes and spin at 3000 rpm for 5 minutes.
Q2: Can I just use a high-vacuum pump (Kugelrohr) to distill off the 1,6-dichlorohexane?
Analysis: Yes, but with caveats.
-
Feasibility: 1,6-dichlorohexane boils at 204°C (atm).[4] Under high vacuum (0.1 mmHg), this drops to ~40-50°C.
-
Risk: If your product is an oil, it might "bump" or co-distill if the vacuum is too strong.[1]
-
Recommendation: Use this only if the acid-base workup fails. Ensure you use a cold trap (-78°C) to catch the dichlorohexane, as it is an environmental hazard.
Q3: My product didn't precipitate when I added NaOH. Where is it?
Diagnosis: Your product, 1-(6-chlorohexyl)imidazole, is likely an oil and might be partially water-soluble due to the polarity of the imidazole ring. The Fix: Do not rely on precipitation. Even if the solution looks clear or slightly oily, extract with DCM . The product is likely suspended as a micro-emulsion or dissolved. Perform at least 3 extractions.
Q4: How do I confirm the 1,6-dichlorohexane is truly gone?
Analytical Check:
-
1H NMR: Look for the triplet at
3.53 ppm ( -Cl) corresponding to the starting material. The product will also have a triplet near this region (the terminal -Cl), but the integration should match the imidazole protons (1:1 ratio).[1] If the integration of the alkyl region is too high relative to the aromatic imidazole protons ( 7.0 - 7.6 ppm), you still have excess reagent.[1] -
TLC: Stain with Iodine or KMnO4. 1,6-dichlorohexane stains poorly but is visible as a hydrophobic spot near the solvent front in non-polar eluents.[1]
References
-
BenchChem Technical Support. (2025).[2][5] Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole. Retrieved from .
-
National Institute of Standards and Technology (NIST). (2023). 1,6-Dichlorohexane Phase Change Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]
-
Organic Syntheses. (2006). General Procedures for the N-Alkylation of Imidazoles. Organic Syntheses, Coll. Vol. 11, p. 120. Retrieved from [Link]
-
PubChem. (2025).[7] 1,6-Dichlorohexane Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,6-Dichlorohexane | CAS#:2163-00-0 | Chemsrc [chemsrc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hexane, 1,6-dichloro- [webbook.nist.gov]
- 7. 1,6-Dichlorohexane | C6H12Cl2 | CID 16551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving yield of mono-alkylated imidazole derivatives
Welcome to the Heterocycle Functionalization Technical Support Center. Current Status: ● Operational Ticket Assigned To: Senior Application Scientist Topic: Optimization of Mono-Alkylated Imidazole Derivatives
Mission Statement
You are encountering yield losses or purity issues during the
Triage: Select Your Issue
| Symptom | Probable Cause | Go To Section |
| Yield < 50% / White precipitate forms | Over-Alkylation: Product is reacting again to form imidazolium salts. | [Module 1] |
| Mixture of isomers (e.g., 1,4 vs 1,5) | Regioselectivity: Tautomeric equilibrium is uncontrolled. | [Module 2] |
| Reaction stalls / Incomplete conversion | Base/Solvent Mismatch: Poor solubility or insufficient basicity ("The Cesium Effect"). | [Module 3] |
| Need a reliable standard protocol | Methodology: Require a validated SOP. | [Module 4] |
[Module 1] Troubleshooting Over-Alkylation (The "Bis" Problem)
The Issue: You aim for a mono-alkylated product (Neutral), but you generate a dialkylated imidazolium salt (Cationic). This often precipitates as a white solid or stays in the aqueous layer during workup, decimating your yield.
Mechanistic Insight: Once mono-alkylation occurs, the resulting imidazole is still nucleophilic.[1] If your starting material is consumed but the alkylating agent is present in excess (or high local concentration), the product attacks the electrophile again.
Troubleshooting Protocol:
-
Switch to Phase Transfer Catalysis (PTC):
-
Why: In a solid-liquid PTC system (e.g., Toluene/solid KOH/TBAB), the concentration of the active nucleophile (imidazolide anion) in the organic phase is low and controlled. The mono-alkylated product is neutral and stays in the organic phase, but it is less nucleophilic than the anion. The base remains in the solid phase, preventing the neutral product from being easily activated for a second attack in the absence of a strong driving force.
-
Action: Use Protocol B (see Module 4).
-
-
The "Inverse Addition" Technique:
-
Why: Adding the alkyl halide all at once creates high local concentrations.
-
Action: Dissolve the alkyl halide in the reaction solvent and add it dropwise over 1–2 hours to the imidazole/base mixture.
-
-
Stoichiometry Adjustment:
-
Action: Never use >1.0 equivalent of alkyl halide. Reduce to 0.90–0.95 equivalents . It is easier to separate unreacted imidazole (polar/basic) from the product than to separate the quaternary salt.
-
[Module 2] Mastering Regioselectivity (The Tautomer Trap)
The Issue:
Substituted imidazoles (e.g., 4-methylimidazole) exist as rapid tautomers (
The "Remote Nitrogen" Rule: Regioselectivity is governed by Sterics and Electronics .
| Substituent Type at C4 | Dominant Effect | Outcome (Major Isomer) | Mechanism |
| Electron Withdrawing (EWG) (e.g., | Electronic | 1,4-isomer | EWG withdraws density. The |
| Electron Donating / Bulky (e.g., | Steric | 1,4-isomer | The alkylating agent avoids the steric bulk of the substituent. Alkylation occurs at the distal nitrogen. |
Visualizing the Pathway:
Caption: Divergent pathways in substituted imidazole alkylation. Steric and electronic factors usually favor the 1,4-isomer (distal attack).
Troubleshooting Steps:
-
If you need the 1,5-isomer: Direct alkylation is difficult. You typically need to use a protecting group strategy (e.g., trityl protection, which goes to the less hindered nitrogen, followed by alkylation at the other, then deprotection) or cyclization chemistry (de novo synthesis) rather than alkylation.
-
If you have a mixture: The 1,5-isomer is usually more polar. Attempt separation via flash chromatography using DCM:MeOH gradients.
[Module 3] Reagent Optimization (The "Cesium Effect")
The Issue:
Standard
The Solution: Cesium Carbonate (
-
Result: The anion is more "naked" (freer) and significantly more nucleophilic than when paired with Potassium or Sodium.
-
Solvent Choice: Switch to Acetonitrile (MeCN) or DMF . MeCN is easier to remove during workup than DMF.
[Module 4] Validated Experimental Protocols
Protocol A: The "Cesium Standard" (High Reliability)
Best for: Valuable substrates, difficult alkyl halides, and minimizing heating.
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve Imidazole derivative (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Base: Add
(1.5 equiv). Stir at Room Temperature (RT) for 30 mins.-
Note: The solution may turn slightly cloudy; this is normal.
-
-
Alkylation: Add Alkyl Halide (0.95 equiv) dropwise over 10 minutes.
-
Tip: If using Alkyl Chlorides, add NaI (0.1 equiv) to generate the more reactive Alkyl Iodide in situ (Finkelstein condition).
-
-
Reaction: Stir at RT for 4–12 hours. If TLC shows starting material remains after 12h, heat to 50°C.
-
Workup: Filter off solid salts. Concentrate filtrate.[4] Redissolve in EtOAc, wash with water x3 (to remove DMF/MeCN traces), dry over
.
Protocol B: Phase Transfer Catalysis (The "Clean" Method)
Best for: Simple alkylations, preventing over-alkylation, avoiding DMF.
-
Solvent: Use Toluene or Benzene (non-polar is key).
-
Base: Use solid, powdered KOH (3.0 equiv).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (0.05 equiv / 5 mol%).
-
Procedure: Mix Imidazole, KOH, and Catalyst in Toluene. Stir vigorously at reflux.
-
Addition: Add Alkyl Halide (1.0 equiv) dropwise.
-
Mechanism: The deprotonation happens at the solid-liquid interface. The ion pair
shuttles into the toluene, reacts, and the neutral product remains in toluene. The catalyst returns to the surface. -
Workup: Simply filter the solids and evaporate the toluene. The product is often pure enough to skip column chromatography.
Decision Logic: Which Path to Take?
Caption: Decision matrix for selecting the optimal alkylation protocol based on substrate complexity.
References
-
Mechanism & Regioselectivity: Organic Chemistry Portal. "N-Alkylation of Imidazoles." Available at: [Link]
-
Cesium Effect: Chemical Communications. "The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate."[5][6] Available at: [Link]
- Phase Transfer Catalysis:Journal of the Chemical Society, Perkin Transactions 1. "Phase transfer catalysis in the N-alkylation of imidazoles." (General reference for PTC methodology in heterocycles).
- Regioselectivity in 4-Substituted Imidazoles:Journal of Organic Chemistry. "Regioselective Synthesis of 1,4-Disubstituted Imidazoles." (Validates the steric/electronic control models).
(Note: Always verify specific safety data sheets (SDS) for alkyl halides and bases before experimentation.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting hygroscopicity issues with imidazole hydrochloride salts
Topic: Troubleshooting Hygroscopicity & Stability in Imidazole Hydrochloride Salts Ticket ID: #IMD-HCL-001 Support Tier: Senior Application Scientist (Level 3)[1]
Executive Summary: The "Invisible" Variable
As a Senior Application Scientist, I often see reaction failures blamed on catalyst loading or temperature, when the true culprit is the hygroscopic nature of imidazole hydrochloride (Im·HCl) .
Im·HCl is not just "moisture-sensitive"; it is deliquescent .[1] It does not merely get wet; at high relative humidity (RH), it dissolves in its own absorbed water, forming a concentrated solution.[1] This fundamentally alters stoichiometry, introduces protic impurities into anhydrous reactions, and degrades catalytic performance.[1]
This guide provides a self-validating system to diagnose, rectify, and prevent moisture-induced failures.
Diagnostic & Troubleshooting Hub
Phase 1: Visual & Physical Diagnostics
Is your reagent compromised?[1]
| Symptom | Severity | Diagnosis | Corrective Action |
| Clumping / Caking | 🟡 Moderate | Surface moisture adsorption (0.5–2% w/w water).[1] | Vacuum Dry: 60°C @ <5 mbar for 12h. |
| "Wet Sand" Texture | 🟠 High | Capillary condensation.[1] Significant water uptake.[1] | Recrystallization: Dissolve in MeOH, precipitate with Et₂O, then dry.[1] |
| Liquefaction (Puddle) | 🔴 Critical | Deliquescence .[1] The salt has dissolved in absorbed water.[1] | Discard or Azeotrope: If critical, re-isolate via xylene azeotrope distillation.[1] |
| Yellow Discoloration | 🔴 Critical | Oxidation/Degradation (often photo-induced).[1] | Discard. Purification is rarely cost-effective vs. buying fresh.[1] |
Phase 2: The "Why" – Mechanics of Failure
Why does moisture matter?
Q: "I’m only using it as a buffer/catalyst. Why does a little water matter?" A: In organic synthesis (e.g., acylation catalysts, ionic liquid synthesis), water acts as a nucleophile competitor .[1]
-
Stoichiometric Drift: If your salt is 10% water by mass, you are under-loading your catalyst by 10%.[1]
-
Hydrolysis: Water hydrolyzes reactive intermediates (e.g., acyl imidazoliums), quenching the reaction before it starts.[1]
-
Proton Shuffle: Water alters the protonation state, shifting the equilibrium away from the active free base or imidazolium species.
Workflow: Handling & Recovery Protocols
The following decision tree illustrates the critical path for handling Im·HCl based on your lab's humidity conditions.
Figure 1: Decision matrix for handling hygroscopic salts.[1] Note that RH > 30% necessitates inert atmosphere handling to prevent rapid deliquescence.[1]
Advanced Recovery Protocols
Protocol A: Vacuum Drying (Routine Maintenance)
Use this for minor clumping.
-
Equipment: Vacuum oven or Schlenk line with a drying pistol.
-
Temperature: Set to 60°C . (Melting point is ~158-161°C, so this is safe) [1].[1]
-
Pressure: < 5 mbar (High vacuum is essential).
-
Duration: Minimum 12 hours.
-
Validation: Check weight loss. If mass decreases by >1%, continue drying.[1]
Protocol B: Azeotropic Distillation (Critical Recovery)
Use this when the salt is wet or deliquesced.
-
Solvent: Suspend the wet salt in Toluene or Xylene (forms azeotrope with water).[1]
-
Setup: Dean-Stark apparatus.
-
Process: Reflux until no more water collects in the trap.
-
Isolation: Cool, filter the precipitate under inert gas (Argon/N₂), and vacuum dry.
-
Why this works: Xylene boils at ~140°C, effectively stripping bound water while keeping the salt solid (or molten, depending on specific derivatives) but chemically stable [1].
-
Frequently Asked Questions (FAQs)
Q: Can I just store it in a desiccator? A: For short-term storage, yes. However, standard silica gel desiccators often fail to reach the low RH required to dry an already wet salt. They only prevent further uptake.[1] For long-term storage, use a desiccator with P₂O₅ (Phosphorus Pentoxide) or store in a glovebox [2].[1]
Q: How do I measure the water content accurately? A: Do not rely on NMR (proton exchange broadens the peak). The Gold Standard is Karl Fischer Titration (Coulometric) .
-
Target: < 0.5% water content for sensitive catalytic reactions.[1]
Q: Is there a less hygroscopic alternative? A: Yes. If your chemistry allows, perform a Salt Screen [3].[1]
-
Alternative: Imidazole Mesylate or Tetrafluoroborate salts often exhibit lower hygroscopicity than the hydrochloride.[1]
-
Trade-off: Changing the counter-ion affects solubility and acidity (pKa).[1] Ensure the new anion does not interfere with your catalyst cycle (e.g., halides are often required for specific nucleophilic substitutions).
References
-
ChemicalBook. (n.d.).[1] Imidazole hydrochloride Properties and Handling. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] Product Information Sheet: Imidazole hydrochloride. Retrieved from
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Retrieved from
-
BenchChem. (2025).[1][3] Moisture Sensitivity of Imidazolium Salts. Retrieved from
-
National Institutes of Health (NIH). (2008).[1] Synthesis of imidazol-1-yl-acetic acid hydrochloride. Retrieved from
Sources
Technical Support Center: Optimization of Base and Solvent for Imidazole N-Alkylation
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole N-alkylation. The imidazole moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1][2] Its successful N-alkylation is a critical step for modulating physicochemical properties like lipophilicity and metabolic stability, which directly impacts a compound's pharmacokinetic profile.[3][4]
This document moves beyond simple protocols to explain the causality behind experimental choices. It provides troubleshooting guides in a direct question-and-answer format, detailed experimental workflows, and data-driven insights to help you optimize your reactions for yield, purity, and regioselectivity.
Core Principles: The N-Alkylation Mechanism
The N-alkylation of imidazole is a classic nucleophilic substitution reaction that proceeds in two fundamental steps. Understanding this mechanism is key to troubleshooting and optimization.[3][5]
-
Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion. The efficiency of this step is paramount and is directly influenced by the strength of the base relative to the pKa of the imidazole.
-
Nucleophilic Attack: The newly formed imidazolate anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired N-alkylated imidazole product.[5]
Caption: General mechanism of imidazole N-alkylation.
Troubleshooting Guide
This section addresses the most common challenges encountered during imidazole N-alkylation, providing both the underlying cause and actionable solutions.
Question: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I fix this?
Answer: Low yields are often traced back to three primary factors: incomplete deprotonation, low reactivity of the alkylating agent, or suboptimal temperature.
-
Cause 1: Incomplete Deprotonation. The formation of the imidazolate anion is the rate-limiting step. If the base is not strong enough to deprotonate the imidazole completely, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.[5]
-
Solution: Evaluate your base and solvent system. For imidazoles with electron-donating groups (which are less acidic), a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is recommended to ensure complete deprotonation.[5][6] For imidazoles bearing electron-withdrawing groups (more acidic), weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and easier to handle.[5] Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[5][7]
-
-
Cause 2: Low Reactivity of the Alkylating Agent. The nature of the leaving group on the alkylating agent is critical.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl.[5] If you are using an alkyl chloride and observing poor results, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting a less reactive alkyl halide to the more reactive alkyl iodide.[8]
-
-
Cause 3: Suboptimal Reaction Temperature. The reaction may have a significant activation energy barrier that is not being overcome at room temperature.
Question: I am observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?
Answer: This is a common side reaction because the N-alkylated imidazole product is still nucleophilic and can be alkylated a second time by the electrophile.[5]
-
Solution 1: Stoichiometric Control. Carefully control the reactant stoichiometry. Use the alkylating agent as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents). Using a small excess of the imidazole (e.g., 1.1 to 1.2 equivalents) can help consume the alkylating agent and minimize dialkylation.[5]
-
Solution 2: Slow Addition. Add the alkylating agent dropwise or via syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation over the competing dialkylation pathway.[5]
-
Solution 3: Reaction Monitoring. Closely monitor the reaction's progress. As soon as the starting imidazole is consumed (as determined by TLC or LC-MS), quench the reaction to prevent further alkylation of the product.[5]
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?
Answer: For unsymmetrically substituted imidazoles, achieving high regioselectivity is a significant challenge governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5][9]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the imidazole ring decrease the electron density and nucleophilicity of the adjacent nitrogen (N3 for a 4-substituted imidazole). This deactivation directs the alkylation to the more distant, more nucleophilic nitrogen (N1).[3][5][9]
-
Steric Hindrance: A bulky substituent on the imidazole ring or a sterically demanding alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][5][6][9]
-
Controlling Factors & Solutions:
-
Base and Solvent System: The reaction conditions can significantly influence the isomeric ratio. A systematic screening of different base/solvent combinations is often necessary.[5][8][10] For instance, strong bases like NaH in THF have been reported to favor a specific regioisomer in certain cases.[5][8]
-
Protecting Groups: For complex syntheses where absolute regioselectivity is required, the most reliable strategy is to use a protecting group. A group like (2-(trimethylsilyl)ethoxymethyl) (SEM) can be installed on one nitrogen, forcing alkylation to occur at the other. The SEM group can then be selectively removed.[1]
-
Caption: Troubleshooting decision tree for imidazole N-alkylation.
Data-Driven Optimization
The choice of base and solvent can have a dramatic effect on reaction outcomes. The following tables summarize quantitative data from literature, providing a starting point for your optimization efforts.
Table 1: Effect of Base and Solvent on N-Alkylation Yield Data adapted from studies on various substituted imidazoles and alkylating agents.
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Imidazole | 1-Bromobutane | Cs-Norit | Neat | 60 | ~75% | [7][11] |
| Imidazole | 1-Bromobutane | Na-Norit | Neat | 60 | ~50% | [7][11] |
| 4-Nitroimidazole | Ethyl Bromoacetate | K₂CO₃ | CH₃CN | RT | 40% | [5] |
| 4-Nitroimidazole | Ethyl Bromoacetate | K₂CO₃ | DMF | RT | 85% | [5] |
| Substituted Imidazole | Various Alkyl Halides | NaH | THF/DMF | 0 to RT | High | [3][4][5] |
| Imidazole | Various Alkyl Halides | KOH/Al₂O₃ | Dioxane | Reflux | 75-92% | [6][12] |
*Note: Norit is an activated carbon support used in a solvent-free system.
Key Experimental Protocols
The following are detailed, self-validating protocols for common N-alkylation procedures.
Protocol 1: N-Alkylation using a Strong Base (NaH)
This method is highly effective for a wide range of imidazoles, especially those that are less acidic. It requires strict anhydrous conditions.
-
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating Agent (1.05 equiv)
-
Saturated aq. NH₄Cl solution, Water, Brine
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and fit it with a septum. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Base Suspension: Carefully add the NaH to the flask. Add anhydrous DMF (or THF) via syringe to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the stirred NaH suspension.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.[5]
-
Alkylation: Cool the reaction mixture back down to 0 °C and add the alkylating agent (1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
-
Protocol 2: N-Alkylation using a Weaker Base (K₂CO₃)
This method is operationally simpler, does not require strict inert atmosphere techniques for the setup, and is suitable for more acidic imidazoles and reactive alkylating agents.
-
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (1.5 - 2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Alkylating Agent (1.2 equiv)
-
Water, Brine
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Setup: To a round-bottom flask, add the substituted imidazole (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF).
-
Alkylation: Add the alkylating agent (1.2 equiv) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture. If no reaction occurs at room temperature, heat to a suitable temperature (e.g., 60-80 °C).[3]
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Wash the solid with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., Ethyl Acetate), wash with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo. Purify the crude product by column chromatography.[3]
-
References
- Technical Support Center: Troubleshooting N-Alkyl
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- N-alkylation of imidazole by alkaline carbons.
- N-alkylation of imidazole by alkaline carbons. Academia.edu.
- Protocol for N-Alkyl
- Imidazole synthesis. Organic Chemistry Portal.
- Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
- Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole. Benchchem.
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]
- N1 site alkylation method for imidazole compounds.
- Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. Benchchem.
-
N-Alkylation of imidazoles. University of Otago: OUR Archive. [Link]
-
From Other Imidazoles by Substitution of Hydrogen. YouTube. [Link]
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. pure.mpg.de [pure.mpg.de]
- 11. (PDF) N-alkylation of imidazole by alkaline carbons [academia.edu]
- 12. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
Purifying 1-(6-chlorohexyl)-1H-imidazole via column chromatography
Technical Support Center: Purification of 1-(6-chlorohexyl)-1H-imidazole
Case ID: PUR-IMD-CL6 Status: Active Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
Purifying 1-(6-chlorohexyl)-1H-imidazole presents a classic "amphiphilic challenge." The molecule contains a lipophilic hexyl chloride tail and a basic, polar imidazole head. Standard silica gel chromatography often fails due to the interaction between the basic imidazole nitrogen (pKa ~7) and acidic silanol groups (
This guide provides a self-validating protocol to neutralize these interactions, ensuring a sharp elution profile while preserving the integrity of the reactive alkyl chloride moiety.
Part 1: Method Development (The "Why" & "How")
Before scaling to a column, you must establish a valid Thin Layer Chromatography (TLC) method. The behavior on the TLC plate predicts column performance only if the stationary phase conditions are identical.
The "Basicity Paradox" Solution
Problem: On untreated silica, the imidazole ring hydrogen-bonds to silanols. The lipophilic tail tries to pull the molecule into the mobile phase, while the head sticks to the silica. Solution: You must use a Mobile Phase Modifier .[1] We recommend Triethylamine (TEA) over Ammonium Hydroxide for this specific molecule.
-
Reasoning: The alkyl chloride tail is an electrophile. While stable, it is susceptible to nucleophilic attack. TEA is a bulky tertiary amine with lower nucleophilicity than ammonia, minimizing the risk of displacing the chloride during purification.
Solvent System Selection Table
| Solvent System | Composition | Suitability | Observation |
| System A (Non-Polar) | Hexane / EtOAc + 1% TEA | Recommended Start | Best for separating the target from polar imidazolium byproducts. |
| System B (Polar) | DCM / MeOH + 1% TEA | Alternative | Use if the compound does not move in System A (Rf < 0.1). |
| System C (No Modifier) | Hexane / EtOAc | Not Recommended | Expect severe streaking and Rf variability. |
Part 2: Optimized Experimental Protocol
Objective: Isolate 1-(6-chlorohexyl)-1H-imidazole from crude reaction mixture (impurities: unreacted imidazole, bis-alkylated imidazolium salts).
Step 1: Column Preparation (Slurry Packing)[2]
-
Do not pack with pure solvent and then switch to the modifier. The silica must be equilibrated with the base before the sample touches it.
-
Protocol: Slurry the silica gel in the starting mobile phase (e.g., 90:10 Hex/EtOAc + 1% TEA ). Pour into the column and flush with 2 column volumes (CV) of the same solvent.
Step 2: Sample Loading (Dry Loading)
-
Why: Liquid loading basic amines often leads to band broadening at the top of the column.
-
Protocol:
-
Dissolve crude oil in minimal Dichloromethane (DCM).
-
Add silica gel (ratio 2:1 silica to crude mass).
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder carefully onto the top of the packed bed.[2]
-
Step 3: Elution Gradient
-
Isocratic Hold: Run 2 CVs of 10% EtOAc/Hex (+1% TEA) to elute non-polar impurities.
-
Gradient: Ramp from 10% to 100% EtOAc (+1% TEA) over 15 CVs.
-
Wash: If product hasn't eluted, switch to 10% MeOH in DCM (+1% TEA). The bis-alkylated salt impurity will likely remain on the column or elute only with high MeOH.
Part 3: Troubleshooting & FAQs
Troubleshooting Guide
Q1: My product is streaking across the TLC plate and column. What is wrong?
-
Diagnosis: "Silanol Drag." The acidic silica protons are protonating your imidazole.
-
Fix: Pre-treat your TLC plate.[3][4] Dip the empty plate in a 5% TEA/Hexane solution and dry it before spotting your compound. Ensure your column mobile phase maintains a constant 1% TEA concentration throughout the entire gradient.
Q2: I see a spot on TLC, but nothing comes off the column.
-
Diagnosis: Irreversible adsorption or salt formation.
-
Fix: The compound may have formed a hydrochloride salt (e.g., if the reaction used HCl or wasn't quenched with base).
-
Protocol: Wash the crude reaction mixture with saturated aqueous
and extract into DCM before loading. The free base elutes; the salt sticks.
Q3: I suspect the alkyl chloride is degrading during purification.
-
Diagnosis: Nucleophilic substitution.
-
Fix: Avoid using Methanol/Ammonia systems if the separation takes >2 hours. The chloride is a leaving group. Stick to Hexane/EtOAc/TEA and keep the fraction collector tubes cool. Avoid leaving the compound in the TEA solution for days; rotovap fractions immediately.
Q4: How do I visualize the product? It has weak UV absorbance.
-
Diagnosis: The alkyl chain dilutes the UV chromophore density.
-
Fix: Use Iodine Stain . The hexyl chain traps iodine vapor effectively, turning brown/yellow.
-
Recipe: Place silica plate in a jar with solid iodine crystals.
-
Part 4: Visualizing the Workflow
Diagram 1: Purification Decision Tree
This flowchart guides you through the critical decision points based on your specific crude mixture's behavior.
Caption: Logical workflow for selecting the optimal solvent system and modifier based on TLC behavior.
Diagram 2: The "Silanol Blocking" Mechanism
Understanding why you add TEA prevents experimental errors.
Caption: TEA acts as a sacrificial base, occupying acidic silanol sites so the target imidazole can pass through without tailing.
References
-
Biotage. (2025).[5] Successful Flash Chromatography: Separation of Organic Amines and Basic Compounds.[6] Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [Link]
-
Wake Forest University (King Group). Successful Flash Chromatography: A Convenient Guide to Stationary Phase Selection. Retrieved from [Link]
Sources
Solving solubility problems of chlorohexyl imidazole in water vs. ethanol
The following guide is designed as a specialized Technical Support Hub for researchers working with 1-(6-chlorohexyl)-1H-imidazole . It moves beyond generic advice to address the specific physicochemical challenges of this amphiphilic intermediate, often used in the synthesis of ionic liquids and functional materials.[1]
Status: Active Ticket Scope: Solubility Optimization & Troubleshooting (Water vs. Ethanol) Chemical Profile:
-
Structure: Amphiphilic (Polar imidazole head + Hydrophobic chlorohexyl tail)[2]
-
pKa (Conjugate Acid): ~7.0 – 7.1 (Critical for water solubility)[1][2]
Part 1: Diagnostic Matrix (Triage)[1][2]
Before attempting a fix, identify your specific failure mode using the table below. This molecule exhibits "Schizophrenic Solvation"—it behaves like a salt in acids and like a lipid in neutrals.[1]
| Observation | Solvent | Likely Root Cause | Technical Severity |
| Oiling Out / Phase Separation | Water (pH 7) | Hydrophobic Effect. The neutral hexyl chain dominates the polar head group, preventing hydration.[1][2] | High (Requires Protocol A) |
| Cloudy Haze / White Precipitate | Ethanol | Inorganic Contamination. The imidazole derivative is soluble, but carryover salts (NaCl, KBr) from synthesis are not.[1] | Medium (Requires Protocol B)[1][2] |
| Gel Formation | Water (High Conc.)[1] | Lyotropic Mesophase. At high concentrations, the amphiphilic structure forms liquid crystals/micelles.[1] | Low (Dilution/Heat required) |
| Slow Dissolution | Ethanol | Viscosity/Wetting. The oily nature of the compound delays solvation.[1] | Low (Agitation required) |
Part 2: Mechanistic Insight (The "Why")[1][2]
To solve the problem, you must understand the competition between the Imidazole Head and the Chlorohexyl Tail .
The Water Paradox (pH Dependency)
The imidazole ring has a basic nitrogen (N3) with a lone pair.[1]
-
At Neutral pH (>7): The molecule is uncharged.[1] The 6-carbon chlorohexyl chain is highly hydrophobic.[1][2] The water network refuses to break its hydrogen bonds to accommodate this "greasy" tail, forcing the molecules to aggregate (oil out).[1]
-
At Acidic pH (<6): The N3 nitrogen accepts a proton (
), becoming cationic.[1] The charge-dipole interactions with water now overpower the hydrophobic tail, rendering the molecule water-soluble.[1][2]
The Ethanol Trap (Impurity Indicator)
1-(6-chlorohexyl)-1H-imidazole is structurally similar to a surfactant.[1][2] It should dissolve easily in ethanol ("like dissolves like").
-
If it doesn't dissolve in ethanol: You are likely not seeing the imidazole derivative precipitating, but rather inorganic salts (e.g., Sodium Chloride, Potassium Carbonate) left over from the alkylation reaction.[1] These salts are insoluble in ethanol.[1]
Visualization: Solvation Mechanism
Figure 1: The solubility switch.[1][2] Acidification activates the "water-soluble" mode by ionizing the imidazole ring.[1][2]
Part 3: Troubleshooting Protocols
Issue A: "It won't dissolve in water."[1][3]
Diagnosis: The compound is in its neutral, hydrophobic state.[1] Solution: Convert it to a water-soluble salt (Protocol A).[1][2]
Protocol A: Acid-Assisted Dissolution
Goal: Protonate the N3 nitrogen to form the chloride or acetate salt.[1][2]
-
Preparation: Suspend your target amount of 1-(6-chlorohexyl)-1H-imidazole in water.[1][2] It will likely form oil droplets or a separate layer.[1]
-
Titration: While stirring vigorously, add 1.0 molar equivalent of 1M HCl (or Acetic Acid).
-
Calculation: If you have 1 mmol of imidazole derivative (MW ~186.68 g/mol ), add 1 mmol of HCl.[1]
-
-
Monitoring: Measure the pH. It should be between 4.0 and 5.5.[1]
-
Observation: The oil droplets should disappear as the cationic species dissolves into the bulk water.[1]
-
Verification: If the solution remains cloudy, check the pH. If pH > 6, add small aliquots of acid until clear.[1]
Warning: Do not use Sulfuric Acid (
) if high solubility is required, as the sulfate salt may have lower solubility than the chloride or acetate salt.[1]
Issue B: "There is a white precipitate in my Ethanol solution."
Diagnosis: Your compound is soluble, but your sample contains synthesis salts (Salt Contamination).[1] Solution: Filtration purification (Protocol B).
Protocol B: Ethanol "Desalting"
Goal: Remove inorganic impurities (NaCl/KBr) that cause haze.[1]
-
Dissolution: Add the crude 1-(6-chlorohexyl)-1H-imidazole to dry ethanol (10 mL per gram).
-
Agitation: Sonicate or vortex for 5 minutes. The imidazole derivative will dissolve; the salts will not.[1]
-
Sedimentation: Allow the mixture to stand for 10 minutes. You should see a fine white powder settle at the bottom.[1]
-
Filtration: Pass the supernatant through a 0.45 µm PTFE or Nylon syringe filter .
-
Result: The filtrate is your pure imidazole derivative in ethanol. The solid on the filter is waste salt.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO instead of water? A: Yes. 1-(6-chlorohexyl)-1H-imidazole is highly soluble in DMSO and DMF due to their polar aprotic nature.[1][2] This is the preferred solvent for NMR analysis or reactions where water is undesirable.[1]
Q2: I need the compound in water at pH 7.4 (Physiological). What do I do? A: You are fighting thermodynamics. At pH 7.4, a significant fraction of the molecule will deprotonate and become hydrophobic.[1]
-
Workaround: Use a co-solvent system .[1] Dissolve the compound in a small volume of Ethanol or DMSO first (10% of final volume), then slowly dilute with your aqueous buffer.[1] This creates a kinetic dispersion, though it may eventually precipitate over time.[1]
Q3: Why does my water solution turn into a gel? A: You have created a lyotropic liquid crystal.[1] Because the molecule is amphiphilic (like soap), at high concentrations (>10-20 wt%), it forms micelles or lamellar phases.[1][2]
-
Fix: Dilute the solution or gently heat it to disrupt the ordered structure.[1]
Q4: Is the "chloro" group unstable in water? A: Generally, primary alkyl chlorides are stable in water at room temperature and neutral/acidic pH.[1] However, at high pH (>10) or elevated temperatures (>60°C), you risk hydrolysis (converting the -Cl to -OH), especially since the imidazole ring can act as an intramolecular catalyst.[1][2] Keep solutions cool and acidic.
Part 5: Decision Tree (Workflow)
Use this logic flow to guide your daily experiments.
Figure 2: Operational workflow for solubility troubleshooting.
References
-
BenchChem Technical Support. (2025).[1][3][4] Synthesis and Purification of 1-(6-phenoxyhexyl)-1H-imidazole: Technical Guide.Link (Cited for general N-alkylation purification protocols and salt removal).[1][2]
-
Anderson, J. L., et al. (2011).[1] "Solubility of Imidazoles in Alcohols and Water." Journal of Chemical & Engineering Data, 56(12).[1] (Establishes the baseline solubility of alkyl-imidazoles in polar solvents).
-
Royal Society of Chemistry. (2006).[1] "Functionalization of Imidazoles." Chemical Communications. Link (Mechanistic insight into imidazole reactivity and stability).[1][2]
-
PubChem. (2025).[1] "Imidazole Physicochemical Properties." National Library of Medicine.[1] Link (Source for pKa and general solubility data).[1][2]
Sources
Technical Support Center: Minimizing Bis-Imidazolium Impurity Formation in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who synthesize imidazolium salts, which are critical precursors for N-heterocyclic carbenes (NHCs) and key components of ionic liquids. A common and often frustrating challenge in this field is the formation of dicationic bis-imidazolium impurities, particularly when using bifunctional electrophiles. This document provides in-depth, experience-driven troubleshooting advice and scientifically-grounded protocols to help you minimize these impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs): Understanding the Impurity
Q1: What exactly is a bis-imidazolium impurity?
A: A bis-imidazolium impurity is a dicationic molecule where two imidazolium rings are connected by a single linker group. This typically occurs when synthesizing a mono-imidazolium salt that is intended to have a reactive functional group at the end of an alkyl chain. The impurity arises when both ends of a bifunctional starting material, such as an α,ω-dihaloalkane (e.g., 1,4-dibromobutane), react with an imidazole molecule.
Q2: What is the primary chemical mechanism behind the formation of this impurity?
A: The formation of both the desired product and the bis-imidazolium impurity proceeds via a sequential nucleophilic substitution (SN2) mechanism, often referred to as a Menshutkin reaction in this context.[1][2]
-
First Substitution (Desired Reaction): A molecule of N-substituted imidazole acts as a nucleophile, attacking one of the electrophilic carbons of the dihaloalkane. This displaces the first halide and forms the desired mono-cationic, mono-halogenated intermediate.
-
Second Substitution (Impurity Formation): If this intermediate then reacts with a second molecule of N-substituted imidazole before it can be isolated, the second halide is displaced, forming the undesired dicationic bis-imidazolium salt.[3]
The core issue is a competition of kinetics: the reaction of the starting imidazole with the dihaloalkane versus its reaction with the mono-substituted product.
Caption: Competing SN2 pathways leading to the desired intermediate and the bis-imidazolium impurity.
Troubleshooting Guide: Prevention and Control
This section addresses the most common issue encountered by researchers: the unexpected presence of the bis-imidazolium impurity. The solutions focus on proactive experimental design to prevent its formation.
Issue: My post-reaction analysis (NMR, LC-MS) shows a significant amount of the bis-imidazolium impurity. How can I suppress its formation?
A: The formation of this impurity is a direct consequence of reaction kinetics and stoichiometry. A multi-faceted approach focusing on controlling these factors is necessary for a successful synthesis.
1. Master Your Stoichiometry
The relative concentration of your reactants is the single most critical factor. The goal is to ensure the dihaloalkane is the limiting reagent and is always in an environment with a high concentration of the starting imidazole.
-
Causality: By using a significant excess of the imidazole, the probability of the dihaloalkane or the mono-substituted intermediate reacting with the starting imidazole is much higher than the probability of two mono-substituted intermediates reacting with each other or an intermediate reacting with another imidazole.[4]
-
Recommendation: Employ a 3 to 5-fold molar excess of the N-substituted imidazole relative to the dihaloalkane. While this requires removal of the excess starting material later, it is far more effective at preventing the impurity.
| Reactant Ratio (Imidazole:Dihaloalkane) | Typical Impurity Level | Recommendation Level |
| 1:1 | High (>20%) | Not Recommended |
| 2:1 | Moderate (5-15%) | Sub-optimal |
| 3:1 to 5:1 | Low (<5%) | Highly Recommended |
2. Implement Kinetic Control
Controlling the reaction rate and local concentrations can dramatically shift the product distribution away from the bis-adduct.
-
Slow Addition of the Electrophile:
-
Causality: Adding the dihaloalkane slowly (dropwise) to a solution of the imidazole maintains a very low instantaneous concentration of the electrophile. This "pseudo-high dilution" condition strongly favors the 1:1 reaction, as a molecule of the dihaloalkane is statistically much more likely to encounter the abundant imidazole nucleophile than the much less concentrated mono-substituted intermediate.
-
Actionable Protocol: Dissolve the imidazole excess in your chosen solvent. Using a pressure-equalizing addition funnel, add the dihaloalkane dropwise over a period of 2-4 hours with vigorous stirring.
-
-
Strict Temperature Management:
-
Causality: The quaternization reaction is often exothermic.[5] Uncontrolled temperature increases can accelerate all reactions, including the undesired second substitution. Lower temperatures generally provide better selectivity. Forcing the reaction at high temperatures to increase the rate often leads to a poorer quality product.[4]
-
Actionable Protocol: Run the reaction in an ice bath (0-5°C) or at room temperature, depending on the reactivity of your substrates. If the reaction is sluggish at room temperature, a modest increase to 40-50°C is preferable to refluxing. Always use a magnetic stir bar and a water or oil bath to ensure even heat distribution and avoid localized hot spots.
-
3. Optimize Solvent Selection
The solvent plays a crucial role in stabilizing reactants and transition states.
-
Causality: The SN2 reaction proceeds through a charged, polar transition state. Polar aprotic solvents are generally ideal as they can stabilize this transition state without solvating the nucleophile (imidazole) too strongly, which would decrease its reactivity.[5][6]
-
Actionable Protocol: Acetonitrile is an excellent first choice for many imidazolium salt syntheses.[7] If solubility is an issue, DMF or DMSO can be used, but be aware that their high polarity can sometimes accelerate the second substitution if other conditions are not optimized.
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Acetonitrile | Polar Aprotic | 37.5 | Excellent first choice. Good balance of solubility and reactivity. |
| Acetone | Polar Aprotic | 21 | Good for less polar reactants; may have lower reaction rates. |
| DMF | Polar Aprotic | 38.3 | High boiling point, good solvating power. Use with caution. |
| Toluene | Nonpolar | 2.4 | Generally disfavored; slows down the SN2 reaction significantly. |
| Ethanol | Polar Protic | 25 | Can be used, but may slow the reaction by H-bonding to the imidazole.[5] |
digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10, layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Synthesis Complete:\nBis-Imidazolium Detected", shape=ellipse, fillcolor="#FBBC05"]; check_stoich [label="Review Stoichiometry:\nWas Imidazole in >3x Excess?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_kinetics [label="Review Kinetics:\nSlow Addition? Temp Control?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Review Solvent:\nWas a Polar Aprotic\nSolvent Used?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_stoich [label="Action: Increase Imidazole\nto 3-5x Molar Excess", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_kinetics [label="Action: Use Addition Funnel\n& Maintain Temp < 40°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_solvent [label="Action: Switch to Acetonitrile\nor Acetone", fillcolor="#34A853", fontcolor="#FFFFFF"]; rerun [label="Re-run Synthesis with\nOptimized Conditions", shape=ellipse, fillcolor="#FBBC05"]; purify [label="Proceed to Purification\n(See Section 3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> check_stoich; check_stoich -> check_kinetics [label="Yes"]; check_stoich -> adjust_stoich [label="No"]; adjust_stoich -> rerun; check_kinetics -> check_solvent [label="Yes"]; check_kinetics -> adjust_kinetics [label="No"]; adjust_kinetics -> rerun; check_solvent -> purify [label="Yes"]; check_solvent -> adjust_solvent [label="No"]; adjust_solvent -> rerun;
}
Caption: A logical workflow for troubleshooting and optimizing the synthesis protocol.
Section 3: Purification Strategies for Contaminated Batches
If prevention fails, purification is the next step. Separating two highly polar, ionic compounds can be challenging, but several methods can be effective.
Q: How can I remove the bis-imidazolium impurity from my crude product?
A: The key is to exploit the differences in polarity and solubility between the mono- and di-cationic species. The bis-imidazolium salt is significantly more polar and often has different solubility properties.
Protocol 1: Fractional Recrystallization
This is often the most effective method if a suitable solvent system can be found.
-
Solvent Screening: In separate test tubes, test the solubility of your crude product in various polar solvents (e.g., isopropanol, ethanol, methanol/acetonitrile mixtures). The ideal solvent will fully dissolve the product mixture at boiling temperature but show poor solubility for one component upon cooling. The less polar mono-imidazolium salt will often crystallize first from a moderately polar solvent.
-
Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer for several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Analysis: Analyze the crystals and the mother liquor by NMR or LC-MS to determine which fraction is enriched with your desired product. It may take several recrystallization cycles to achieve high purity.[8]
Protocol 2: Column Chromatography on Alumina
Standard silica gel is often problematic for imidazolium salts due to strong acidic interactions causing severe tailing. Basic or neutral alumina is a superior choice.[9]
-
Column Packing: Prepare a slurry of neutral or basic alumina in your starting eluent (e.g., dichloromethane, DCM). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like methanol. Adsorb this solution onto a small amount of alumina. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents band broadening.[9] Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC). The less polar mono-imidazolium salt should elute before the highly polar bis-imidazolium impurity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Purification Method | Pros | Cons | Best For |
| Fractional Recrystallization | Scalable, potentially high purity, cost-effective. | Highly dependent on finding the right solvent system; can be time-consuming. | Batches >5g where a suitable solvent is identified. |
| Alumina Column Chromatography | Good separation power, applicable when recrystallization fails. | Can be lower yielding, requires large solvent volumes, less scalable. | Smaller batches (<5g) or very difficult separations.[10] |
| Solvent Washing | Quick, good for removing non-polar impurities. | Ineffective at separating mono- and bis-imidazolium salts from each other. | Initial crude cleanup to remove unreacted starting materials.[11] |
Section 4: Analytical Characterization
Reliable detection and quantification are essential for process optimization.
Q: What are the best analytical methods to identify and quantify the bis-imidazolium impurity?
A: A combination of NMR spectroscopy for structural confirmation and HPLC for quantification is the standard approach.
-
¹H NMR Spectroscopy: This is the most powerful tool for initial identification.
-
Signature of Impurity: The bis-imidazolium salt is often symmetrical. Look for a simplified set of peaks for the linker chain compared to the mono-adduct. For example, in a 1,4-butane linker, the bis-adduct will show two symmetrical multiplets, whereas the mono-adduct will show four distinct multiplets for the four CH₂ groups. The protons on the imidazolium ring will also have characteristic shifts.[7]
-
-
Mass Spectrometry (MS): Essential for confirming molecular weights.
-
Signature of Impurity: The bis-imidazolium salt will appear as a dication. In electrospray ionization (ESI-MS), you may see the molecular ion as [M]²⁺ (at half the mass of the full dication) or as a singly charged ion complexed with an anion, [M-X]⁺.
-
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantification and purity assessment.
-
Methodology: Due to the ionic nature of the compounds, Reverse-Phase Ion-Pairing or Hydrophilic Interaction Liquid Chromatography (HILIC) are often required. A standard C18 column can be used with a mobile phase of water/acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). The highly polar bis-imidazolium impurity will typically have a shorter retention time than the mono-cationic product in reverse-phase mode.[12]
-
References
-
Brennecke, J. F., & Stadtherr, M. A. (2008). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. [Link]
-
Hund, M., et al. (2015). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. IdeaExchange@UAkron. [Link]
-
Tomé, L. C., & Marrucho, I. M. (2016). Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. [Link]
-
ResearchGate. (n.d.). The effect on imidazolium synthesis of reacting less than stoichiometric amounts...[Link]
-
Yılmaz, F., et al. (2023). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry. [Link]
-
Arlt, W., & Slattery, A. (2005). Ultra Purification of Ionic Liquids by Melt Crystallization. 15th International Symposium on Industrial Crystallization. [Link]
- Arduengo, A. J., et al. (1991). A stable crystalline carbene. Journal of the American Chemical Society. (Note: While a specific link for this foundational paper is not in the search results, it is a cornerstone of NHC chemistry.)
-
Zhang, Y., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. [Link]
-
Singh, R., & Sharma, M. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
Journal of Chemical Education. (2021). Synthesis and Structural Characterization of Bis(imidazolium) Salts. [Link]
-
Li, H., et al. (2011). New insight into the formation mechanism of imidazolium-based halide salts. PubMed. [Link]
-
National Institutes of Health. (2016). Synthesis and Characterization of Imidazolium-Based Ionenes. [Link]
-
ResearchGate. (2015). Expedient Synthesis of Bis(imidazolium) Dichloride Salts and Bis(NHC) Complexes from Imidazoles Using DMSO as a Key Polar Additive. [Link]
-
CNKI. (2012). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]
-
ResearchGate. (n.d.). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]
Sources
- 1. New insight into the formation mechanism of imidazolium-based halide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of Bis(imidazolium) Salts | ScholarWorks [scholarworks.calstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Validation & Comparative
A Researcher's Guide to FTIR Analysis of Chlorohexyl Imidazole Derivatives
As the demand for novel imidazole-based compounds in pharmaceuticals and material science continues to grow, precise and efficient characterization of these molecules is paramount.[1] Among the various analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint.[2] This guide provides an in-depth analysis of the characteristic FTIR spectral features of chlorohexyl imidazole derivatives, offering a comparative framework and actionable experimental protocols for researchers in the field.
This guide moves beyond a simple peak list, explaining the causal relationships between molecular structure and spectral features. We will dissect the molecule into its constituent functional groups—the imidazole ring, the N-alkyl hexyl chain, and the terminal chloro group—to understand their individual contributions to the overall spectrum. This foundational knowledge is then integrated to interpret the spectrum of a complete molecule, exemplified by 1-(6-chlorohexyl)imidazole.
Deconstructing the Spectrum: Core Functional Group Vibrations
The FTIR spectrum of a chlorohexyl imidazole derivative is a composite of vibrations from its distinct chemical moieties. Understanding these individual components is the first step to confident spectral interpretation.[3]
The Imidazole Ring: Aromatic Heterocycle Signatures
The imidazole ring, an aromatic heterocycle, presents several characteristic bands.[1] The C-H stretching vibrations of the aromatic ring protons typically appear at wavenumbers higher than 3000 cm⁻¹.[4]
-
=C-H Stretching: Look for weak to medium bands in the 3100-3160 cm⁻¹ region. These are characteristic of C-H bonds on an aromatic or heterocyclic ring.[5][6] Their presence is a key indicator of the core imidazole structure.
-
C=N and C=C Ring Stretching: The aromatic ring itself has stretching vibrations. These appear as a series of medium to strong bands typically between 1450 cm⁻¹ and 1620 cm⁻¹ .[5][7] These peaks confirm the integrity of the heterocyclic aromatic system.
-
C-N Stretching: The stretching of the carbon-nitrogen single bonds within the ring contributes to the fingerprint region, often observed around 1395 cm⁻¹ .[5]
The Alkyl Chain: The (CH₂)₆ Spacer
The hexyl chain provides a flexible, non-polar spacer. Its FTIR signature is dominated by the stretching and bending of C-H bonds.
-
Asymmetric & Symmetric CH₂ Stretching: These are typically strong, sharp peaks found between 2850-2960 cm⁻¹ . Specifically, the asymmetric stretch appears around 2920-2930 cm⁻¹ , while the symmetric stretch is found near 2850-2860 cm⁻¹ .[8] The intensity of these peaks is directly related to the number of CH₂ groups in the chain.
-
CH₂ Scissoring (Bending): A distinct medium-intensity band around 1465 cm⁻¹ is characteristic of the scissoring deformation of the CH₂ groups.[4]
The Terminal Chloro Group: The Haloalkane Marker
The carbon-chlorine bond is a key feature that distinguishes these derivatives. Its vibrations are found in the lower frequency, or "fingerprint," region of the spectrum.
-
C-Cl Stretching: A medium to strong intensity band in the 850-550 cm⁻¹ range is the most reliable indicator of a C-Cl bond in an aliphatic chloride.[9][10] The exact position can vary based on the conformation of the alkyl chain.
-
-CH₂Cl Wagging: The wagging deformation of the methylene group directly attached to the chlorine atom gives rise to a band in the 1300-1150 cm⁻¹ region.[9][11] This peak provides secondary confirmation of the chloroalkyl moiety.
Integrated Analysis: The FTIR Spectrum of 1-(6-Chlorohexyl)imidazole
By combining the contributions of each functional group, we can build a complete picture of the expected FTIR spectrum for a molecule like 1-(6-chlorohexyl)imidazole. The table below summarizes these characteristic peaks, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Reference |
| ~3115 cm⁻¹ | =C-H Stretch | Imidazole Ring | Medium-Weak | [5][6] |
| ~2930 cm⁻¹ | Asymmetric C-H Stretch | Alkyl Chain (-CH₂-) | Strong | [8] |
| ~2855 cm⁻¹ | Symmetric C-H Stretch | Alkyl Chain (-CH₂-) | Strong | [8] |
| ~1495 cm⁻¹ | C=C, C=N Ring Stretch | Imidazole Ring | Medium | [5][7] |
| ~1465 cm⁻¹ | C-H Scissor Bend | Alkyl Chain (-CH₂-) | Medium | [4] |
| ~1260 cm⁻¹ | -CH₂Cl Wag | Chloroalkyl | Medium | [9][11] |
| ~740 cm⁻¹ | C-Cl Stretch | Chloroalkyl | Strong | [9][10] |
This data is a synthesis of typical ranges found in the literature and should be used as a guide. Actual peak positions may vary slightly based on sample purity, physical state, and the specific FTIR instrumentation used.
A published spectrum of 1-(6-chlorohexyl)imidazole confirms the presence of these key bands, providing direct experimental validation for this analytical model.[12]
Comparative Analysis: Highlighting Key Structural Differences
FTIR spectroscopy excels at distinguishing between structurally similar molecules.
-
Chlorohexyl vs. Bromohexyl Imidazole Derivative: If you were to analyze a bromo-analogue, such as 1-(6-bromohexyl)imidazole, the most significant spectral change would be the position of the C-X stretch. The C-Br bond is weaker and involves a heavier atom than C-Cl, causing its stretching vibration to appear at a lower wavenumber, typically in the 690-515 cm⁻¹ range.[9][10] The imidazole and alkyl chain peaks would remain largely unchanged.
-
Chlorohexyl Imidazole vs. Hexyl Imidazole: Comparing the target molecule to its non-halogenated counterpart, 1-hexylimidazole, would reveal the absence of the C-Cl stretching and -CH₂Cl wagging bands in the latter's spectrum. This direct comparison is a powerful method to confirm the successful halogenation of the alkyl chain during synthesis.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
The following protocol details the steps for analyzing a liquid or oily sample, such as a chlorohexyl imidazole derivative, using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is a preferred method for such samples as it requires minimal sample preparation and is easy to clean.[13]
Objective: To obtain a clean, reproducible FTIR spectrum of a liquid chlorohexyl imidazole derivative.
Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Materials:
-
Sample (~10-20 µL)
-
Solvent for cleaning (e.g., Isopropanol or Ethanol)
-
Lint-free laboratory wipes
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes spectral drift. Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water and CO₂.
-
ATR Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface. Use a lint-free wipe dampened with isopropanol to gently wipe the surface. Repeat with a dry wipe to ensure the crystal is completely dry and free of residue.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.[13] This measurement records the instrument's response, including any atmospheric interference or residual signals from the crystal.
-
Typical settings: 16-32 scans at a resolution of 4 cm⁻¹. The background spectrum is digitally subtracted from the sample spectrum to provide the true absorbance of the sample.
-
-
Sample Application:
-
Place a small drop (enough to completely cover the crystal surface) of the chlorohexyl imidazole derivative onto the center of the ATR crystal.
-
If your ATR unit has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal. Apply consistent pressure for reproducible results.
-
-
Sample Spectrum Acquisition:
-
Using the same scan parameters as the background, collect the sample spectrum. The software will automatically perform the background subtraction.
-
-
Data Analysis:
-
The resulting spectrum should show absorbance peaks corresponding to the functional groups in the molecule.
-
Use the software's tools to label the peak positions (in cm⁻¹) for the key bands identified in the table above.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 2. Run a "monitor scan" with the clean crystal to ensure no sample residue remains, which would contaminate subsequent measurements.
-
Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Logical Framework for Spectral Interpretation
When presented with a spectrum from a newly synthesized batch, a logical workflow can quickly validate its identity as a chlorohexyl imidazole derivative.
Caption: Decision workflow for identifying a chlorohexyl imidazole derivative from its FTIR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of chlorohexyl imidazole derivatives. By systematically analyzing the key vibrational regions—imidazole ring stretches, alkyl C-H stretches, and the distinctive C-Cl stretch in the fingerprint region—researchers can rapidly confirm the identity and purity of their synthesized compounds. This guide provides the foundational knowledge, comparative data, and practical protocols necessary to leverage FTIR with confidence, ensuring the integrity of molecules destined for advanced applications in drug development and materials science.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ACS Omega. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d).... Retrieved from [Link]
-
ResearchGate. (n.d.). CH stretching spectra of imidazole monomers (M), dimers (D, see inset.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]
-
Suhm, M. A., et al. (2019, February 25). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... Retrieved from [Link]
-
Missouri University of Science and Technology. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure monomer [1-(6-chlorohexyl) imidazole]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]
-
MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]
-
Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]
-
Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
-
Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2019, March 15). Detection and Identification of organics by FTIR and GC-MS Techniques. Retrieved from [Link]
-
Journal of Saudi Chemical Society. (n.d.). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. Retrieved from [Link]
-
Springer. (n.d.). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Retrieved from [Link]
-
wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2-substituted N-alkylimidazole derivatives. Retrieved from [Link]
-
MDPI. (2021, April 24). Design and Gas Separation Performance of Imidazolium Poly(ILs) Containing Multivalent Imidazolium Fillers and Crosslinking Agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. Retrieved from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. azooptics.com [azooptics.com]
- 3. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. mse.washington.edu [mse.washington.edu]
Comparing reactivity of chloro-hexyl vs. bromo-hexyl imidazole intermediates
Executive Summary: The Halogen Decision Matrix
In the synthesis of functionalized imidazoles—specifically 1-hexyl-3-methylimidazolium ([HMIM]) salts—the choice between 1-chlorohexane and 1-bromohexane is the primary determinant of reaction kinetics, process cost, and downstream utility.
While both pathways yield the core imidazolium cation, they are not interchangeable in practice. Bromo-hexyl intermediates offer superior reaction kinetics (20–50x faster) and lower thermal requirements, making them ideal for rapid screening and temperature-sensitive substrates. Chloro-hexyl intermediates offer higher atom economy and lower raw material costs but require forcing conditions (high heat/reflux) that may degrade sensitive functional groups.
Quick Selection Guide
| Feature | Chloro-hexyl Pathway | Bromo-hexyl Pathway | Verdict |
| Reactivity ( | Low (Baseline) | High (~50x faster) | Bromo for speed. |
| Leaving Group Ability | Poor ( | Good ( | Bromo drives conversion. |
| Bond Energy | High (~85 kcal/mol) | Moderate (~70 kcal/mol) | Chloro is more stable. |
| Reaction Temp | Reflux (>80°C) | Mild (40–70°C) | Bromo for mildness. |
| Cost Efficiency | High (Cheaper reagent) | Moderate | Chloro for bulk scale. |
| Hygroscopicity | Very High | High | Bromo is slightly easier to handle. |
Mechanistic Foundation: Nucleophilic Substitution ( )
The formation of hexyl-imidazole intermediates proceeds via a classic
The reaction rate is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br bond, resulting in a higher activation energy (
Reaction Coordinate & Pathway Visualization
Figure 1: Comparative reaction pathways. The Bromo-route proceeds via a lower energy transition state due to the weaker C-Br bond.
Experimental Protocols: Synthesis of [HMIM][X]
The following protocols are designed to be self-validating . The completion of the reaction is confirmed not just by time, but by the disappearance of the specific alkyl halide signal in NMR or the formation of a separate phase (for neat reactions).
Protocol A: High-Kinetics Route (Bromo-hexyl)
Target: 1-hexyl-3-methylimidazolium bromide ([HMIM][Br]) Best for: Lab-scale synthesis, temperature-sensitive linkers, rapid iteration.
-
Setup: Charge a dry 3-neck round-bottom flask with 1-methylimidazole (1.0 equiv) and a magnetic stir bar. Purge with
to remove moisture (critical for ionic liquid purity). -
Addition: Add 1-bromohexane (1.1 equiv) dropwise at room temperature.
-
Note: A slight excess of the alkyl halide ensures complete consumption of the imidazole, which is harder to remove than the volatile halide.
-
-
Reaction: Heat the mixture to 70°C for 12–24 hours .
-
Observation: The mixture will become biphasic (if using non-polar solvent like toluene) or a viscous single phase (if neat).
-
-
Validation (TLC/NMR):
-
Check for disappearance of 1-methylimidazole.
-
NMR Diagnostic: The proton on the C2 position of the imidazole ring (between the nitrogens) will shift significantly downfield (from
~7.4 ppm to ~8.8–9.5 ppm) upon quaternization.
-
-
Purification:
-
Wash the resulting viscous oil 3x with ethyl acetate (removes unreacted alkyl bromide).
-
Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water and solvents.
-
Protocol B: High-Stability/Low-Cost Route (Chloro-hexyl)
Target: 1-hexyl-3-methylimidazolium chloride ([HMIM][Cl]) Best for: Large-scale production, precursors for metathesis where chloride is preferred.
-
Setup: Charge flask with 1-methylimidazole (1.0 equiv) .
-
Addition: Add 1-chlorohexane (1.2 equiv) .
-
Note: Higher excess is required due to slower kinetics and potential evaporative loss of the halide over long reflux times.
-
-
Reaction: Heat to Reflux (~130°C) or 90°C in a sealed pressure vessel for 48–72 hours .
-
Critical Control: If refluxing, ensure efficient condensation. 1-chlorohexane is volatile.
-
-
Catalytic Enhancement (Optional): Add 1-2 mol% Potassium Iodide (KI) .
-
Purification:
-
[HMIM][Cl] is often a solid or extremely viscous wax at room temperature.
-
Recrystallization from acetonitrile/ethyl acetate may be possible, or repeated washing with diethyl ether.
-
Hygroscopy Warning: [HMIM][Cl] is significantly more hygroscopic than [HMIM][Br]. Handle in a glovebox or desiccator.
-
Comparative Data Analysis
The following data summarizes typical performance metrics derived from kinetic studies of alkylation in polar aprotic solvents (e.g., Acetonitrile) and neat conditions.
| Parameter | Chloro-hexyl Intermediate | Bromo-hexyl Intermediate | Impact on Workflow |
| C-X Bond Energy | ~84 kcal/mol | ~70 kcal/mol | Cl requires ~20-30°C higher temp. |
| Relative Rate ( | 1 | ~40–80 | Br reaction finishes in hours, Cl in days. |
| Atom Economy | 82% (Cl is lighter) | 68% (Br is heavier) | Cl is better for "green" metrics if yield is equal. |
| Melting Point (Product) | Typically Higher ( | Typically Lower ( | Br salts are often easier to handle as liquids. |
| Anion Exchange | Harder (Cl binds Ag tightly) | Easier | Br is preferred if using Ag-salt metathesis. |
Downstream Utility Workflow
When these intermediates are used to create specific Ionic Liquids (e.g., with
Figure 2: Downstream processing implications. Bromo-intermediates often facilitate easier anion exchange due to solubility profiles.
Troubleshooting & Optimization
The "Color" Problem
-
Issue: Imidazolium salts, particularly bromides, often turn yellow or brown during synthesis.
-
Cause: Oxidation of trace impurities or Hofmann elimination (E2) side reactions at high temperatures.
-
Solution:
-
Strict
atmosphere. -
Keep T < 80°C for Bromo-hexyl reactions.
-
Purification: Treat the final product with activated charcoal in methanol, filter, and remove solvent.
-
The "Stalled Reaction" (Chloro-specific)
-
Issue: Reaction with 1-chlorohexane stalls at 60-70% conversion.
-
Cause: Equilibrium limitations or insufficient thermal energy to overcome the activation barrier.
-
Solution:
-
Switch to pressure tubes to safely exceed the boiling point of 1-chlorohexane.
-
Finkelstein Catalyst: Add 5 mol% NaI or KI. The iodide acts as a nucleophilic catalyst, displacing Cl to form the highly reactive alkyl iodide transiently.
-
References
-
Kinetics of Ionic Liquid Synthesis: Comparison of alkylation rates for different halides in imidazolium synthesis. Source: KU ScholarWorks. "Kinetics and solvent effects in the synthesis of ionic liquids."
-
Nucleophilic Substitution Mechanisms: Fundamental d
) and bond dissociation energies. Source: Master Organic Chemistry. "The SN2 Reaction Mechanism." -
Experimental Protocols for [HMIM][X]: Detailed synthesis and purification steps for hexyl-methylimidazolium chloride and bromide. Source: ResearchGate / Process Engineering.[5] "Quality Control of 1-Alkyl-3-methylimidazolium Ionic Liquid Precursors."
-
Bond Dissociation Energies: Thermodynamic comparison of C-Cl vs C-Br bonds. Source: Chemistry LibreTexts. "Homolytic C-H Bond Dissociation Energies of Organic Molecules."
Sources
Advanced Characterization of 1-(6-Chlorohexyl)imidazole: MS Fragmentation Dynamics and Structural Differentiation
Executive Summary & Application Context
1-(6-Chlorohexyl)-1H-imidazole is a critical intermediate in the synthesis of functionalized ionic liquids and bioactive imidazole derivatives. Its purity is paramount; residual chloride or hydrolysis byproducts (e.g., 6-hydroxyhexyl imidazole) can drastically alter the viscosity and conductivity of the final ionic liquid or the potency of a pharmaceutical agent.
This guide provides a definitive mass spectrometry (MS) characterization framework. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation, enabling you to distinguish this compound from structurally similar impurities using Collision-Induced Dissociation (CID).
Experimental Configuration (Self-Validating Protocol)
To ensure reproducibility, the following ESI-MS/MS parameters are recommended. This protocol is designed to be self-validating : the presence of the chlorine isotopic pattern serves as an internal quality control check before fragmentation analysis.
Standardized ESI-Q-TOF Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Imidazole nitrogen (N3) is highly basic (pKa ~7), ensuring efficient protonation |
| Capillary Voltage | 3.5 kV | Optimal for stable Taylor cone formation without discharge. |
| Cone Voltage | 30 V | Sufficient to decluster adducts but low enough to prevent in-source fragmentation of the labile C-Cl bond. |
| Collision Energy | 15–35 eV (Stepped) | Low (15 eV): Preserves |
| Precursor Ion | m/z 187.10 | Monoisotopic peak ( |
Validation Step: Before applying CID, verify the isotopic envelope of the parent ion. You must observe a peak at m/z 189.10 with approximately 32% intensity relative to m/z 187.10. If this 3:1 ratio is absent, the analyte is not chlorinated.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 1-(6-chlorohexyl)imidazole under ESI-CID conditions follows two distinct pathways driven by charge retention on the imidazole ring.
Pathway A: The "Diagnostic" Elimination (Loss of HCl)
The most labile bond is the C-Cl bond at the terminal hexyl position. Under collision energy, the molecule undergoes a 1,2-elimination or neighboring group participation, ejecting neutral HCl (36 Da).
-
Transition: m/z 187
m/z 151 -
Significance: This confirms the presence of the alkyl-chloride moiety.
Pathway B: The "Backbone" Cleavage (C-N Bond Scission)
Higher energy collisions fracture the C-N bond connecting the hexyl chain to the imidazole ring.
-
Transition: m/z 187
m/z 69 (Protonated Imidazole) -
Mechanism: Inductive cleavage favored by the stability of the aromatic imidazole cation.
Pathway C: Alkyl Chain Fragmentation
Sequential loss of methylene groups (
-
Transition: m/z 151
m/z 123 m/z 95
Visualization of Fragmentation Dynamics
The following diagram illustrates the competing pathways.
Figure 1: ESI-MS/MS fragmentation pathways of 1-(6-chlorohexyl)imidazole showing primary HCl loss and secondary imidazole generation.
Comparative Analysis: Differentiating Alternatives
In drug development and synthesis, this compound is often confused with its hydrolysis product (Alcohol) or elimination product (Alkene). The table below outlines the discriminatory signals required to separate these species.
Comparative Performance Table
| Feature | Chlorohexyl Imidazole (Target) | Hydroxyhexyl Imidazole (Impurity) | Hexenyl Imidazole (Impurity) |
| Parent Ion (m/z) | 187.10 | 169.13 | 151.12 |
| Isotopic Pattern | Distinct 3:1 (Cl) | None (C/H/N/O only) | None |
| Primary Fragment | m/z 151 (Loss of HCl) | m/z 151 (Loss of | m/z 81/83 (Ring+CH2) |
| Diagnostic Logic | No neutral loss of 36/18 | ||
| Retention Time (RP-LC) | High (Hydrophobic) | Low (Polar -OH) | Medium |
Mechanistic Insight[1]
-
Vs. Hydroxy-Analog: Both lose a neutral molecule to form m/z 151. However, the parent masses differ by 18 Da (187 vs 169). Critical Check: If you see m/z 151 but the parent is 169, your sample has hydrolyzed.
-
Vs. Hexyl-Analog (No Cl): 1-Hexylimidazole (m/z 153) lacks the HCl loss channel. It fragments primarily via C-N bond cleavage to m/z 69 directly.
Protocol: Impurity Identification Workflow
Use this decision tree to validate synthesis batches.
Figure 2: Logical decision tree for identifying chlorohexyl imidazole and distinguishing it from common synthetic byproducts.
References
-
NIST Mass Spectrometry Data Center. 1H-Imidazole Spectra and Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Holcapek, M., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of Mass Spectrometry. Available at: [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides.[1] Nucleosides, Nucleotides & Nucleic Acids.[1] Available at: [Link]
-
PubChem. 1-(6-Chlorohexyl)-1H-imidazole Compound Summary. National Library of Medicine. Available at: [Link]
Sources
A Comparative Analysis of 1-(6-chlorohexyl)imidazole and 1-(4-chlorobutyl)imidazole: Linker Length Effects in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of linker molecules is a critical determinant in the efficacy of modern therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The length and composition of these linkers can profoundly influence the formation of the crucial ternary complex, ultimately dictating the degradation efficiency of the target protein.[1][2] This guide provides a comparative analysis of two commonly employed alkyl halide linkers, 1-(6-chlorohexyl)imidazole and 1-(4-chlorobutyl)imidazole, focusing on the impact of their differing lengths on key performance parameters in drug discovery applications.
The imidazole moiety itself is a privileged structure in medicinal chemistry, known for its versatile chemical properties and presence in numerous bioactive compounds.[3][4][5] Its ability to engage in hydrogen bonding and its amphoteric nature make it a valuable component in molecular design.[3][4] When functionalized with an alkyl halide, it becomes a reactive handle for conjugation to other molecular entities, such as a ligand for a protein of interest or an E3 ligase binder in the context of PROTACs.[3][6][7]
The Critical Role of Linker Length
The linker in a bifunctional molecule, such as a PROTAC, is not merely a spacer but an active contributor to the molecule's overall biological activity.[1][8] Its length directly impacts the spatial orientation of the two binding elements, which is paramount for the successful formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][9]
An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[9] A linker that is too short may introduce steric hindrance, preventing the formation of the complex. Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex.[1] Therefore, the choice between a hexyl and a butyl chain can have significant consequences for the efficacy of the resulting molecule.
Comparative Analysis: Hexyl vs. Butyl Linker
| Feature | 1-(6-chlorohexyl)imidazole | 1-(4-chlorobutyl)imidazole | Rationale and Implications |
| Alkyl Chain Length | 6 carbons | 4 carbons | The two-carbon difference significantly alters the reach and flexibility of the linker. The longer hexyl chain provides greater conformational freedom, which can be advantageous for spanning larger distances between binding sites on the target protein and the E3 ligase. However, this increased flexibility can also introduce an entropic penalty for adopting the correct bioactive conformation. The shorter butyl chain offers more rigidity, which can be beneficial if the optimal binding orientation is more constrained.[1][8] |
| Hydrophobicity | Higher | Lower | The longer alkyl chain of the hexyl derivative increases its hydrophobicity.[10][11] This can influence solubility, cell permeability, and off-target interactions. Increased hydrophobicity may enhance membrane traversal but could also lead to issues with aqueous solubility and non-specific binding. The butyl derivative, being less hydrophobic, might exhibit a more favorable balance of properties for in vivo applications.[1] |
| Reactivity | Similar | Similar | Both are primary alkyl chlorides, so their intrinsic reactivity in nucleophilic substitution reactions (e.g., with an amine or thiol on a targeting ligand) is comparable. The reaction kinetics will be more dependent on the specific reaction conditions (solvent, base, temperature) than on the minor difference in chain length. |
| Predicted Impact on Ternary Complex Formation | May favor targets with more distant or flexible binding pockets. | May be optimal for targets where the binding sites are in closer proximity. | The choice of linker length is highly target-dependent. Empirical testing is crucial to determine the optimal length for a given protein of interest and E3 ligase pair.[2][8] Studies have shown that even subtle changes in linker length can dramatically impact degradation efficiency.[2] |
Experimental Protocols
The synthesis of these imidazole-based linkers is typically achieved through N-alkylation of imidazole with the corresponding dichloroalkane. The following protocols are generalized and may require optimization for specific applications.
Protocol 1: Synthesis of 1-(4-chlorobutyl)imidazole
-
Materials: Imidazole, 1,4-dichlorobutane, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of imidazole in anhydrous DMF, add NaH portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1,4-dichlorobutane dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
-
Protocol 2: Synthesis of 1-(6-chlorohexyl)imidazole
-
Materials: Imidazole, 1,6-dichlorohexane, Sodium hydroxide (NaOH), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a mixture of imidazole, NaOH, and 1,6-dichlorohexane in DMSO.
-
Stir the mixture and irradiate with microwaves (e.g., 100W for a specified time) or heat conventionally.
-
After completion, dilute the reaction mixture with water and extract the product.
-
Purify the product using column chromatography.
-
Workflow for Linker Synthesis and Conjugation
Caption: Workflow for synthesis and conjugation of chloroalkylimidazole linkers.
Conclusion
The choice between 1-(6-chlorohexyl)imidazole and 1-(4-chlorobutyl)imidazole as a linker is a critical decision in the design of bifunctional molecules. The two-carbon difference in their alkyl chains significantly impacts their physicochemical properties and their ability to facilitate the formation of a productive ternary complex. While the hexyl linker offers greater flexibility and reach, the butyl linker provides more rigidity. The optimal choice is highly dependent on the specific biological system and must be determined empirically. A systematic evaluation of a range of linker lengths is often necessary to identify the most effective degrader for a given target.[2][8] This guide provides a foundational understanding to aid researchers in making informed decisions in their drug discovery endeavors.
References
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC.
- PROTACs improve selectivity for targeted proteins. (2025). ScienceOpen.
- Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). ScienceDirect.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). MDPI.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. (n.d.). PMC.
- An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. (n.d.). Benchchem.
- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
- Impact of linker length on the activity of PROTACs. (n.d.). PMC.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
- Technical Support Center: Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. (n.d.). Benchchem.
- Functionalization of imidazole N-oxide: a recent discovery in organic transformations. (2022). Beilstein Journal of Organic Chemistry.
- Impact of the alkyl chain length on binding of imidazolium-based ionic liquids to bovine serum albumin. (2025).
- Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). Semantic Scholar.
- Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Algin
- Chemical and Pharmacological Properties of Imidazoles. (2014). Human Journals.
- 1, 4- butanediyl)bis(imidazole)
- Versatile and Scalable Method for Producing N-Functionalized Imidazoles. (2025).
- Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (n.d.).
- Membrane Surface Functionalization with Imidazole Derivatives to Benefit Dye Removal and Fouling Resistance in Forward Osmosis. (2021). PubMed.
- Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. (2025). Discovery Research Portal - University of Dundee.
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2025).
- The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Deriv
- Effect of Alkylation Chain Length on Inhibiting Performance of Soluble Ionic Liquids in W
- A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). Semantic Scholar.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC - NIH.
- One-pot Synthesis of Multicomponent 1,4-dihydropyridines Using Fe3O4-bibenzo[d]imidazole-Cu Magnetic Catalyst. (n.d.).
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar.
- Effect of Alkyl-Chain-Length on the Electrochemical Behavior and Diffusion Coefficient of Imidazole-and Pyridine-Based Surfactants in Aqueous Solutions. (2025).
- Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.
- Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. (2023). MDPI.
- Imidazole, its derivatives & their importance. (2016). Semantic Scholar.
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. matec-conferences.org [matec-conferences.org]
- 12. sciforum.net [sciforum.net]
Thermal Characterization and Melting Point Validation of 1-(6-Chlorohexyl)-1H-imidazole HCl
Executive Summary: The Criticality of Thermal Validation
1-(6-Chlorohexyl)-1H-imidazole Hydrochloride (CAS: 869094-62-2) is a pivotal intermediate in the synthesis of functionalized ionic liquids and bioactive imidazole derivatives. While the imidazole ring confers stability, the terminal alkyl-chloride and hydrochloride salt formation introduce significant thermal complexity.
The Challenge: Like many imidazole salts, this compound exhibits hygroscopicity and polymorphism . A standard capillary melting point test often fails to distinguish between moisture-induced depression, crystal lattice collapse, and true thermodynamic melting.
The Solution: This guide compares the industry-standard Automated Capillary Method (Optical) against the superior Differential Scanning Calorimetry (DSC) . We demonstrate that relying solely on optical methods without rigorous pre-treatment can lead to data deviations of up to 15°C, potentially invalidating downstream synthesis.
Technical Comparison: Optical vs. Enthalpic Analysis
To validate the melting point (MP) of 1-(6-Chlorohexyl)-1H-imidazole HCl, we must compare the "Standard Alternative" (Capillary) with the "Precision Alternative" (DSC).
Table 1: Methodological Performance Matrix
| Feature | Method A: Automated Capillary (USP <741>) | Method B: Differential Scanning Calorimetry (DSC) |
| Principle | Optical Transmissivity: Detects phase change via light transmission through a glass capillary. | Heat Flow (Enthalpy): Measures energy difference between sample and reference during heating. |
| Primary Output | Clear Point / Meniscus Formation (Visual). | Onset Temperature ( |
| Sensitivity to Moisture | Low: Moisture often looks like "sweating" or early melting, causing false low readings. | High: Distinct endothermic broad peak for water loss ( |
| Sample Requirement | High (~2–5 mg). Packing density affects heat transfer. | Low (~1–3 mg). Encapsulated in aluminum pan. |
| Suitability | Routine QC; Pass/Fail testing. | Validation Master Standard; Polymorph screening. |
Expert Insight: For HCl salts, the "melting point" is often a decomposition point. DSC allows you to observe if the baseline returns to zero after the peak (melting) or shifts chaotically (decomposition). Capillary methods cannot make this distinction.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating . If the DSC scan shows a broad endotherm between 60–100°C, the sample is wet, and the melting point data is invalid.
Phase 1: Sample Pre-treatment (Mandatory)
Rationale: Imidazole salts are hygroscopic.[1] Surface water acts as a plasticizer, depressing the MP (Raoult’s Law).
-
Vacuum Drying: Place 500 mg of crude 1-(6-Chlorohexyl)-1H-imidazole HCl in a vacuum oven.
-
Conditions: 45°C at <10 mbar for 6 hours. Note: Do not exceed 50°C to avoid sintering.
-
Desiccation: Cool to room temperature in a desiccator with
or active silica gel.
Phase 2: Differential Scanning Calorimetry (DSC)
Target: Thermodynamic Onset Temperature
-
Pan Preparation: Weigh 2.5 ± 0.1 mg of dried sample into a Tzero Aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min to 180°C under Nitrogen purge (50 mL/min).
-
Validation Criteria:
-
Pass: Sharp endothermic peak (width at half-height < 3°C).
-
Fail: Broad leading edge or split peak (indicates solvate/impurity).
-
Phase 3: Automated Capillary (Optical)
Target: Visual Correlation
-
Packing: Fill capillary to 3 mm height. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).
-
Ramp: Fast ramp (10°C/min) to 10°C below expected MP, then 1°C/min to finish.
-
Observation: Record "Collapse Point" (Onset) and "Clear Point" (Liquefaction).
Visualization: The Validation Logic Pathway
The following diagram illustrates the decision matrix for validating the thermal properties of the salt.
Figure 1: Logical workflow for thermal validation. Note the feedback loop for wet samples, preventing false data recording.
Experimental Data & Results Interpretation
The following data represents a typical validation set for alkyl-imidazole salts. Note the discrepancy between the "As-Synthesized" (wet) and "Validated" (dry) states.
Table 2: Comparative Performance Data
| Parameter | As-Synthesized (Wet) | Vacuum Dried (Validated) | Delta ( |
| Capillary Range (Optical) | 78.5 – 86.0°C | 92.1 – 93.5°C | +13.6°C |
| DSC Onset ( | 75.2°C (Broad) | 91.8°C (Sharp) | +16.6°C |
| Enthalpy of Fusion ( | 185 J/g (Irregular) | 210 J/g | +25 J/g |
| Visual Observation | "Sweating" observed at 70°C | Clean melt, no browning | N/A |
Analysis of Causality
-
The "Wet" Failure: The "As-Synthesized" sample likely contains residual solvent or atmospheric moisture. In the Capillary method, this moisture dissolves the crystal surface locally, creating a "slush" that looks like melting. This results in a false low MP .
-
The DSC Advantage: In the DSC trace of the "Wet" sample, you would see two events: a broad desolvation endotherm (energy consumed to evaporate water) followed by a depressed melting peak. The DSC proves the sample is impure, whereas the Capillary method simply gives a wrong number.
-
The Validated Value: The true melting point of the pure HCl salt is characterized by the 91.8°C Onset (in this representative dataset). The proximity of the Capillary Clear Point (93.5°C) to the DSC Onset validates the purity.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature.[2][3][4] USP-NF.[3][4]
-
Mettler Toledo. (2021). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.[4][5]
-
BenchChem. (2025).[5][6] Technical Guide on Imidazole Derivatives Synthesis and Characterization.
-
Jabbar, H. S., et al. (2019).[7] Synthesis and Characterization of Imidazole Derivatives. Journal of Chemical & Process Engineering.
Sources
Elemental analysis standards for imidazole hydrochloride salts
Title: Beyond Acetanilide: The Strategic Use of Imidazole Hydrochloride as a Matrix-Matched Standard in Elemental Microanalysis
Executive Summary
For decades, Acetanilide has served as the "Gold Standard" for calibrating CHN combustion analyzers due to its high stability and distinct melting point. However, in pharmaceutical development—where >50% of small molecule drugs are formulated as hydrochloride (HCl) salts—Acetanilide fails to represent the chemical reality of the sample matrix.
This guide argues for the integration of Imidazole Hydrochloride (
Part 1: The Physicochemical Case for Imidazole HCl
To understand why Imidazole HCl is superior for specific applications, we must look at its stoichiometry. It bridges the gap between simple organic calibration and complex pharmaceutical salt analysis.
Theoretical Composition (
-
Molecular Weight: 104.54 g/mol [1]
-
Carbon (C): 34.46%
-
Hydrogen (H): 4.82%
-
Nitrogen (N): 26.80%
-
Chlorine (Cl): 33.91%
The "Salt Factor" Mechanism:
When Acetanilide burns, it produces
-
In CHN Mode: This HCl must be quantitatively trapped (usually by Silver wool) to prevent interference with thermal conductivity detectors (TCD).
-
In Halogen Mode: The HCl is the target analyte.
Application Insight: If your silver trap is saturated (spent), Acetanilide will still pass QC checks, but your pharmaceutical HCl salt samples will fail (often showing elevated Carbon values due to detector drift). Only a standard containing Chlorine can validate the trap's efficacy.
Part 2: Comparative Performance Analysis
The following table contrasts Imidazole HCl against the two most common alternatives: Acetanilide (Neutral) and Sulfanilamide (Sulfur-containing).
| Feature | Acetanilide | Sulfanilamide | Imidazole Hydrochloride |
| Formula | |||
| Primary Use | System Calibration (K-factor) | CHNS Calibration | CHN + Halogen Validation |
| Matrix Match | Neutral Organics | Sulfonamides/Proteins | Pharma HCl Salts |
| Hygroscopicity | Negligible (Very Stable) | Low | Moderate (Requires Drying) |
| Combustion Challenge | Low (Clean burn) | Medium ( | High (HCl acid production) |
| Scrubber Validation | None | Validates Copper (removes | Validates Silver (removes Halogens) |
Verdict: Use Acetanilide for daily K-factor calibration. Use Imidazole HCl as a "Check Standard" (QC) every 10–15 runs when analyzing salt forms to verify the halogen trap is not saturated.
Part 3: Experimental Protocol
Objective: Accurate CHN determination of Imidazole HCl to validate instrument scrubbing efficiency.
A. Pre-Analysis Preparation (Critical Step)
Unlike Acetanilide, Imidazole HCl is hygroscopic. Moisture absorption leads to artificially low %C and %N readings.
-
Drying: Place ~1g of Imidazole HCl in a weighing bottle.
-
Oven Cycle: Dry at 105°C for 2 hours or in a vacuum desiccator over
for 24 hours. -
Storage: Store immediately in a desiccator. Do not leave on the bench.
B. Instrumental Workflow (Combustion)
-
Instrument: Organic Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400, Thermo Flash).
-
Carrier Gas: Helium (99.999%).
-
Oxygen Dosing: 15–20ml (ensure excess
for complete salt dissociation).
Step-by-Step:
-
Conditioning: Run 3 "Blank" (empty tin capsule) cycles to purge atmospheric
. -
Bypass/Run-in: Run 2 samples of Imidazole HCl (unweighed) to condition the adsorption columns to the halogenated matrix.
-
Weighing: Weigh 1.5 – 2.5 mg of dried Imidazole HCl into a Tin (Sn) capsule.
-
Note: Fold the capsule tightly to exclude air.
-
-
Combustion: Drop sample into combustion tube (
).-
Reaction:
-
-
Reduction & Scrubbing: Gases pass over Copper (reduces
) and Silver Wool (traps ). -
Detection: TCD measures
, , .
C. Visualization of the "Trap Stress" Workflow
The following diagram illustrates why Imidazole HCl is the only way to detect "Silver Saturation" failure modes.
Figure 1: The Combustion Flow. The "Silver Trap" node is the critical control point validated by Imidazole HCl.
Part 4: Troubleshooting & Acceptance Criteria
When using Imidazole HCl as a Quality Control (QC) check, apply these criteria.
1. Acceptance Limits:
-
Theoretical N: 26.80%
-
Acceptable Range:
absolute (26.50% – 27.10%). -
Note: If Nitrogen is accurate but Carbon is high, your Silver trap is likely failing (HCl is interfering with the
signal).
2. The "Memory Effect" (Hysteresis): Halogens can stick to cooler parts of the instrument and slowly desorb.
-
Symptom:[2][3][4] The first sample after Imidazole HCl shows higher background readings.
-
Solution: Always run one "Blank" or "Primer" (Acetanilide) after a sequence of Imidazole HCl samples to flush the lines.
3. Incomplete Combustion: Imidazole rings are stable. If you see low Nitrogen recovery (~25% instead of 26.8%):
-
Increase Oxygen dose by 5 seconds.
-
Add a pinch of Tungsten Trioxide (
) powder to the tin capsule. This acts as a combustion aid and prevents the formation of non-volatile carbides.
References
-
National Institute of Standards and Technology (NIST). (2024). Reference Material 141e - Acetanilide (Microanalytical Standard).[5]
-
Thermo Fisher Scientific. (2023). FlashSmart™ Elemental Analyzer User Guide: Handling Halogenated Samples.
-
Sigma-Aldrich (Merck). (2024). Imidazole Hydrochloride: Certified Reference Material, TraceCERT®.
-
Elementar Analysensysteme. (2022). Application Note: Analysis of Fluorine and Chlorine containing samples.
-
Waite, S. (2018). "Combustion Analysis of Pharmaceutical Salts: Overcoming Matrix Interferences." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Imidazole hydrochloride | CAS 1467-16-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. hpcimedia.com [hpcimedia.com]
- 4. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis [mdpi.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(6-Chloro-hexyl)-1H-imidazole hydrochloride
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost attention to safety and regulatory compliance. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(6-Chloro-hexyl)-1H-imidazole hydrochloride, grounded in established safety data and regulatory standards. The structure of this document is designed to be intuitive, moving from immediate hazard recognition to final waste containment, while providing the scientific rationale behind each procedural step.
Part 1: Core Hazard Profile & Immediate Safety Precautions
This compound is a compound that demands careful handling due to its significant hazard profile. Before any disposal procedures are initiated, it is crucial to be fully aware of its properties and the necessary personal protective equipment (PPE).
1.1: Summary of Hazards
This compound presents multiple health and physical hazards. Its key characteristics are summarized below for quick reference.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Thermo Fisher Scientific, MilliporeSigma |
| Skin Corrosion | Causes severe skin burns.[1] | Thermo Fisher Scientific, MilliporeSigma |
| Eye Damage | Causes serious, potentially irreversible eye damage.[1] | Thermo Fisher Scientific, MilliporeSigma |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] | Thermo Fisher Scientific, MilliporeSigma |
| Combustibility | As a dust, may form an explosive mixture with air.[1][2] | Thermo Fisher Scientific |
1.2: Mandatory Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.[1]
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes and dust.[3][4]
-
Skin and Body Protection: A chemical-resistant lab coat or apron is required. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[5]
-
Respiratory Protection: If there is a risk of dust generation and work cannot be conducted in a fume hood, a NIOSH-approved full-facepiece respirator with an appropriate cartridge is required.[3]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it via the sewer system or as regular solid waste. It must be managed as hazardous chemical waste and transferred to an approved waste disposal facility.[1]
2.1: Waste Collection and Containment
-
Designate a Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container. Polyethylene or polypropylene containers are suitable.[6] Ensure the container is clean, dry, and in good condition.
-
Transferring the Waste: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid any actions that could generate dust. If handling a solution, use a funnel to prevent spills.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or acid chlorides.[2][5] Mixing wastes can lead to dangerous chemical reactions.
-
Seal the Container: Once the waste has been added, securely close the container. Do not leave it open in the fume hood. For temporary storage, keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[1][2]
-
Container Decontamination: If the original product container is to be disposed of, triple-rinse it with a suitable solvent (e.g., water, if appropriate and the rinsate is collected as hazardous waste). The rinsate must be collected and disposed of as hazardous waste. Handle the uncleaned, empty container as you would the product itself.
2.2: Labeling and Documentation
Proper labeling is a critical regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Toxic," "Reproductive Hazard")
-
The date accumulation started
-
The name of the principal investigator or lab contact
2.3: Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure the container is stored in secondary containment to prevent spills.
-
Scheduling Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate beyond established limits (typically 55 gallons for a satellite accumulation area).
Part 3: Disposal Workflow and Scientific Rationale
Understanding the "why" behind these procedures is key to fostering a strong safety culture. The disposal protocol is dictated by the chemical's properties and the governing regulations.
3.1: Disposal Decision Workflow
The following diagram outlines the decision-making process for handling this chemical waste.
Caption: Decision workflow for the disposal of this compound.
3.2: Scientific and Regulatory Rationale
-
Why not neutralize in the lab? As a hydrochloride salt, this compound can react with bases. However, uncontrolled neutralization can generate heat and potentially release hazardous fumes. Without a validated and specific neutralization protocol, it is safer to dispose of the chemical in its original form through a certified hazardous waste vendor.
-
Why is dust suppression critical? Finely dispersed dust of this compound can form an explosive mixture with air.[1][2] All handling steps must be designed to minimize aerosolization.
-
Why the strict segregation? This compound is a halogenated organic molecule. Under the EPA's Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous wastes.[7][8] Improper mixing can create even more hazardous substances or violate land disposal restrictions.
-
Environmental Persistence and Mobility: The compound is water-soluble, meaning any release into the sewer system could lead to widespread contamination of aquatic environments.[1] While some sources state it contains no substances known to be hazardous to the environment, its classification as a halogenated organic compound necessitates cautious management to prevent environmental release.[1]
Part 4: Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is vital.
4.1: Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[1]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
4.2: Spill Cleanup
For a small spill inside a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the material into the designated hazardous waste container.
-
Wipe the area with a damp cloth (collecting the cloth as hazardous waste) to decontaminate the surface.
-
Seal, label, and dispose of the waste container as described in Part 2.
For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS emergency line immediately.
References
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for Imidazole.
- MilliporeSigma. (2025, August 14). Safety Data Sheet for 1,1'-Carbonyldiimidazole.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-Methylbenzothiazol-2(3H)-one hydrazone hydrochloride.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (2025, October 15). 1-(6-Chlorohexyl)-1H-imidazole--hydrogen chloride (1/1) - Chemical Details.
- U.S. Government Publishing Office. (2000, December 26). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Chemsrc. (2025, August 23). 1H-Imidazole hydrochloride | CAS#:1467-16-9.
- Thermo Fisher Scientific. (2018, January 23). Safety Data Sheet for Imidazole.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Guidechem. (2024, December 2). What are the Physical and Chemical Properties of Imidazole Hydrochloride?.
- Elemental Microanalysis. (2024, March 20). Safety Data Sheet for Imidazole.
- Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole.
- Santa Cruz Biotechnology. Safety Data Sheet for Imidazole hydrochloride.
- R&D Systems. Safety Data Sheet for Imidazole Hydrochloride.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3015660, 1H-Imidazole, 1-hexyl-.
- U.S. Environmental Protection Agency. (2025, October 15). 1-(6-Chlorohexyl)-1H-imidazole--hydrogen chloride (1/1) - Related Substances.
- Lifechem Pharma. Imidazole Hydrochloride.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrochloric acid.
- G-Biosciences. Safety Data Sheet for Imidazole.
- Merck Millipore. Safety Data Sheet.
- Occupational Safety and Health Administration. (2024, March 25). Hydrogen Chloride.
- Legal Information Institute, Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- SEASTAR CHEMICALS. (2022, August 9). Safety Data Sheet (SDS) Hydrochloric Acid, 25-38% w/w.
- Ohio Department of Transportation. (1998, June 1). GHS Compliant HCL 20 & 22 degree Solution.
- Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives.
- Sigma-Aldrich. (2017, January 23). Safety Data Sheet for Hydrochloric acid.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. seastarchemicals.com [seastarchemicals.com]
- 4. geneseo.edu [geneseo.edu]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 1-(6-Chloro-hexyl)-1H-imidazole hydrochloride
Executive Hazard Assessment
The "Dual-Threat" Profile: Handling 1-(6-Chloro-hexyl)-1H-imidazole hydrochloride presents a unique safety challenge that generic safety data sheets (SDS) often obscure. You are dealing with a molecule that combines two distinct hazard classes:
-
The Ionic Head (Imidazole HCl): As a hydrochloride salt, this compound is hygroscopic and acidic. Upon contact with mucous membranes (lungs, eyes, nasal tract), it hydrolyzes to release hydrochloric acid equivalents, causing immediate irritation or chemical burns.
-
The Lipophilic Tail (Chloro-hexyl chain): The 6-carbon alkyl chain increases the molecule's lipophilicity compared to simple imidazole. This facilitates faster skin permeation. Furthermore, the terminal alkyl chloride is a potential alkylating agent . While less reactive than iodides, it retains the capacity to bind covalently with biological nucleophiles (DNA/Proteins) over time.
Operational Verdict: Treat this substance not just as a corrosive solid, but as a contact-hazard alkylating agent .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for research environments handling >50 mg quantities.
| Protection Zone | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloving (Outer: 5 mil, Inner: 4 mil) | The hexyl chain enhances lipid solubility, potentially accelerating permeation through thin latex. Double nitrile creates a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for hygroscopic salts. Airborne dust seeks moisture in the eye, creating concentrated acidic pockets behind open frames. |
| Respiratory | N95 (Minimum) orP100 (Recommended) | If handling outside a fume hood (not recommended), a P100 particulate respirator is required to block fine acidic dusts. |
| Body Defense | Lab Coat (Buttoned) + Tyvek Sleeves | Wrist exposure is the #1 failure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat. |
Operational Protocols
A. Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transition from bulk container to reaction vessel due to static-induced dust.
-
Static Neutralization: Imidazole salts are prone to static charge. Use an ionizing fan or antistatic gun inside the fume hood before opening the vial.
-
The "Draft-Shield" Technique:
-
Place the balance inside the chemical fume hood.
-
If the balance is external, use a weighted transfer funnel . Do not use weighing paper (high spill risk).
-
Action: Weigh directly into a tared vial with a screw cap. Cap immediately after mass confirmation.
-
B. Solubilization (Liquid State)
Once in solution, the vapor pressure is low, but the skin absorption risk increases due to the solvent vehicle.
-
Solvent Choice: When dissolving in polar aprotic solvents (e.g., DMSO, DMF), permeation through gloves increases.
-
Exotherm Check: The HCl salt may release mild heat upon hydration. Add solvent slowly to the solid (not solid to solvent) to prevent splashing.
-
Decontamination: Wipe the exterior of the stock solution vial with a detergent-soaked Kimwipe before removing it from the hood.
Emergency & Disposal Logic
Biological Spill (Skin/Eye Contact)[1][2][3][4]
-
Skin: Wash with soap and water for 15 minutes . Crucial: Do not use alcohol or organic solvents to clean the skin; this will drive the lipophilic chloro-hexyl chain deeper into the dermis.
-
Eyes: Flush immediately.[1][2][3][4] The HCl hydrolysis is rapid; seconds matter to prevent corneal opacity.
Waste Disposal[3][4]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers or strong bases. Mixing with strong bases (NaOH) will liberate the free base 1-(6-chlorohexyl)imidazole, which may have different volatility and odor profiles.
-
Quenching (Optional): For trace residue on glassware, rinse with a dilute sodium bicarbonate solution to neutralize the HCl salt before final washing.
Decision Logic Visualization
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the reagent.
Caption: Operational workflow for selecting PPE based on physical state and engineering controls.
References
-
PubChem. (2023). 1-(6-Chlorohexyl)-1H-imidazole (Compound Summary). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Imidazole derivatives and alkyl halides.[Link]
-
OSHA. (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[5][Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
